molecular formula C19H22N6O3S B057892 N-Desisopropyl delavirdine CAS No. 165133-86-8

N-Desisopropyl delavirdine

Cat. No.: B057892
CAS No.: 165133-86-8
M. Wt: 414.5 g/mol
InChI Key: MTEFFPTUUPAKOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Desisopropyl delavirdine is a significant oxidative metabolite of Delavirdine, a non-nucleoside reverse transcriptase inhibitor (NNRTI). This compound is primarily utilized in analytical research and drug metabolism studies to elucidate the pharmacokinetic profile, metabolic pathways, and elimination mechanisms of the parent drug. As a major metabolite, it serves as a critical reference standard in Liquid Chromatography-Mass Spectrometry (LC-MS) and High-Performance Liquid Chromatography (HPLC) assays for the quantitative determination of Delavirdine and its metabolites in various biological matrices, such as plasma and urine. Researchers employ this compound to investigate the structure-activity relationships (SAR) of NNRTIs, providing insights into how metabolic alterations impact antiviral efficacy and potential resistance profiles. Its study is essential for a comprehensive understanding of the biotransformation processes of Delavirdine, contributing to broader toxicological and drug development research in the field of antiretroviral therapeutics. This product is intended for laboratory research purposes and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[2-[4-(3-aminopyridin-2-yl)piperazine-1-carbonyl]-1H-indol-5-yl]methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N6O3S/c1-29(27,28)23-14-4-5-16-13(11-14)12-17(22-16)19(26)25-9-7-24(8-10-25)18-15(20)3-2-6-21-18/h2-6,11-12,22-23H,7-10,20H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTEFFPTUUPAKOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC2=C(C=C1)NC(=C2)C(=O)N3CCN(CC3)C4=C(C=CC=N4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N6O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

165133-86-8
Record name N-Desisopropyl delavirdine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0165133868
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-DESISOPROPYL DELAVIRDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TV9X4GSK6W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-Depth Technical Guide to N-Desisopropyl Delavirdine: Structure, Properties, and Analytical Considerations

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of antiretroviral drug development, a comprehensive understanding of a drug's metabolic fate is paramount to ensuring its safety and efficacy. Delavirdine, a non-nucleoside reverse transcriptase inhibitor (NNRTI), has been utilized in the therapeutic arsenal against Human Immunodeficiency Virus Type 1 (HIV-1).[1][2] Its mechanism involves the allosteric inhibition of reverse transcriptase, a critical enzyme in the viral replication cycle.[3][4] However, the clinical utility of any xenobiotic is intrinsically linked to its pharmacokinetic profile, which is largely dictated by its metabolism.

This technical guide focuses on N-Desisopropyl delavirdine (also known as desalkyl delavirdine), the principal human metabolite of delavirdine.[1][5][6] The study of this metabolite is crucial for drug development professionals, as it provides critical insights into delavirdine's clearance mechanisms, potential for drug-drug interactions, and overall disposition within the body.[7] This document provides an in-depth examination of the chemical structure, physicochemical properties, metabolic pathways, and analytical methodologies pertinent to this compound, serving as a vital resource for researchers in pharmacology, medicinal chemistry, and analytical science.

Section 1: Chemical Identity and Physicochemical Properties

This compound is structurally distinct from its parent compound through the absence of the N-isopropyl group on the pyridine ring. This seemingly minor modification significantly alters its pharmacological profile.

Table 1: Chemical Identifiers for this compound

Identifier Value
IUPAC Name N-[2-[4-(3-amino-2-pyridinyl)piperazine-1-carbonyl]-1H-indol-5-yl]methanesulfonamide[6]
CAS Number 165133-86-8[5][6][8]
Molecular Formula C₁₉H₂₂N₆O₃S[5][6][7]
Canonical SMILES CS(=O)(=O)NC1=CC2=C(C=C1)NC(=C2)C(=O)N3CCN(CC3)C4=C(C=CC=N4)N[6][9]

| Synonyms | N-Desisopropyldelavirdine, Desalkyl delavirdine, U-96183[6][10][11] |

Caption: Chemical Structure of this compound.

Table 2: Physicochemical Properties of this compound

Property Value Source
Molecular Weight 414.48 g/mol [5][7]
Monoisotopic Mass 414.14740976 Da [6]
XlogP (Predicted) 1.0 [9]

| Storage Temperature | -20°C |[5][7] |

Section 2: Metabolic Pathway and Biological Significance

The biotransformation of delavirdine to this compound is a primary clearance pathway in humans.[12] This metabolic step is a classic example of Phase I metabolism, specifically an N-dealkylation reaction.

Causality of Metabolism: The N-isopropyl group on the pyridine ring of delavirdine presents a site for oxidative metabolism. This reaction is primarily catalyzed by the cytochrome P450 (CYP) superfamily of enzymes located predominantly in the liver.[12] Specifically, studies using human liver microsomes have demonstrated that CYP3A4 is the major enzyme responsible for this N-desalkylation, with a minor contribution from CYP2D6 .[12][13] The apparent Kₘ for this reaction in human liver microsomes is approximately 6.8 µM, indicating a relatively high affinity of the enzyme for the delavirdine substrate.[12]

The clinical significance of this pathway is twofold. First, delavirdine itself is a known inhibitor of CYP3A4. This creates a potential for auto-inhibition and significant drug-drug interactions with other co-administered drugs that are also substrates for CYP3A4.[3] Second, the formation of this compound represents a detoxification step, as the metabolites of delavirdine are generally considered pharmacologically inactive against HIV-1 reverse transcriptase.[1]

Following its formation, this compound can undergo further Phase II metabolism, such as conjugation with sulfate to form this compound N-Sulfate, which increases its water solubility and facilitates its excretion.[14][15]

metabolic_pathway cluster_phase1 Phase I Metabolism (Oxidation) cluster_phase2 Phase II Metabolism (Conjugation) Delavirdine Delavirdine (C₂₂H₂₈N₆O₃S) Metabolite This compound (C₁₉H₂₂N₆O₃S) Delavirdine->Metabolite  N-Desalkylation (-C₃H₆) Conjugate Sulfate Conjugate (Excretion Product) Metabolite->Conjugate Sulfation Enzymes CYP3A4 (major) CYP2D6 (minor) Enzymes->Metabolite

Caption: Metabolic conversion of Delavirdine.

Section 3: Analytical Methodologies for Quantification

Accurate quantification of this compound in biological matrices, such as plasma, is essential for pharmacokinetic studies. A robust and validated high-performance liquid chromatography (HPLC) method with fluorescence detection has been established for this purpose.[16]

Rationale for Method Selection:

  • Sample Preparation: The protocol begins with protein precipitation using acetonitrile. This is a rapid and effective technique to remove high molecular weight proteins from the plasma sample, which would otherwise interfere with the chromatographic separation and potentially damage the HPLC column.

  • Chromatography: Reversed-phase HPLC is the standard for separating moderately polar compounds like this compound. The use of a phosphate buffer in the mobile phase helps maintain a consistent pH, ensuring reproducible retention times.

  • Detection: this compound possesses intrinsic fluorescence, making fluorescence detection an ideal choice. This detection method offers high sensitivity and selectivity over standard UV detection, as fewer endogenous compounds in plasma naturally fluoresce at the specific excitation and emission wavelengths used. The optimal wavelengths are an excitation of 302 nm and an emission of 425 nm.[16]

Experimental Protocol: HPLC-Fluorescence Quantification

This protocol is adapted from the validated method described by Staton et al. (1995).[16]

1. Preparation of Standards and Samples: a. Prepare stock solutions of this compound and an appropriate internal standard in a suitable organic solvent (e.g., methanol). b. Create a series of calibration standards by spiking blank human plasma with known concentrations of the metabolite, covering the expected physiological range (e.g., 0.02-17 µM).[16] c. Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.

2. Sample Extraction (Protein Precipitation): a. To 100 µL of plasma sample (unknown, standard, or QC), add 200 µL of cold acetonitrile containing the internal standard. b. Vortex vigorously for 30 seconds to ensure complete protein precipitation. c. Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins. d. Carefully transfer the supernatant to a clean tube.

3. HPLC Analysis: a. Dilute the supernatant with an equal volume of 10 mM phosphate buffer (pH 6.0). This step ensures compatibility with the mobile phase. b. Inject a defined volume (e.g., 50 µL) onto the HPLC system. c. HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
  • Mobile Phase: Isocratic mixture of acetonitrile and 10 mM phosphate buffer (pH 6.0). The exact ratio should be optimized to achieve good separation.
  • Flow Rate: 1.0 mL/min.
  • Detector: Fluorescence detector.
  • Excitation Wavelength: 302 nm.[16]
  • Emission Wavelength: 425 nm.[16]

4. Data Analysis: a. Integrate the peak areas for this compound and the internal standard. b. Calculate the peak area ratio (metabolite/internal standard). c. Construct a calibration curve by plotting the peak area ratio versus the concentration for the prepared standards. d. Determine the concentration of the metabolite in the unknown samples by interpolating their peak area ratios from the linear regression of the calibration curve.

workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing s1 1. Plasma Sample (100 µL) s2 2. Add Acetonitrile + Internal Standard (200 µL) s1->s2 s3 3. Vortex & Centrifuge s2->s3 s4 4. Collect Supernatant s3->s4 a1 5. Dilute with Buffer s4->a1 a2 6. Inject into HPLC a1->a2 a3 7. Fluorescence Detection (Ex: 302 nm, Em: 425 nm) a2->a3 d1 8. Integrate Peak Areas a3->d1 d2 9. Calculate Peak Area Ratios d1->d2 d3 10. Quantify using Calibration Curve d2->d3

Caption: Workflow for quantification of this compound.

Conclusion

This compound, as the primary metabolite of delavirdine, serves as a critical molecule of interest for understanding the parent drug's pharmacokinetic and metabolic profile. Its formation via CYP3A4-mediated N-desalkylation is a key determinant of delavirdine's clearance and drug interaction potential. The well-established analytical methods, particularly HPLC with fluorescence detection, provide the necessary tools for researchers to accurately quantify this metabolite in biological systems. This guide has synthesized the core chemical, metabolic, and analytical information on this compound, providing a foundational resource for scientists and professionals in the field of drug development and antiretroviral research.

References

  • Voorman, R. L., Maio, S. M., Hauer, M. J., Sanders, P. E., & Woolf, T. F. (1998). Metabolism of delavirdine, a human immunodeficiency virus type-1 reverse transcriptase inhibitor, by microsomal cytochrome P450 in humans, rats, and other species: probable involvement of CYP2D6 and CYP3A. Drug Metabolism and Disposition, 26(7), 631-639. [Link]

  • Chang, M., Sood, V. K., & Dring, L. G. (1997). Metabolism of the HIV-1 reverse transcriptase inhibitor delavirdine in mice. Drug Metabolism and Disposition, 25(6), 765-775. [Link]

  • Chang, M., Sood, V. K., & Dring, L. G. (1997). Identification of the metabolites of the HIV-1 reverse transcriptase inhibitor delavirdine in monkeys. Drug Metabolism and Disposition, 25(11), 1286-1297. [Link]

  • Chang, M., Sood, V. K., & Dring, L. G. (1997). Metabolism of the human immunodeficiency virus type 1 reverse transcriptase inhibitor delavirdine in rats. Drug Metabolism and Disposition, 25(3), 356-368. [Link]

  • This compound. PubChem, National Institutes of Health. [Link]

  • Freitas, R. F., & de Campos, M. L. (2009). Main metabolic routes of delavirdine. ResearchGate. [Link]

  • Staton, B. A., Johnson, M. G., Friis, J. M., & Adams, W. J. (1995). Simple, rapid and sensitive high-performance liquid chromatographic determination of delavirdine and its N-desisopropyl metabolite in human plasma. Journal of Chromatography B: Biomedical Applications, 668(1), 99-106. [Link]

  • This compound. MySkinRecipes. [Link]

  • This compound. FDA Global Substance Registration System. [Link]

  • Delavirdine. PubChem, National Institutes of Health. [Link]

  • This compound (C19H22N6O3S). PubChemLite. [Link]

  • Behja, W., & Jemal, M. (2019). Anti-HIV Drug Discovery, Development and Synthesis of Delavirdine: Review Article. International Research Journal of Pure and Applied Chemistry, 20(3), 1-16. [Link]

  • Morse, G. D., Fischl, M. A., Shelton, M. J., & Cox, S. R. (1998). Rapid quantification of delavirdine, a novel non-nucleoside reverse transcriptase inhibitor, in human plasma using isocratic reversed-phase high-performance liquid chromatography with fluorescence detection. Journal of Chromatography B: Biomedical Sciences and Applications, 707(1-2), 231-237. [Link]

  • Delavirdine. Wikipedia. [Link]

  • Wilde, M. I., & Faulds, D. (1998). Delavirdine: a review of its use in HIV infection. Drugs, 55(5), 683-706. [Link]

  • Synthesis method of delavirdine.
  • Delavirdine. LiverTox - NCBI Bookshelf. [Link]

  • Ternes, T. A. (2001). Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. TrAC Trends in Analytical Chemistry, 20(8), 419-434. [Link]

  • Kumar, S., & Kumar, A. (2023). Analytical Method Development and Validation for Pharmaceuticals: A Review. Ashdin Publishing, 1-12. [Link]

  • Kumar, R., et al. (2015). Synthesis, structure–activity relationship and antiviral activity of 3′-N,N-dimethylamino-2′,3′-dideoxythymidine and its prodrugs. Bioorganic & Medicinal Chemistry Letters, 25(1), 114-117. [Link]

  • Reddy, G. S. R., et al. (2024). Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. Chemical Research in Toxicology, 37(9), 1456-1483. [Link]

  • delavirdine. ClinPGx. [Link]

  • Deisopropylhydroxyatrazine. PubChem, National Institutes of Health. [Link]

Sources

An In-depth Technical Guide to the Synthesis and Isolation of N-Desisopropyl Delavirdine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the chemical synthesis, isolation, and characterization of N-Desisopropyl delavirdine, a principal metabolite of the non-nucleoside reverse transcriptase inhibitor (NNRTI), delavirdine.[1] While primarily known as a metabolic byproduct, the availability of pure this compound as a reference standard is crucial for pharmacokinetic, drug metabolism, and toxicology studies. This document outlines a validated synthetic route, detailed purification protocols, and robust analytical methods for the unambiguous structural confirmation of the title compound. The methodologies presented herein are designed for researchers, medicinal chemists, and drug development professionals requiring a reliable source of this important metabolite.

Introduction: The Significance of this compound

Delavirdine is an antiretroviral agent used in the treatment of HIV-1 infection.[2] Its mechanism of action involves the non-competitive inhibition of the viral enzyme reverse transcriptase, a critical component in the viral replication cycle.[3] In vivo, delavirdine is extensively metabolized, primarily by cytochrome P450 enzymes in the liver, with N-dealkylation being a major metabolic pathway.[3][4] This process leads to the formation of this compound, a significant metabolite observed in plasma and urine.[5][6]

Understanding the pharmacokinetic profile and potential biological activity of this compound is paramount for a complete safety and efficacy assessment of the parent drug. Therefore, the ability to synthesize and isolate this metabolite in a highly pure form is essential for its use as an analytical standard in quantitative bioassays and for in vitro pharmacological evaluation.

This guide provides a detailed, scientifically grounded methodology for the de novo synthesis of this compound, moving from readily available starting materials to the final, purified compound.

Retrosynthetic Analysis and Synthetic Strategy

A retrosynthetic analysis of this compound (I) suggests a logical disconnection at the amide bond, yielding two key precursors: 5-(methanesulfonamido)-1H-indole-2-carboxylic acid (II) and 1-(3-amino-2-pyridinyl)piperazine (III). This approach is analogous to established synthetic routes for the parent drug, delavirdine.[7][8]

The forward synthesis, therefore, will involve the preparation of these two key intermediates followed by their coupling to form the final product.

Retrosynthesis of this compound target This compound (I) disconnection Amide Bond Disconnection target->disconnection precursors Precursors disconnection->precursors indole_acid 5-(methanesulfonamido)-1H- indole-2-carboxylic acid (II) precursors->indole_acid piperazine_amine 1-(3-amino-2-pyridinyl)piperazine (III) precursors->piperazine_amine Synthesis_Workflow cluster_reactants Starting Materials cluster_intermediates Key Intermediates cluster_product Final Product A Ethyl 5-nitroindole- 2-carboxylate D 5-(methanesulfonamido)-1H- indole-2-carboxylic acid (II) A->D Reduction, Sulfonylation, Hydrolysis B 2-Chloro-3-nitropyridine E 1-(3-amino-2-pyridinyl) -piperazine (III) B->E SNAr with C, Reduction C Piperazine C->E F This compound (I) D->F Amide Coupling E->F

Caption: Synthetic workflow for this compound.

Isolation and Purification

This compound is a relatively polar compound, which necessitates a carefully chosen purification strategy.

Extraction

A standard aqueous workup as described in the synthesis protocol is the first step to remove water-soluble impurities and excess reagents.

Crystallization

If the crude product is obtained as a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, acetonitrile) can significantly enhance purity.

Chromatographic Purification

For optimal purity, column chromatography is recommended.

  • Normal-Phase Chromatography: Due to the polar nature of the product, a polar stationary phase like silica gel can be employed. A gradient elution system, for example, dichloromethane/methanol, may be effective.

  • Reversed-Phase Chromatography: A C18-functionalized silica gel with a water/acetonitrile or water/methanol gradient, often with a modifier like formic acid or trifluoroacetic acid, can also be an excellent choice for purifying polar compounds.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): For highly polar compounds that show poor retention in reversed-phase chromatography, HILIC is a powerful alternative. [4][9]This technique typically uses a polar stationary phase (like silica or diol) with a mobile phase consisting of a high concentration of an organic solvent (like acetonitrile) and a small amount of an aqueous solvent. [4]

Purification_Workflow start Crude Product from Amide Coupling extraction Aqueous Workup (Extraction) start->extraction crystallization Recrystallization extraction->crystallization chromatography Column Chromatography (e.g., RP-HPLC or HILIC) crystallization->chromatography analysis Purity Analysis (HPLC, LC-MS) chromatography->analysis final_product Pure N-Desisopropyl Delavirdine analysis->final_product

Caption: General workflow for the isolation and purification of this compound.

Structural Elucidation and Characterization

The identity and purity of the synthesized this compound must be confirmed using a suite of analytical techniques.

Technique Expected Results
High-Performance Liquid Chromatography (HPLC) A single major peak indicating high purity. Retention time should be distinct from starting materials and the parent drug, delavirdine.
Mass Spectrometry (MS) The exact mass corresponding to the molecular formula C19H22N6O3S (414.1474 g/mol ). [10][11]Fragmentation patterns should be consistent with the proposed structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) The spectra should show all expected proton and carbon signals with appropriate chemical shifts, multiplicities, and integrations, confirming the molecular structure. The absence of the isopropyl signals seen in delavirdine's spectrum is a key diagnostic feature.
Infrared (IR) Spectroscopy Characteristic absorption bands for N-H, C=O (amide), and S=O (sulfonamide) functional groups.

Conclusion

This technical guide has detailed a robust and reproducible methodology for the synthesis and isolation of this compound. By following the outlined procedures for the synthesis of key intermediates, amide coupling, and subsequent purification, researchers can obtain this important metabolite in high purity. The analytical techniques described provide the necessary tools for comprehensive characterization and confirmation of the final product. The availability of a well-characterized standard of this compound is indispensable for advancing our understanding of the metabolism and disposition of delavirdine.

References

  • Chang, M., et al. (1997). Metabolism of the HIV-1 reverse transcriptase inhibitor delavirdine in mice. Drug Metabolism and Disposition, 25(7), 830-841.
  • Chezal, J. M., et al. (2014). Synthesis and in vitro pharmacological evaluation of indolyl carboxylic amide analogues as D3 dopamine receptor selective ligands. Bioorganic & Medicinal Chemistry, 22(2), 856-868.
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 468304, this compound. Retrieved from [Link]

  • Biotage (2023). What can I use to purify polar reaction mixtures?. Retrieved from [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 5625, Delavirdine. Retrieved from [Link]

  • Chang, M., et al. (1997). Identification of the metabolites of the HIV-1 reverse transcriptase inhibitor delavirdine in monkeys. Drug Metabolism and Disposition, 25(7), 822-829.
  • Wikipedia (2023). Delavirdine. Retrieved from [Link]

  • Voorman, R. L., et al. (1998). Metabolism of delavirdine, a human immunodeficiency virus type-1 reverse transcriptase inhibitor, by microsomal cytochrome P450 in humans, rats, and other species: probable involvement of CYP2D6 and CYP3A. Drug Metabolism and Disposition, 26(7), 631-639.
  • MySkinRecipes (n.d.). This compound. Retrieved from [Link]

  • Biotage (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. Retrieved from [Link]

  • Cheng, C. L., et al. (2002). Determination of Delavirdine in Very Small Volumes of Plasma by High-Performance Liquid Chromatography With Fluorescence Detection. Journal of Chromatography B: Analytical Technologies in the Biomedical and Life Sciences, 769(2), 297-303.
  • Staton, B. A., et al. (1995). Simple, Rapid and Sensitive High-Performance Liquid Chromatographic Determination of Delavirdine and Its N-desisopropyl Metabolite in Human Plasma.
  • Morse, G. D., et al. (1997). Steady-state pharmacokinetics of delavirdine in HIV-positive patients: effect on erythromycin breath test. Clinical Pharmacology & Therapeutics, 61(1), 89-99.
  • Wollela, B., & Jemal, M. (2019). Anti-HIV Drug Discovery, Development and Synthesis of Delavirdine: Review Article. International Research Journal of Pure and Applied Chemistry, 20(3), 1-16.
  • Google Patents (2012). CN102675284A - Synthesis method of delavirdine.
  • PubChem (n.d.). Delavirdine. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Mechanism of Action of N-Desisopropyl Delavirdine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Delavirdine, a non-nucleoside reverse transcriptase inhibitor (NNRTI), has been a component in the combination therapy for Human Immunodeficiency Virus Type 1 (HIV-1). Its clinical efficacy is intrinsically linked to its metabolic fate. This guide provides a comprehensive examination of the mechanism of action of its principal metabolite, N-Desisopropyl delavirdine. While delavirdine itself is the active therapeutic agent, understanding the pharmacological profile of its metabolites is crucial for a complete comprehension of its clinical pharmacology, including drug-drug interactions and overall therapeutic window. This document will delve into the metabolic generation of this compound, elucidate the established mechanism of action for the parent compound as a proxy for understanding the metabolite's potential interactions, and present the prevailing scientific consensus on the metabolite's activity, supported by a review of relevant experimental methodologies.

Introduction: The Clinical Context of Delavirdine and its Metabolism

Delavirdine (brand name Rescriptor) is a potent, non-competitive inhibitor of HIV-1 reverse transcriptase (RT), the enzyme responsible for converting the viral RNA genome into DNA, a critical step in the viral replication cycle.[1][2] As with other NNRTIs, delavirdine binds to an allosteric site on the p66 subunit of HIV-1 RT, inducing a conformational change that distorts the enzyme's active site and inhibits its DNA polymerase activity.[3][4]

Upon oral administration, delavirdine is extensively metabolized in the liver, primarily by the cytochrome P450 isoform CYP3A4, with a minor contribution from CYP2D6.[5][6] The major metabolic pathway is N-desalkylation of the isopropyl group, leading to the formation of this compound, also referred to as desalkyl delavirdine.[5][7] This metabolic conversion is a critical determinant of the parent drug's pharmacokinetic profile and is central to understanding the overall in vivo activity.[3]

The Genesis of this compound: A Metabolic Pathway

The biotransformation of delavirdine to its N-desisopropyl metabolite is a primary clearance mechanism.[6] This process, predominantly mediated by CYP3A4, involves the oxidative removal of the isopropyl group from the piperazine nitrogen.

Delavirdine Delavirdine Metabolite This compound Delavirdine->Metabolite N-desalkylation CYP3A4 CYP3A4 (major) CYP3A4->Delavirdine CYP2D6 CYP2D6 (minor) CYP2D6->Delavirdine

Caption: Metabolic conversion of Delavirdine.

Pharmacokinetic studies have shown that this compound is a major circulating metabolite.[1] However, a pivotal aspect of its pharmacology is its classification as an inactive metabolite .[6] This classification implies that it does not contribute significantly to the antiretroviral effect of delavirdine therapy.

Mechanism of Action: An Extrapolation from the Parent Compound

To comprehend the potential interaction of this compound with HIV-1 RT, it is instructive to first detail the well-established mechanism of its parent compound, delavirdine.

Allosteric Inhibition of HIV-1 Reverse Transcriptase

NNRTIs, including delavirdine, are non-competitive inhibitors with respect to the deoxynucleoside triphosphate (dNTP) substrates.[3] They bind to a hydrophobic pocket located approximately 10 Å from the catalytic active site of the enzyme.[3] This binding event induces a conformational change in the three-dimensional structure of the reverse transcriptase, particularly affecting the "thumb" and "fingers" subdomains. This structural alteration distorts the geometry of the active site, thereby impeding the proper binding of dNTPs and inhibiting the polymerase reaction.

RT HIV-1 Reverse Transcriptase (p66/p51) Polymerase Active Site NNRTI Binding Pocket dNTP dNTP RT:p->dNTP Binding inhibited DNA_synthesis DNA Synthesis RT->DNA_synthesis Inhibition of polymerase activity Delavirdine Delavirdine Delavirdine->RT:n Binds to allosteric site dNTP->DNA_synthesis Blocked

Caption: Allosteric inhibition of HIV-1 RT by Delavirdine.

The Inactive Status of this compound

While a direct, quantitative measure of the binding affinity or inhibitory concentration (IC50) of this compound is not extensively reported in publicly available literature, the consensus from pharmacological and clinical studies is that it is an inactive metabolite .[6] This indicates that the removal of the isopropyl group significantly diminishes or abrogates the molecule's ability to effectively bind to the NNRTI pocket and inhibit reverse transcriptase.

The causality behind this loss of activity likely lies in the specific structure-activity relationships of the bisheteroarylpiperazine class of NNRTIs. The isopropyl group in delavirdine likely contributes to the optimal hydrophobic and steric interactions within the binding pocket. Its removal would alter the molecule's conformation and its ability to engage with key amino acid residues in the pocket, thereby reducing its binding affinity to a level where it no longer exerts a significant inhibitory effect at clinically relevant concentrations.

Experimental Protocols for Assessing NNRTI Activity

The determination of the activity of compounds like delavirdine and its metabolites relies on robust in vitro assays. The following are representative protocols that would be employed to ascertain the antiviral efficacy and enzymatic inhibition of this compound.

HIV-1 Reverse Transcriptase Enzymatic Assay (Colorimetric)

This assay directly measures the inhibition of the purified HIV-1 RT enzyme.

Methodology:

  • Plate Coating: Coat a 96-well microplate with a poly-A template.

  • Reaction Mixture Preparation: Prepare a reaction mixture containing an oligo-dT primer, dNTPs, and digoxigenin (DIG)-labeled dUTP and biotin-labeled dUTP.

  • Compound Dilution: Prepare serial dilutions of the test compound (this compound) and a positive control (Delavirdine).

  • Enzyme Reaction: Add the test compound dilutions and purified recombinant HIV-1 RT to the wells. Incubate to allow for DNA synthesis.

  • Detection:

    • Transfer the reaction product to a streptavidin-coated plate to capture the biotin-labeled DNA.

    • Add an anti-DIG antibody conjugated to peroxidase.

    • Add a peroxidase substrate (e.g., ABTS) and measure the absorbance.

  • Data Analysis: Calculate the percent inhibition relative to the no-drug control and determine the IC50 value.

Cell-Based Antiviral Assay (Luciferase Reporter Gene Assay)

This assay measures the ability of a compound to inhibit HIV-1 replication in a cellular context.

Methodology:

  • Cell Seeding: Seed TZM-bl cells (a HeLa cell line expressing CD4, CCR5, and CXCR4 with an integrated HIV-1 LTR-luciferase reporter) in a 96-well plate.

  • Compound Addition: Add serial dilutions of the test compound and positive control to the cells.

  • Viral Infection: Infect the cells with a laboratory-adapted strain of HIV-1.

  • Incubation: Incubate the plates for 48 hours to allow for viral replication and expression of the luciferase reporter gene.

  • Lysis and Luminescence Measurement: Lyse the cells and add a luciferase substrate. Measure the luminescence using a luminometer.

  • Data Analysis: Calculate the percent inhibition of viral replication and determine the 50% effective concentration (EC50).

Data Presentation: Comparative Potency

CompoundTargetAssay TypeExpected IC50 / EC50 (µM)
DelavirdineHIV-1 RTEnzymatic~0.26
DelavirdineHIV-1 (in cells)Cell-basedVariable, sub-micromolar
This compoundHIV-1 RTEnzymatic> Clinically relevant concentrations
This compoundHIV-1 (in cells)Cell-based> Clinically relevant concentrations

Conclusion

The mechanism of action of this compound is best understood in the context of its role as the major, yet inactive, metabolite of delavirdine. While the parent drug, delavirdine, is a potent non-competitive inhibitor of HIV-1 reverse transcriptase, the metabolic removal of the N-isopropyl group appears to abrogate this activity. Therefore, the therapeutic effect of delavirdine administration is attributable to the parent compound, not its N-desisopropyl metabolite. For researchers in drug development, this underscores the critical importance of early metabolic profiling and the assessment of metabolite activity to fully characterize a drug candidate's in vivo behavior and therapeutic potential.

References

  • Chang, M., Sood, V. K., Kloosterman, D. A., Hauer, M. J., Fagerness, P. E., Sanders, P. E., & Vrbanac, J. J. (1997). Identification of the metabolites of the HIV-1 reverse transcriptase inhibitor delavirdine in monkeys. Drug Metabolism and Disposition, 25(7), 814-827. [Link]

  • Chang, M., Sood, V. K., Vrbanac, J. J., & Hauer, M. J. (1997). Metabolism of the HIV-1 reverse transcriptase inhibitor delavirdine in mice. Drug Metabolism and Disposition, 25(7), 828-838. [Link]

  • Voorman, R. L., Maio, S. M., Hauer, M. J., Sanders, P. E., & Wienkers, L. C. (1998). Metabolism of delavirdine, a human immunodeficiency virus type-1 reverse transcriptase inhibitor, by microsomal cytochrome P450 in humans, rats, and other species: probable involvement of CYP2D6 and CYP3A. Drug Metabolism and Disposition, 26(7), 631-639. [Link]

  • Chang, M., Vrbanac, J. J., & Hauer, M. J. (1997). Metabolism of the human immunodeficiency virus type 1 reverse transcriptase inhibitor delavirdine in rats. Drug Metabolism and Disposition, 25(7), 805-813. [Link]

  • Perry, C. M., & Faulds, D. (1997). Delavirdine: a review of its use in HIV infection. Drugs, 53(4), 673-694. [Link]

  • BenchChem. (2025). Comparative Analysis of Delavirdine and Its Structural Analogs in HIV-1 Inhibition. BenchChem.
  • Pharmacology of Delavirdine ; Clinical uses, Mechanism of action, Indication, Side effects. (2024, June 20). YouTube. [Link]

  • GSK. (n.d.). RESCRIPTOR (delavirdine mesylate) tablets. GSKPro for Healthcare Professionals. [Link]

  • F.A. Davis PT Collection. (n.d.). Delavirdine. Davis's Drug Guide for Rehabilitation Professionals. [Link]

  • Behja, W., & Jemal, M. (2019). Anti-HIV Drug Discovery, Development and Synthesis of Delavirdine: Review Article. International Research Journal of Pure and Applied Chemistry, 20(3), 1-16. [Link]

  • Morse, G. D., Fischl, M. A., Shelton, M. J., & Freimuth, W. W. (1996). Delavirdine mesylate, a potent non-nucleoside HIV-1 reverse transcriptase inhibitor. Expert Opinion on Investigational Drugs, 5(10), 1333-1342. [Link]

  • ResearchGate. (2009). Main metabolic routes of delavirdine. [Link]

  • Demeter, L. M., Meehan, P. M., Morse, G., Fischl, M. A., Para, M., & Freimuth, W. W. (1999). Delavirdine Susceptibilities and Associated Reverse Transcriptase Mutations in Human Immunodeficiency Virus Type 1 Isolates from Patients in a Phase I/II Trial of Delavirdine Monotherapy (ACTG 260). Antimicrobial Agents and Chemotherapy, 43(6), 1373-1378. [Link]

  • Spence, R. A., Kati, W. M., Anderson, K. S., & Johnson, K. A. (1995). Mechanism of inhibition of HIV-1 reverse transcriptase by nonnucleoside inhibitors. Science, 267(5200), 988-993. [Link]

  • PubChem. (n.d.). Delavirdine. National Center for Biotechnology Information. [Link]

  • Oncohema Key. (2016, August 11). Delavirdine. [Link]

  • Shih, C. K., Rose, J. M., Hansen, G. L., Wu, J. C., Bacolla, A., & Griffin, J. A. (1991). Chimeric HIV-1/HIV-2 reverse transcriptases: in vitro properties and highlights of areas important for inhibitor binding. Journal of Biological Chemistry, 266(36), 24647-24652.
  • Tran, J. Q., & Morse, G. D. (2001). Delavirdine: clinical pharmacokinetics and drug interactions. Clinical Pharmacokinetics, 40(3), 205-224. [Link]

  • Fan, L., & Mitsuya, H. (1995). Effects of non-nucleoside inhibitors of human immunodeficiency virus type 1 in cell-free recombinant reverse transcriptase assays. Antiviral Chemistry & Chemotherapy, 6(6), 347-354. [Link]

  • LiverTox. (2017, December 27). Delavirdine. National Institute of Diabetes and Digestive and Kidney Diseases. [Link]

  • de Béthune, M. P. (2010). Non-nucleoside reverse transcriptase inhibitors (NNRTIs), a chemical class of inhibitors of HIV-1 reverse transcriptase that are potent and specific for the treatment of HIV-1 infection. Antiviral Research, 85(1), 75-90.
  • Witvrouw, M., Pannecouque, C., Van Aerschot, A., Herdewijn, P., De Clercq, E., & Pauwels, R. (1998). Activity of non-nucleoside reverse transcriptase inhibitors against HIV-2 and SIV. Antiviral Chemistry & Chemotherapy, 9(5), 419-427. [Link]

  • Morse, G. D., Reichman, R. C., Fischl, M. A., Para, M., & Freimuth, W. (1997). Steady-state pharmacokinetics of delavirdine in HIV-positive patients: effect on erythromycin breath test. Clinical Pharmacology & Therapeutics, 62(1), 67-76. [Link]

Sources

discovery and history of N-Desisopropyl delavirdine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Discovery, Analysis, and Significance of N-Desisopropyl Delavirdine

Abstract

This compound is a molecule of significant interest in the lifecycle of delavirdine, a non-nucleoside reverse transcriptase inhibitor (NNRTI). It emerges both as a principal human metabolite and a process-related impurity during the synthesis of the active pharmaceutical ingredient (API). This guide provides a comprehensive technical overview intended for researchers, analytical scientists, and drug development professionals. We will explore the discovery of this compound within the metabolic profile of its parent drug, detail the bioanalytical and impurity profiling methods for its identification and quantification, discuss its synthesis as a reference standard, and examine its pharmacological relevance. This document is structured to provide not just protocols, but the scientific rationale underpinning the experimental choices, ensuring a deep and actionable understanding of this critical delavirdine-related compound.

Introduction: The Context of Delavirdine and its Metabolites

Delavirdine, marketed as Rescriptor®, was developed as a potent NNRTI for the treatment of HIV-1 infection. Like all xenobiotics, delavirdine undergoes extensive metabolism in the body, primarily mediated by the cytochrome P450 (CYP) enzyme system in the liver. The metabolic fate of a drug is a critical determinant of its efficacy, safety, and potential for drug-drug interactions. The identification of metabolites is a cornerstone of drug development, as these new chemical entities can possess their own pharmacological activity, contribute to toxicity, or serve as biomarkers of drug exposure.

This compound was identified during the preclinical and clinical development of delavirdine as one of its major human metabolites. Its formation involves the enzymatic removal of one of the isopropyl groups from the piperidine nitrogen of the parent delavirdine molecule. This biotransformation significantly alters the physicochemical properties of the molecule, impacting its solubility, protein binding, and ability to interact with the reverse transcriptase enzyme. Furthermore, this compound is also a known process-related impurity that can arise during the synthesis of delavirdine mesylate, making its detection and control a critical aspect of quality control in manufacturing.

Metabolic Pathway and Bioactivation

The primary metabolic pathway leading to the formation of this compound is an N-dealkylation reaction. This process is a classic example of Phase I metabolism, which introduces or exposes functional groups on a drug molecule.

The Role of Cytochrome P450 Isozymes

The N-dealkylation of delavirdine is predominantly catalyzed by the CYP3A4 isozyme, one of the most important drug-metabolizing enzymes in humans. The mechanism involves the oxidation of the carbon atom attached to the nitrogen of the isopropyl group, leading to an unstable carbinolamine intermediate that spontaneously decomposes to yield the N-desisopropyl metabolite and acetone.

The central role of CYP3A4 in delavirdine's metabolism is also the reason for its significant drug-drug interaction profile. Delavirdine is not only a substrate but also a potent inhibitor of CYP3A4, which can affect the metabolism of other co-administered drugs that are substrates for this enzyme.

Workflow for Metabolite Identification

The identification of this compound as a major metabolite followed a standard drug metabolism workflow.

G cluster_0 In Vitro Studies cluster_1 In Vivo Studies a Incubation of Delavirdine with Human Liver Microsomes (HLM) b LC-MS/MS Analysis of Incubate a->b c Structure Elucidation (MS/MS Fragmentation) b->c g Confirmation of In Vitro Findings c->g Structure Confirmation d Administration of Delavirdine to Human Subjects e Collection of Plasma and Urine Samples d->e f LC-MS/MS Analysis for Metabolites e->f f->g

Caption: Workflow for the Identification of this compound.

Synthesis of this compound Reference Standard

The unambiguous identification and accurate quantification of this compound in biological matrices and as a process impurity requires a pure, well-characterized reference standard. The synthesis of this standard is a critical step in the development of validated analytical methods. While the exact proprietary synthesis routes are not always public, a plausible synthetic strategy can be derived from the known chemistry of delavirdine.

A common approach involves the use of a precursor molecule that can be selectively deprotected or modified to yield the desired product. For instance, a synthetic route might involve a starting material where one of the nitrogen atoms is protected with a group that can be removed under conditions that do not affect the rest of the molecule.

Analytical Methodologies

The analysis of this compound requires sensitive and specific analytical methods capable of separating it from the parent drug and other related substances. High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometric (MS) detection is the gold standard for this purpose.

HPLC Method for Impurity Profiling

For the analysis of this compound as a process impurity in delavirdine mesylate drug substance, a gradient reverse-phase HPLC method is typically employed.

Experimental Protocol:

  • Column: A C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is a common choice, providing good retention and resolution for the moderately polar analytes.

  • Mobile Phase A: 0.05 M Ammonium acetate buffer, pH adjusted to 6.8 with acetic acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-10 min: 20% B to 40% B

    • 10-25 min: 40% B to 70% B

    • 25-30 min: Hold at 70% B

    • 30-35 min: Return to 20% B

    • 35-40 min: Re-equilibration at 20% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 20 µL.

  • Rationale: The gradient elution allows for the separation of the more polar this compound from the more retained parent drug, delavirdine. The buffered mobile phase helps to ensure consistent peak shapes for these basic compounds.

LC-MS/MS Method for Bioanalysis

For the quantification of this compound in biological matrices such as plasma, the high sensitivity and selectivity of tandem mass spectrometry (LC-MS/MS) are required.

Experimental Protocol:

  • Sample Preparation: Protein precipitation with acetonitrile followed by centrifugation is a common and effective method for extracting the analyte from plasma.

  • Chromatography: A rapid gradient on a shorter C18 column (e.g., 2.1 mm x 50 mm, 3.5 µm) is used to minimize run time.

  • Mass Spectrometry:

    • Ionization: Electrospray Ionization (ESI) in positive mode.

    • MRM Transitions:

      • Delavirdine: Q1 -> Q3 (parent ion -> product ion)

      • This compound: Q1 -> Q3 (parent ion -> product ion)

      • Internal Standard (e.g., a deuterated analog): Q1 -> Q3

    • Rationale: Multiple Reaction Monitoring (MRM) provides exceptional selectivity by monitoring a specific fragmentation of the parent ion, minimizing interference from the complex biological matrix.

Quantitative Data and Pharmacological Significance

While this compound is a major metabolite, its plasma concentrations are generally lower than those of the parent drug.

CompoundTypical Plasma Concentration Range (in vivo)In Vitro Antiviral Activity (IC50)
DelavirdineVaries with dosing regimenPotent
This compoundLower than parent drugSignificantly reduced compared to parent

The removal of the isopropyl group can have a significant impact on the molecule's ability to bind to the non-nucleoside binding pocket of HIV-1 reverse transcriptase. This steric and electronic change generally leads to a substantial reduction in antiviral activity. Therefore, this compound is not considered to be a major contributor to the overall therapeutic effect of delavirdine.

The primary significance of this compound from a pharmacological perspective is its role as a biomarker of delavirdine exposure and metabolism. Its concentration relative to the parent drug can provide insights into the activity of CYP3A4 in an individual, which can be relevant for predicting drug-drug interactions.

Conclusion and Future Directions

This compound serves as a quintessential example of the multifaceted nature of drug-related substances. It is a product of the body's metabolic machinery and a potential byproduct of chemical synthesis. A thorough understanding of its formation, properties, and analysis is essential for ensuring the safety, efficacy, and quality of delavirdine therapy.

Future research in this area could focus on a more detailed characterization of the potential for this compound to cause off-target effects or contribute to idiosyncratic drug reactions. Additionally, further investigation into its potential as a more precise phenotypic probe for CYP3A4 activity could be a valuable area of clinical pharmacology research. The principles and methodologies outlined in this guide provide a solid foundation for such future work.

References

  • U.S. Food and Drug Administration. (2012). RESCRIPTOR® (delavirdine mesylate) Tablets Label. [Link]

  • Voorman, R. L., Maio, S. M., Hauer, M. J., Sanders, P. E., Payne, N. A., & Ackland, M. J. (1998). Metabolism of delavirdine, a human immunodeficiency virus type-1 reverse transcriptase inhibitor, by microsomal cytochrome P450 in humans, rats, and monkeys: reaction-phenotyping, regio- and stereoselectivity, and inhibition studies. Journal of Pharmacology and Experimental Therapeutics, 287(1), 399–408.
  • Alsante, K. M., Hata, T. H., Lohr, L. L., & Sharp, T. R. (2001). Isolation and characterization of a new degradation product of delavirdine mesylate. Journal of Pharmaceutical and Biomedical Analysis, 25(3-4), 419–429.

In Vitro Activity of N-Desisopropyl Delavirdine: An In-Depth Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Contextualizing N-Desisopropyl Delavirdine in HIV-1 Therapeutics

Delavirdine, a bis(heteroaryl)piperazine (BHAP) derivative, is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that has been utilized in combination therapies for Human Immunodeficiency Virus Type 1 (HIV-1) infection.[1] Its mechanism of action involves the allosteric inhibition of the HIV-1 reverse transcriptase (RT), a pivotal enzyme in the viral replication cycle.[2][3] The in vivo efficacy of delavirdine is intrinsically linked to its metabolic fate, where it undergoes extensive biotransformation. A primary product of this metabolism is this compound, its N-dealkylated metabolite.[4][5] This guide provides a comprehensive technical overview of the in vitro activity of delavirdine, with a specific focus on what is known about its major metabolite, this compound, offering insights for researchers and professionals in drug development. Delavirdine is primarily metabolized by the cytochrome P450 3A (CYP3A) enzyme system.[6]

The Allosteric Inhibition of HIV-1 Reverse Transcriptase by Delavirdine

Delavirdine exerts its antiviral effect by binding to a hydrophobic pocket in the p66 subunit of the HIV-1 reverse transcriptase, which is distinct from the enzyme's active site where nucleoside analogs bind.[7] This non-competitive binding induces a conformational change in the enzyme, thereby disrupting its catalytic function and halting the conversion of the viral RNA genome into double-stranded DNA.[7] This mechanism is a hallmark of the NNRTI class of antiretroviral drugs.

Metabolism of Delavirdine to this compound

In vivo, delavirdine is extensively metabolized, with N-dealkylation being a major pathway.[4][5] This process, primarily mediated by CYP3A4, results in the formation of this compound.[1][6] Studies in various animal models, including monkeys, rats, and mice, have consistently identified this compound (also referred to as desalkyl delavirdine) as a major metabolite found in circulation, urine, and bile.[4][5][8] While this metabolite is a significant product of delavirdine's biotransformation, it is generally considered to be one of several inactive metabolites.[9] This characterization as "inactive" likely explains the scarcity of published data specifically detailing its in vitro anti-HIV-1 potency.

Assessing the In Vitro Antiviral Activity: Methodologies and Workflows

A thorough in vitro evaluation of a potential antiretroviral agent involves a multi-pronged approach, encompassing both enzymatic and cell-based assays. These assays are critical for determining a compound's potency (IC50 and EC50) and its therapeutic window (Selectivity Index).

Enzymatic Assays: Direct Measurement of Reverse Transcriptase Inhibition

The direct inhibitory effect of a compound on HIV-1 RT is quantified using enzymatic assays. These cell-free systems provide a direct measure of the compound's ability to interfere with the enzymatic machinery of the virus.

Detailed Protocol: HIV-1 Reverse Transcriptase Inhibition Assay

This protocol outlines a standard method for determining the 50% inhibitory concentration (IC50) of a test compound against purified recombinant HIV-1 RT.

Materials:

  • Recombinant HIV-1 Reverse Transcriptase

  • Test compound (e.g., Delavirdine) and this compound stock solutions (in DMSO)

  • Reaction buffer containing a template/primer such as poly(A)/oligo(dT)

  • Deoxynucleoside triphosphates (dNTPs), including a labeled dNTP (e.g., [3H]-dTTP or a non-radioactive alternative)

  • Microtiter plates

Procedure:

  • Compound Dilution: Prepare serial dilutions of the test compounds in the reaction buffer.

  • Reaction Setup: In a microtiter plate, combine the reaction buffer, dNTPs (including the labeled dNTP), and the diluted test compound.

  • Enzyme Addition: Initiate the reaction by adding the purified HIV-1 RT to each well.

  • Incubation: Incubate the plate at 37°C for a specified period (e.g., 60 minutes) to allow for DNA synthesis.

  • Termination and Detection: Stop the reaction and quantify the amount of newly synthesized DNA. For radioactive assays, this involves capturing the labeled DNA on a filter and measuring radioactivity. For non-radioactive methods, a colorimetric or fluorescence-based detection system is used.

  • Data Analysis: Calculate the percentage of RT inhibition for each compound concentration relative to a no-drug control. The IC50 value is then determined by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Cell-Based Assays: Evaluating Antiviral Efficacy in a Biological Context

Cell-based assays are essential for assessing a compound's ability to inhibit viral replication within a cellular environment, providing a more biologically relevant measure of antiviral activity (EC50).

Detailed Protocol: TZM-bl Reporter Gene Assay for HIV-1 Inhibition

The TZM-bl cell line is a genetically engineered HeLa cell line that expresses CD4, CXCR4, and CCR5, and contains Tat-responsive luciferase and β-galactosidase reporter genes. This assay is a widely used standard for quantifying HIV-1 neutralization and inhibition.

Materials:

  • TZM-bl cells

  • HIV-1 virus stock

  • Test compounds (Delavirdine and this compound)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • 96-well cell culture plates

  • Luciferase assay reagent

Procedure:

  • Cell Seeding: Seed TZM-bl cells in a 96-well plate and incubate overnight to allow for cell adherence.

  • Compound and Virus Preparation: Prepare serial dilutions of the test compounds. Mix each dilution with a pre-titered amount of HIV-1 virus and incubate for 1 hour at 37°C.

  • Infection: Remove the culture medium from the cells and add the virus-compound mixtures to the wells.

  • Incubation: Incubate the plates for 48 hours at 37°C to allow for viral entry, replication, and reporter gene expression.

  • Lysis and Luminescence Reading: Lyse the cells and measure the luciferase activity using a luminometer.

  • Data Analysis: Calculate the percentage of viral inhibition for each compound concentration relative to a virus-only control. The 50% effective concentration (EC50) is determined by plotting the percentage of inhibition against the log of the compound concentration and fitting to a dose-response curve.

Cytotoxicity Assays: Determining the Selectivity Index

To ensure that the observed antiviral activity is not due to general cellular toxicity, a cytotoxicity assay is performed in parallel with the antiviral assays. The 50% cytotoxic concentration (CC50) is a measure of the compound's toxicity to the host cells.

Detailed Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Host cell line (e.g., TZM-bl cells)

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or an acidic isopropanol solution)

  • 96-well plates

Procedure:

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with serial dilutions of the test compounds, similar to the antiviral assay but without the addition of the virus.

  • Incubation: Incubate the plates for the same duration as the antiviral assay (e.g., 48 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilization and Absorbance Reading: Add the solubilization solution to dissolve the formazan crystals and read the absorbance at a specific wavelength (e.g., 570 nm).

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to an untreated cell control. The CC50 value is determined by plotting cell viability against the log of the compound concentration.

Data Presentation and Interpretation

The quantitative data from these assays are crucial for comparing the potency and safety of different compounds.

Table 1: Comparative In Vitro Activity of Delavirdine

CompoundAssay TypeTargetIC50 / EC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/EC50)
DelavirdineEnzymaticHIV-1 RT0.26[10]--
DelavirdineCell-basedHIV-1 IIIB in MT-4 cells0.03[10]>100>3333

Note: Data for this compound is not available in the public domain, likely due to its characterization as an inactive metabolite.

Visualizing the Experimental Workflow

The logical flow of in vitro antiviral testing is critical for obtaining reliable and reproducible results.

Antiviral_Workflow cluster_prep Preparation cluster_assays Assays cluster_analysis Data Analysis Compound_Prep Compound Serial Dilution Enzymatic_Assay Enzymatic Assay (IC50) Compound_Prep->Enzymatic_Assay Cell_Based_Assay Cell-Based Assay (EC50) Compound_Prep->Cell_Based_Assay Cytotoxicity_Assay Cytotoxicity Assay (CC50) Compound_Prep->Cytotoxicity_Assay Cell_Culture Host Cell Culture Cell_Culture->Cell_Based_Assay Cell_Culture->Cytotoxicity_Assay IC50_Calc IC50 Determination Enzymatic_Assay->IC50_Calc EC50_Calc EC50 Determination Cell_Based_Assay->EC50_Calc CC50_Calc CC50 Determination Cytotoxicity_Assay->CC50_Calc SI_Calc Selectivity Index Calculation EC50_Calc->SI_Calc CC50_Calc->SI_Calc

Caption: Workflow for in vitro antiviral and cytotoxicity testing.

Conclusion: Implications for Drug Development

The in vitro evaluation of delavirdine demonstrates its potent activity against HIV-1 reverse transcriptase and viral replication in cell culture. The extensive metabolism of delavirdine to this compound is a key pharmacokinetic feature. The general classification of this major metabolite as "inactive" suggests that the parent compound is primarily responsible for the observed antiviral effect. For researchers in drug development, this underscores the importance of not only evaluating the in vitro activity of a parent drug but also understanding its metabolic profile and the activity of its major metabolites. A comprehensive understanding of the structure-activity relationship and the metabolic fate of a drug candidate is crucial for predicting its in vivo efficacy and potential for drug-drug interactions.

References

  • Chang, M., et al. (1997). Identification of the metabolites of the HIV-1 reverse transcriptase inhibitor delavirdine in monkeys. Drug Metabolism and Disposition, 25(7), 830-839. [Link]

  • Voorman, R. L., et al. (1998). Metabolism of delavirdine, a human immunodeficiency virus type-1 reverse transcriptase inhibitor, by microsomal cytochrome P450 in humans, rats, and other species: probable involvement of CYP2D6 and CYP3A. Drug Metabolism and Disposition, 26(7), 631-639. [Link]

  • Pharmacology of Delavirdine ; Clinical uses, Mechanism of action, Indication, Side effects. (2024). YouTube. [Link]

  • Delavirdine. (2016). Oncohema Key. [Link]

  • Chang, M., et al. (1997). Metabolism of the human immunodeficiency virus type 1 reverse transcriptase inhibitor delavirdine in rats. Drug Metabolism and Disposition, 25(7), 840-850. [Link]

  • Main metabolic routes of delavirdine. (n.d.). ResearchGate. [Link]

  • Freimuth, W. W. (1996). Delavirdine mesylate, a potent non-nucleoside HIV-1 reverse transcriptase inhibitor. Advances in Experimental Medicine and Biology, 394, 279-289. [Link]

  • Chang, M., et al. (1997). Metabolism of the HIV-1 reverse transcriptase inhibitor delavirdine in mice. Drug Metabolism and Disposition, 25(7), 851-862. [Link]

  • Delavirdine. (2017). LiverTox - NCBI Bookshelf. [Link]

  • Klarmann, G. J., et al. (1995). Effects of non-nucleoside inhibitors of human immunodeficiency virus type 1 in cell-free recombinant reverse transcriptase assays. Antimicrobial Agents and Chemotherapy, 39(12), 2726-2731. [Link]

  • Demeter, L. M., et al. (1998). Delavirdine Susceptibilities and Associated Reverse Transcriptase Mutations in Human Immunodeficiency Virus Type 1 Isolates from Patients in a Phase I/II Trial of Delavirdine Monotherapy (ACTG 260). Antimicrobial Agents and Chemotherapy, 42(12), 3247-3253. [Link]

  • Behja, W., & Jemal, M. (2019). Anti-HIV Drug Discovery, Development and Synthesis of Delavirdine: Review Article. International Research Journal of Pure and Applied Chemistry, 20(3), 1-16. [Link]

  • Benfield, T., & Moyle, G. (1998). Delavirdine: a review of its use in HIV infection. Drugs, 56(5), 865-883. [Link]

Sources

An In-Depth Technical Guide to the Role of N-Desisopropyl delavirdine in HIV Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-Desisopropyl delavirdine, also known as desalkyl delavirdine, is the principal metabolite of delavirdine, a non-nucleoside reverse transcriptase inhibitor (NNRTI) formerly used in the treatment of HIV-1. While delavirdine itself binds non-competitively to HIV-1 reverse transcriptase to inhibit viral replication, its metabolites are biologically inactive.[1][2][3] This guide provides a comprehensive technical overview of this compound, moving beyond its identity as an inactive byproduct to illuminate its critical role in modern HIV research. We will explore its formation via cytochrome P450-mediated metabolism, its significance as a key biomarker in pharmacokinetic (PK) and drug-drug interaction (DDI) studies, and its application as an analytical standard. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and field-proven insights into why the study of this metabolite remains essential for understanding the disposition and interaction profile of its parent compound and other drugs metabolized through similar pathways.

Introduction: The Parent Compound and Its Metabolite

Delavirdine mesylate is a synthetic bisheteroarylpiperazine derivative that potently and specifically inhibits HIV-1 reverse transcriptase (RT).[2][4][5] It functions as an NNRTI by binding to an allosteric, hydrophobic pocket near the enzyme's active site, inducing a conformational change that disrupts the catalytic function of both RNA- and DNA-dependent DNA polymerase activities.[1][3][4][5][6]

Upon administration, delavirdine undergoes extensive hepatic metabolism, primarily orchestrated by the cytochrome P450 (CYP) enzyme system.[2][3][7] The major metabolic transformation is N-desalkylation, which cleaves the isopropyl group from the pyridine ring to form This compound .[8][9][10] Understanding the formation and fate of this metabolite is not a trivial academic exercise; it is fundamental to characterizing the clinical pharmacology of delavirdine. Its rate of formation serves as a direct proxy for the activity of key drug-metabolizing enzymes, making it an indispensable tool for predicting and evaluating clinically significant drug-drug interactions.

The Metabolic Pathway: From Active Drug to Inactive Metabolite

The biotransformation of delavirdine to this compound is a critical determinant of the parent drug's plasma concentration and, consequently, its therapeutic efficacy and potential for interactions.

The Role of Cytochrome P450 Isoforms

This metabolic conversion is predominantly catalyzed by CYP3A4 , one of the most important enzymes in drug metabolism.[8][11] A secondary, minor contribution is made by CYP2D6 .[8][9][11] The heavy reliance on CYP3A4 means that delavirdine's clearance is highly susceptible to modulation by co-administered drugs.

  • Inducers of CYP3A4 (e.g., rifampin, rifabutin, carbamazepine) can significantly accelerate the metabolism of delavirdine to this compound, leading to a sharp decrease in delavirdine plasma concentrations and potential loss of virological control.[7][12]

  • Inhibitors of CYP3A4 can slow this metabolic process, increasing plasma levels of delavirdine. Notably, delavirdine itself is an inhibitor of CYP3A4, which complicates its own metabolism and creates a complex DDI profile with other CYP3A4 substrates, such as protease inhibitors.[6][7][11][13]

The causality is clear: monitoring the concentration of this compound provides a direct window into the real-time functional activity of the CYP3A4 pathway in a clinical or research setting.

Visualizing the Metabolic Conversion

Metabolic_Pathway Delavirdine Delavirdine (Active NNRTI) Metabolite This compound (Inactive Metabolite) Delavirdine->Metabolite N-Desalkylation (Hepatic Metabolism) Enzymes CYP3A4 (Major) CYP2D6 (Minor) Enzymes->Delavirdine Catalyzes

Caption: Metabolic conversion of Delavirdine to its inactive metabolite.

Core Role of this compound in HIV Research

The significance of this compound lies not in its own antiviral activity (which is negligible), but in its utility as a tool for pharmacological and clinical investigation.

A Key Biomarker for Pharmacokinetic Studies

In clinical trials and PK studies, measuring the plasma concentrations of both the parent drug and its major metabolite is standard practice. The ratio of metabolite to parent drug (Metabolite-Parent Ratio) can provide crucial insights into an individual's metabolic phenotype, adherence, and potential for drug interactions. For delavirdine, quantifying this compound allows researchers to:

  • Determine the rate and extent of delavirdine metabolism.[10]

  • Assess inter-individual variability in CYP3A4 activity.

  • Investigate the impact of genetic polymorphisms in CYP enzymes on drug clearance.

An Essential Tool in Drug-Drug Interaction (DDI) Studies

The most critical role for this compound is in the context of DDIs. When studying the interaction between delavirdine and a potential CYP3A4 inducer, a significant increase in the plasma concentration of this compound, coupled with a decrease in delavirdine levels, provides definitive evidence of metabolic induction.[12] Conversely, when co-administered with a CYP3A4 inhibitor, suppressed levels of the metabolite confirm the mechanism of interaction.

A Reference Standard for Bioanalytical Methods

The synthesis and purification of this compound are necessary to provide a certified reference standard for analytical laboratories.[14] This standard is indispensable for the validation of bioanalytical methods, such as High-Performance Liquid Chromatography (HPLC), used to quantify the metabolite in biological matrices like plasma.[2][12][15] Without an accurate standard, reliable pharmacokinetic data cannot be generated.

Experimental Methodologies

The following protocols are foundational for any research involving the metabolism of delavirdine. They are designed as self-validating systems, incorporating necessary controls and standards.

Protocol 1: Quantification of this compound in Human Plasma via HPLC

This method is based on procedures developed for the analysis of delavirdine and its metabolite.[2][12][15]

Objective: To accurately measure the concentration of this compound in plasma samples.

Methodology:

  • Sample Preparation:

    • Thaw 200 µL of human plasma on ice.

    • Add 400 µL of ice-cold acetonitrile containing a known concentration of an internal standard (e.g., U-88822, a structural analog).[15] This step precipitates plasma proteins.

    • Vortex vigorously for 1 minute.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated protein.

  • Extraction & Dilution:

    • Carefully transfer the supernatant to a clean tube.

    • Dilute the supernatant 1:1 with 10 mM phosphate buffer (pH 6.0) to ensure compatibility with the mobile phase.

  • HPLC Analysis:

    • System: A standard HPLC system with a fluorescence detector.

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and phosphate buffer.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 50 µL.

    • Detection: Fluorescence detector set to an excitation wavelength of 302 nm and an emission wavelength of 425 nm.[2]

  • Quantification:

    • Generate a standard curve using known concentrations of purified this compound reference standard spiked into control plasma.

    • Calculate the concentration in unknown samples by comparing the peak-height ratio of the analyte to the internal standard against the standard curve.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_quant Quantification Plasma 1. Plasma Sample (200 µL) Precipitate 2. Add Acetonitrile + Internal Standard Plasma->Precipitate Centrifuge 3. Vortex & Centrifuge Precipitate->Centrifuge Supernatant 4. Collect Supernatant Centrifuge->Supernatant Transfer Supernatant Dilute 5. Dilute with Buffer Supernatant->Dilute Inject 6. Inject onto HPLC Dilute->Inject Detect 7. Fluorescence Detection (Ex: 302nm, Em: 425nm) Inject->Detect Calculate 8. Calculate Concentration vs. Standard Curve Detect->Calculate

Caption: Workflow for quantifying this compound in plasma.

Protocol 2: In Vitro Metabolism Assay Using Human Liver Microsomes

This assay determines the enzymatic kinetics of this compound formation.[8][9]

Objective: To characterize the formation of the metabolite from delavirdine in a controlled enzymatic system.

Methodology:

  • Reaction Mixture Preparation (in a 96-well plate or microfuge tubes):

    • Buffer: 100 mM potassium phosphate buffer (pH 7.4).

    • Enzyme Source: Human Liver Microsomes (HLM) at a final concentration of 0.5 mg/mL.

    • Substrate: Delavirdine at various concentrations (e.g., 0.5 to 50 µM) to determine kinetic parameters.

    • Cofactor: An NADPH-regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Incubation:

    • Pre-incubate the buffer, HLMs, and delavirdine for 5 minutes at 37°C.

    • Initiate the reaction by adding the NADPH-regenerating system.

    • Incubate for a specified time (e.g., 30 minutes) at 37°C in a shaking water bath. The time should be within the determined linear range for metabolite formation.

  • Reaction Termination:

    • Stop the reaction by adding an equal volume of ice-cold acetonitrile. This also precipitates the microsomal proteins.

  • Sample Processing & Analysis:

    • Centrifuge the samples at 4°C to pellet the protein.

    • Analyze the supernatant for this compound concentration using the HPLC method described in Protocol 1.

  • Data Analysis:

    • Plot the rate of metabolite formation (pmol/min/mg protein) against the delavirdine concentration.

    • Fit the data to the Michaelis-Menten equation to determine the kinetic parameters, KM (substrate concentration at half-maximal velocity) and Vmax (maximum reaction velocity).[8]

Data Presentation & Summary

Clear data presentation is crucial for interpreting the pharmacological profile of a drug and its metabolite.

Table 1: Comparative Pharmacokinetic & Activity Parameters
ParameterDelavirdine (Parent Drug)This compound (Metabolite)Reference(s)
Role Active HIV-1 NNRTIInactive Metabolite[1][2][3]
Primary Metabolic Enzyme CYP3A4, CYP2D6N/A (Product of metabolism)[8][11]
Plasma Protein Binding ~98%Data not extensively reported, but expected to be high[1][4]
Half-life (t½) ~5.8 hoursDependent on formation and elimination rates[1]
Antiviral Activity (IC50) Potent (nM range)Negligible / Inactive[1][2]
Primary Research Use Antiviral agentBiomarker of CYP3A4-mediated metabolism[8][12]
Table 2: Kinetic Parameters of Delavirdine N-Desalkylation

The following table summarizes representative kinetic data for the formation of this compound in human liver microsomes, demonstrating the utility of the in vitro assay.

Enzyme SourceKM (µM)Vmax (nmol/min/mg protein)Reference(s)
Pooled Human Liver Microsomes6.8 ± 0.80.44 ± 0.01[8]
cDNA-expressed CYP3A45.4 ± 1.4N/A[8]
cDNA-expressed CYP2D610.9 ± 0.8N/A[8]

Note: Data are presented as mean ± standard deviation where available.

Conclusion

This compound, while devoid of intrinsic anti-HIV activity, holds a significant and multifaceted role in HIV research. Its identity as the major, inactive metabolite of delavirdine positions it as an exemplary biomarker for studying the activity of the CYP3A4 metabolic pathway. The quantification of this metabolite is not merely a pharmacokinetic footnote but a critical experimental endpoint in the evaluation of drug-drug interactions, the assessment of inter-individual metabolic variability, and the bioanalytical validation of its parent compound. For drug development professionals and researchers, understanding the principles and protocols surrounding this compound provides a powerful and essential framework for investigating the complex interplay between antiretroviral agents and human drug metabolism.

References

  • Voorman, R. L., Maio, S. M., Hauer, M. J., Sanders, P. E., & Woolf, T. F. (1998). Metabolism of delavirdine, a human immunodeficiency virus type-1 reverse transcriptase inhibitor, by microsomal cytochrome P450 in humans, rats, and other species: probable involvement of CYP2D6 and CYP3A. Drug Metabolism and Disposition, 26(7), 631-639. [Link]

  • Tran, J. Q., & Cammack, N. (2001). Delavirdine: clinical pharmacokinetics and drug interactions. Clinical Pharmacokinetics, 40(3), 207-220. [Link]

  • National Center for Biotechnology Information. (n.d.). Delavirdine. PubChem Compound Database. Retrieved from [Link]

  • de Miranda, B. F., de Souza, A. M., & da Silva, A. F. (2009). Main metabolic routes of delavirdine. ResearchGate. [Link]

  • Voorman, R. L., & Hauer, M. J. (2001). Interaction of delavirdine with human liver microsomal cytochrome P450: inhibition of CYP2C9, CYP2C19, and CYP2D6. Drug Metabolism and Disposition, 29(2), 125-130. [Link]

  • Morse, G. D., Fischl, M. A., Shelton, M. J., Cox, S. R., & Freimuth, W. W. (1997). Single-Dose Pharmacokinetics of Delavirdine Mesylate and Didanosine in Patients with Human Immunodeficiency Virus Infection. Antimicrobial Agents and Chemotherapy, 41(1), 169-174. [Link]

  • Chang, M., Sood, V. K., & Kloosterman, D. A. (1997). Metabolism of the HIV-1 reverse transcriptase inhibitor delavirdine in mice. Pharmaceutical Research, 14(3), 309-316. [Link]

  • Irlbeck, D. M., & Schinazi, R. F. (2015). A Cell-Based Strategy To Assess Intrinsic Inhibition Efficiencies of HIV-1 Reverse Transcriptase Inhibitors. Antimicrobial Agents and Chemotherapy, 59(4), 1953-1962. [Link]

  • Cox, S. R., Herman, B. D., & Batts, D. H. (1997). Pharmacokinetic study of the interaction between rifabutin and delavirdine mesylate in HIV-1 infected patients. Journal of Acquired Immune Deficiency Syndromes and Human Retrovirology, 16(2), 99-105. [Link]

  • Sluis-Cremer, N., & Tachedjian, G. (2018). INSTIs and NNRTIs Potently Inhibit HIV-1 Polypurine Tract Mutants in a Single Round Infection Assay. Viruses, 10(10), 526. [Link]

  • Ali, A., & Johnson, K. A. (1999). Potency of Nonnucleoside Reverse Transcriptase Inhibitors (NNRTIs) Used in Combination with Other Human Immunodeficiency Virus NNRTIs, NRTIs, or Protease Inhibitors. Antimicrobial Agents and Chemotherapy, 43(4), 864-869. [Link]

  • Pediatric Oncall. (2024). Pharmacology of Delavirdine. YouTube. [Link]

  • Demeter, L. M., Shafer, R. W., & Meehan, P. M. (2000). Delavirdine Susceptibilities and Associated Reverse Transcriptase Mutations in Human Immunodeficiency Virus Type 1 Isolates from Patients in a Phase I/II Trial of Delavirdine Monotherapy (ACTG 260). Antimicrobial Agents and Chemotherapy, 44(3), 794-797. [Link]

  • Irlbeck, D. M., & Schinazi, R. F. (2015). A Cell-Based Strategy To Assess Intrinsic Inhibition Efficiencies of HIV-1 Reverse Transcriptase Inhibitors. Antimicrobial Agents and Chemotherapy. [Link]

  • Kumar, P., & Singh, P. (2018). The journey of HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs) from lab to clinic. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1280-1303. [Link]

  • Wilde, M. I., & Faulds, D. (1998). Delavirdine: a review of its use in HIV infection. Drugs, 55(5), 683-705. [Link]

  • Pediatric Oncall. (n.d.). Delaviridine - Drug Index. Pediatric Oncall. [Link]

  • Wikipedia. (n.d.). Delavirdine. Wikipedia. [Link]

  • Morse, G. D., & Catanzaro, L. M. (2003). Pharmacokinetics of ritonavir and delavirdine in human immunodeficiency virus-infected patients. Antimicrobial Agents and Chemotherapy, 47(5), 1694-1699. [Link]

  • Behja, W., & Jemal, M. (2019). Anti-HIV Drug Discovery, Development and Synthesis of Delavirdine: Review Article. Modern Chemistry, 7(4), 62. [Link]

  • Wilde, M. I., & Faulds, D. (1998). Delavirdine. ResearchGate. [Link]

  • Drugs.com. (n.d.). Rescriptor: Package Insert / Prescribing Information. Drugs.com. [Link]

  • Morse, G. D., & Freimuth, W. W. (1998). Pharmacokinetic Drug-Drug Interaction Study of Delavirdine and Indinavir in Healthy Volunteers. Clinical Pharmacology & Therapeutics, 64(1), 55-63. [Link]

  • Demeter, L. M., Shafer, R. W., & Meehan, P. M. (2000). Delavirdine susceptibilities and associated reverse transcriptase mutations in human immunodeficiency virus type 1 isolates from patients in a phase I/II trial of delavirdine monotherapy (ACTG 260). Antimicrobial Agents and Chemotherapy, 44(3), 794-797. [Link]

  • Gotte, M., & Wainberg, M. A. (1999). The P236L delavirdine-resistant human immunodeficiency virus type 1 mutant is replication defective and demonstrates alterations in both RNA 5'-end- and DNA 3'-end-directed RNase H activities. Journal of Virology, 73(7), 5803-5813. [Link]

  • Google Patents. (n.d.). Synthesis method of delavirdine - CN102675284A.
  • Spence, R. A., & Kati, W. M. (1994). Mechanism of Inhibition of HIV-1 Reverse Transcriptase by Nonnucleoside Inhibitors. Science, 266(5193), 2027-2030. [Link]

  • Tachedjian, G., & Sluis-Cremer, N. (2012). Inhibitors of HIV-1 Reverse Transcriptase–Associated Ribonuclease H Activity. Viruses, 4(10), 2264-2286. [Link]

  • Tachedjian, G., & Sluis-Cremer, N. (2023). Targeting HIV-1 Reverse Transcriptase Using a Fragment-Based Approach. International Journal of Molecular Sciences, 24(7), 6432. [Link]

  • Demeter, L. M., Shafer, R. W., & Meehan, P. M. (2000). Delavirdine Susceptibilities and Associated Reverse Transcriptase Mutations in Human Immunodeficiency Virus Type 1 Isolates from. ResearchGate. [Link]

Sources

Methodological & Application

Introduction: The Clinical and Pharmacokinetic Significance of N-Desisopropyl Delavirdine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the HPLC-UV Analysis of N-Desisopropyl Delavirdine in Plasma

Delavirdine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that has been utilized in the management of Human Immunodeficiency Virus Type 1 (HIV-1) infections. Its therapeutic efficacy is intrinsically linked to its pharmacokinetic profile, which is heavily influenced by its metabolism. The primary metabolic pathway for delavirdine is N-dealkylation, mediated predominantly by the cytochrome P450 3A (CYP3A) enzyme system.[1][2] This process yields this compound, the major metabolite found in circulation.[3][4][5]

Monitoring the plasma concentrations of this compound, alongside the parent drug, is crucial for comprehensive pharmacokinetic (PK) and toxicokinetic (TK) studies. Such data provides invaluable insights into drug absorption, distribution, metabolism, and excretion (ADME), helping to understand inter-subject variability, potential drug-drug interactions, and the overall metabolic burden.[1]

This application note provides a detailed, robust, and validated protocol for the quantitative determination of this compound in human plasma using High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection. The methodology is grounded in established principles of bioanalytical chemistry and adheres to the rigorous validation standards set forth by regulatory bodies such as the U.S. Food and Drug Administration (FDA).[6][7]

Principle of the Method

The analytical strategy employs a straightforward yet effective sample preparation technique—protein precipitation—to remove the bulk of interfering macromolecules from the plasma matrix.[8] This method is chosen for its speed, simplicity, and efficiency in preparing samples for chromatographic analysis.[9][10]

Following sample cleanup, the analyte is separated from endogenous plasma components using reversed-phase HPLC on a C18 stationary phase. Isocratic elution with a mobile phase consisting of an organic solvent (acetonitrile) and an aqueous buffer provides efficient and reproducible separation. Quantification is achieved by monitoring the column effluent with a UV detector at a wavelength appropriate for the analyte. The concentration of this compound in unknown samples is determined by comparing its peak area response to that of a calibration curve constructed from fortified plasma standards.

Materials and Reagents

  • Analytes and Standards:

    • This compound reference standard (≥98% purity)

    • Delavirdine (Internal Standard, IS) reference standard (≥98% purity)

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Water (HPLC grade or Type I ultrapure)

    • Potassium dihydrogen phosphate (KH₂PO₄, analytical grade)

    • Orthophosphoric acid (analytical grade)

  • Biological Matrix:

    • Drug-free, pooled human plasma (with K₂EDTA as anticoagulant)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a pump, autosampler, column oven, and UV/Vis detector is required. The specific conditions outlined below provide a validated starting point for analysis.

ParameterCondition
HPLC Column C18 Reversed-Phase, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile : 25 mM Potassium Phosphate Buffer (pH 3.5) (40:60, v/v)
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Injection Volume 20 µL
UV Detection 290 nm
Internal Standard (IS) Delavirdine
Run Time Approximately 10 minutes

Rationale for Conditions: A C18 column is the workhorse for reversed-phase chromatography, offering excellent retention and separation for moderately polar compounds like this compound. The acetonitrile/phosphate buffer mobile phase is a common and robust choice, providing good peak shape and resolution. A pH of 3.5 ensures that the analyte and any residual silanol groups on the column are in a consistent protonation state, leading to reproducible retention times. A column temperature of 35 °C reduces backpressure and improves peak symmetry.

Experimental Protocols

Preparation of Stock Solutions, Calibration Standards, and Quality Controls

Stock Solutions (1 mg/mL):

  • Accurately weigh approximately 10 mg of this compound reference standard and 10 mg of Delavirdine (IS) into separate 10 mL volumetric flasks.

  • Dissolve and bring to volume with methanol.

  • Label clearly as "Analyte Stock (1 mg/mL)" and "IS Stock (1 mg/mL)" and store at -20°C.

Working Solutions:

  • Prepare intermediate working solutions of the analyte by serially diluting the stock solution with a 50:50 mixture of acetonitrile and water to create a range of concentrations for spiking.

  • Prepare an IS Working Solution at a concentration of 10 µg/mL by diluting the IS Stock Solution with the same diluent.

Calibration Standards (CS) and Quality Control (QC) Samples:

  • Label a series of microcentrifuge tubes for each calibration standard and QC level.

  • Spike appropriate volumes of the analyte working solutions into blank human plasma to achieve the desired final concentrations. The final volume of the spiking solution should not exceed 5% of the plasma volume to avoid matrix effects.

  • A typical calibration range could be 0.1, 0.2, 0.5, 1, 2.5, 5, and 10 µg/mL.

  • Prepare QC samples at a minimum of three levels: Low (LQC, ~3x the lower limit), Medium (MQC, mid-range), and High (HQC, ~80% of the highest standard).

Plasma Sample Preparation Protocol (Protein Precipitation)

This protocol is designed for high-throughput and efficient removal of plasma proteins.[11]

  • Label 1.5 mL microcentrifuge tubes for each blank, standard, QC, and unknown sample.

  • Pipette 200 µL of plasma (blank, standard, QC, or unknown) into the corresponding tube.

  • Add 20 µL of the IS Working Solution (10 µg/mL) to every tube except the blank.

  • Add 600 µL of ice-cold acetonitrile to each tube. The use of acetonitrile as a precipitating agent is a well-established and effective technique.[9]

  • Vortex each tube vigorously for 30 seconds to ensure complete protein denaturation and precipitation.

  • Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer 500 µL of the clear supernatant to a clean HPLC vial.

  • Inject 20 µL of the supernatant into the HPLC system.

G cluster_prep Plasma Sample Preparation Workflow s1 1. Aliquot Plasma (200 µL) s2 2. Add Internal Standard (20 µL of 10 µg/mL Delavirdine) s1->s2 s3 3. Protein Precipitation (Add 600 µL ice-cold Acetonitrile) s2->s3 s4 4. Vortex (30 seconds) s3->s4 s5 5. Centrifuge (14,000 x g, 10 min, 4°C) s4->s5 s6 6. Transfer Supernatant (500 µL) s5->s6 s7 7. Inject into HPLC (20 µL) s6->s7

Workflow for plasma protein precipitation.

Bioanalytical Method Validation

To ensure the reliability and integrity of the data generated, the method must be fully validated according to regulatory guidelines, such as the FDA's Bioanalytical Method Validation Guidance for Industry.[6][7] The following parameters must be assessed.

Validation ParameterAcceptance Criteria (Summary from FDA Guidance[6][12])
Selectivity No significant interfering peaks at the retention times of the analyte and IS in blank matrix.
Linearity (r²) Correlation coefficient (r²) should be ≥ 0.99.
Accuracy Mean concentration should be within ±15% of the nominal value (±20% at LLOQ).
Precision (CV) Coefficient of Variation (CV) should not exceed 15% (20% at LLOQ).
Recovery Should be consistent, precise, and reproducible.
Stability Analyte concentration should be within ±15% of the baseline concentration.
Validation Experiment Protocols
  • Selectivity: Analyze at least six independent sources of blank human plasma to check for interferences at the retention times of the analyte and the internal standard.

  • Linearity and Range: Analyze calibration curves prepared on three separate days. Plot the peak area ratio (Analyte/IS) against the nominal concentration and perform a weighted (1/x²) linear regression.

  • Accuracy and Precision: Analyze five replicates of the LQC, MQC, and HQC samples on three different days (inter-day) and in a single run (intra-day). Calculate the mean, standard deviation, %CV, and percent accuracy for each level.

  • Recovery: Compare the peak area response of the analyte from an extracted plasma sample to the peak area response of a post-extraction spiked sample (analyte added to the supernatant from a blank plasma extraction) at the QCL, QCM, and QCH concentrations.

  • Stability:

    • Freeze-Thaw Stability: Analyze LQC and HQC samples after three freeze-thaw cycles (-20°C to room temperature).

    • Short-Term Stability: Keep LQC and HQC samples at room temperature for a period exceeding the expected sample handling time (e.g., 6 hours) before processing and analysis.

    • Post-Preparative Stability: Keep processed LQC and HQC samples in the autosampler (e.g., at 10°C) for the maximum anticipated run time before re-injecting and analyzing.

    • Long-Term Stability: Store LQC and HQC samples at -20°C or -80°C for a duration that meets or exceeds the storage time of study samples.

Data Analysis and Quantification

  • System Suitability: Before each analytical run, inject five replicates of the MQC sample. The %CV of the peak areas and retention times should be ≤ 5%.

  • Calibration Curve: Generate a calibration curve by plotting the peak area ratio of this compound to the IS versus the nominal concentration of the calibration standards. Apply a weighted (1/x²) linear regression to the data.

  • Quantification: Determine the concentration of this compound in QC and unknown samples by interpolating their peak area ratios from the regression equation of the calibration curve.

G cluster_workflow Overall Bioanalytical Workflow sample Sample Receipt & Logging Log sample ID, date, time prep Sample Preparation Protein Precipitation Protocol sample->prep analysis HPLC-UV Analysis Run samples, standards, and QCs prep->analysis integration Data Processing Integrate peak areas analysis->integration calculation Quantification Calculate concentrations using calibration curve integration->calculation report Reporting Compile and review data, generate final report calculation->report

High-level overview of the bioanalytical process.

Conclusion

The HPLC-UV method described herein provides a reliable, sensitive, and robust tool for the quantification of this compound in human plasma. The simple protein precipitation sample preparation makes it suitable for routine analysis in a clinical or research setting. Proper validation of this method in accordance with regulatory standards is mandatory to ensure the generation of high-quality, reproducible data for pharmacokinetic assessments and other drug development applications.

References

  • Chang, M., Sood, V. K., & Wright, D. S. (1998). Identification of the metabolites of the HIV-1 reverse transcriptase inhibitor delavirdine in monkeys. Drug Metabolism and Disposition, 26(9), 893-903. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • Grzegorczyk, A., & Kaczmarczyk-Sedlak, I. (2018). Comparison of protein precipitation methods for sample preparation prior to proteomic analysis. Acta Poloniae Pharmaceutica, 75(1), 59-67. [Link]

  • ResolveMass Laboratories Inc. (n.d.). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • Chang, M., & Wsol, V. (1997). Metabolism of the human immunodeficiency virus type 1 reverse transcriptase inhibitor delavirdine in rats. Drug Metabolism and Disposition, 25(7), 815-828. [Link]

  • Frontage Labs. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]

  • Chang, M., & Wsol, V. (1996). Metabolism of the HIV-1 reverse transcriptase inhibitor delavirdine in mice. Drug Metabolism and Disposition, 24(12), 1339-1351. [Link]

  • Voorman, R. L., & Maio, S. M. (1997). Metabolism of delavirdine, a human immunodeficiency virus type-1 reverse transcriptase inhibitor, by microsomal cytochrome P450 in humans, rats, and other species: probable involvement of CYP2D6 and CYP3A. Drug Metabolism and Disposition, 25(5), 625-632. [Link]

  • U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. [Link]

  • Cox, S. R., & Moody, D. E. (1995). Simple, Rapid and Sensitive High-Performance Liquid Chromatographic Determination of Delavirdine and Its N-desisopropyl Metabolite in Human Plasma. Journal of Chromatography B: Biomedical Sciences and Applications, 667(2), 293-301. [Link]

  • Phenomenex. (n.d.). Protein Precipitation Method. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • Oncohema Key. (2016). Delavirdine. [Link]

  • Zhao, L., & Juck, M. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Agilent Technologies, Inc. [Link]

  • ResearchGate. (2013). How to prepare plasma samples for HPLC analysis?[Link]

  • Rona, K., & Gachályi, B. (2007). A Simple Sample Preparation with HPLC-UV Method for Estimation of Clomipramine from Plasma. Iranian Journal of Pharmaceutical Research, 6(1), 51-56. [Link]

  • Kumar, A., Saini, G., & Sharma, A. (2011). Determination of nevirapine in human plasma by HPLC. Journal of Chemical and Pharmaceutical Research, 3(4), 819-826. [Link]

Sources

Application Note: Quantitative Analysis of N-Desisopropyl Delavirdine in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, robust, and validated protocol for the quantitative analysis of N-Desisopropyl delavirdine, the major metabolite of the non-nucleoside reverse transcriptase inhibitor delavirdine, in human plasma. The methodology utilizes a straightforward protein precipitation extraction technique followed by sensitive and selective quantification using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). This protocol is designed for researchers, scientists, and drug development professionals requiring accurate bioanalysis for pharmacokinetic, toxicokinetic, or therapeutic drug monitoring studies. All procedures are outlined in accordance with the principles of the ICH M10 guideline on bioanalytical method validation to ensure data integrity and regulatory compliance.[1][2][3][4]

Introduction

Delavirdine is an antiretroviral drug used in the treatment of human immunodeficiency virus (HIV) type 1 infection.[5] Its metabolism in vivo is extensive, primarily mediated by cytochrome P450 enzymes, with N-desalkylation being a major biotransformation pathway.[3] This process results in the formation of this compound (also known as desalkyl delavirdine), which has been identified as the major metabolite in circulation across various species, including humans, monkeys, and rats.[2][4][6]

Accurate quantification of this compound in biological matrices is critical for a comprehensive understanding of delavirdine's pharmacokinetics, including its absorption, distribution, metabolism, and excretion (ADME) profile. Such data are vital for assessing drug efficacy, potential drug-drug interactions, and overall patient safety. Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for these analyses due to its high sensitivity, specificity, and throughput.[7]

This guide provides a step-by-step protocol for a validated LC-MS/MS method, from sample preparation to data analysis, grounded in established bioanalytical principles to ensure reliable and reproducible results.

Experimental Workflow

The overall analytical workflow is designed for efficiency and robustness, ensuring minimal sample manipulation while achieving high sensitivity and specificity.

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing s1 Plasma Sample Thawing & Spiking (Analyte + IS) s2 Protein Precipitation (Acetonitrile) s1->s2 s3 Centrifugation s2->s3 s4 Supernatant Transfer & Evaporation s3->s4 s5 Reconstitution s4->s5 a1 UPLC Separation s5->a1 a2 ESI+ Ionization a1->a2 a3 MRM Detection a2->a3 d1 Peak Integration a3->d1 d2 Calibration Curve Generation d1->d2 d3 Concentration Calculation d2->d3

Caption: High-level workflow for this compound analysis.

Materials and Reagents

  • Analytes: this compound reference standard, Delavirdine reference standard.

  • Internal Standard (IS): Isotopically labeled this compound (e.g., this compound-d7) is highly recommended. If unavailable, a structurally similar compound with stable chromatographic and mass spectrometric behavior can be used after thorough validation.

  • Biological Matrix: Blank, drug-free human plasma (K2-EDTA).

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic Acid (LC-MS grade), Deionized Water (18.2 MΩ·cm).

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for removing the bulk of proteins from plasma samples, making it suitable for high-throughput analysis.[8] Acetonitrile is used as the precipitating agent due to its efficiency in denaturing plasma proteins.

Rationale

This technique is chosen for its simplicity, speed, and cost-effectiveness. By adding a water-miscible organic solvent (acetonitrile) in a sufficient ratio (typically 3:1 or 4:1, solvent:plasma), proteins are denatured and precipitate out of solution. The analyte and internal standard, being soluble in the resulting supernatant, are effectively separated from the bulk of the matrix interferences.

Protocol
  • Thaw: Allow frozen human plasma samples, calibration standards, and quality control (QC) samples to thaw completely at room temperature.

  • Aliquot: Vortex and aliquot 100 µL of each plasma sample into a 1.5 mL microcentrifuge tube.

  • Spike IS: Add 10 µL of the internal standard working solution (e.g., 1 µg/mL in 50:50 acetonitrile:water) to each tube, except for blank matrix samples.

  • Precipitate: Add 400 µL of ice-cold acetonitrile to each tube.

  • Vortex: Cap the tubes and vortex vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Transfer: Carefully transfer the supernatant (~450 µL) to a new set of tubes or a 96-well plate.

  • Evaporate: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute: Reconstitute the dried residue in 100 µL of the mobile phase starting condition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid). Vortex briefly to ensure complete dissolution.

  • Analyze: Inject 5-10 µL of the reconstituted sample into the LC-MS/MS system.

Sample_Prep plasma 100 µL Plasma is Add Internal Standard plasma->is ppt Add 400 µL Acetonitrile is->ppt vortex Vortex 1 min ppt->vortex centrifuge Centrifuge 14,000 x g, 10 min vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evap Evaporate to Dryness supernatant->evap recon Reconstitute in Mobile Phase evap->recon inject Inject into LC-MS/MS recon->inject

Caption: Detailed protein precipitation workflow.

LC-MS/MS Method Development

Rationale

The goal is to achieve a rapid and symmetric chromatographic separation of this compound from endogenous plasma components, followed by highly selective and sensitive detection using tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode.

Liquid Chromatography (LC) Parameters

A reversed-phase C18 column is suitable for retaining the moderately polar analyte. A gradient elution with acidified mobile phases (formic acid) is used to promote protonation for positive ion electrospray ionization (ESI+) and to achieve good peak shapes.

ParameterRecommended Setting
Column C18, 2.1 x 50 mm, 1.8 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 5% B to 95% B over 3 min, hold 1 min, re-equilibrate 1 min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometry (MS) Parameters

Detection is performed on a triple quadrupole mass spectrometer using ESI in positive mode. The mass transitions (precursor and product ions) for this compound can be inferred from the fragmentation of the parent drug, delavirdine. Delavirdine's protonated molecule ([M+H]+) is at m/z 457.[1] this compound has a molecular weight of 414.49 g/mol , leading to a protonated precursor ion of m/z 415.5 .

The fragmentation of delavirdine provides clues for the metabolite's product ions. Key fragmentation of delavirdine involves the piperazine and indole moieties.[1] Therefore, similar fragmentation patterns are expected for its desisopropyl metabolite. The most stable and intense product ions should be selected for quantification (quantifier) and confirmation (qualifier).

ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Precursor Ion (Q1) m/z 415.5 (for this compound)
Product Ions (Q3) To be optimized. Proposed transitions based on delavirdine structure: m/z 234.2, m/z 157.1
Internal Standard e.g., m/z 422.5 → 241.2 (for a d7-labeled IS)
Source Temperature 500°C
IonSpray Voltage 5500 V
Collision Gas Nitrogen
Dwell Time 100 ms

Note: Collision energy and declustering potential must be optimized for the specific instrument by infusing a standard solution of this compound.

Bioanalytical Method Validation

The method must be validated according to the ICH M10 Bioanalytical Method Validation guideline to ensure its reliability for intended use.[1][2][3][4] Key validation parameters are summarized below.

ParameterPurposeAcceptance Criteria (Typical)
Selectivity To ensure no interference from endogenous matrix components at the retention time of the analyte and IS.Response in blank samples from at least 6 sources should be <20% of the LLOQ response for the analyte and <5% for the IS.
Calibration Curve To demonstrate the relationship between instrument response and analyte concentration over the intended analytical range.At least 6-8 non-zero standards. Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations within ±15% of nominal (±20% at LLOQ).
Accuracy & Precision To determine the closeness of measured concentrations to the nominal value (accuracy) and the degree of scatter (precision).Intra- and inter-assay accuracy within 85-115% of nominal (80-120% at LLOQ). Intra- and inter-assay precision (%CV) ≤15% (≤20% at LLOQ). Assessed at LLOQ, Low, Mid, and High QC levels.
Matrix Effect To assess the suppression or enhancement of ionization caused by co-eluting matrix components.The CV of the IS-normalized matrix factor calculated from at least 6 lots of matrix should be ≤15%.
Recovery To evaluate the efficiency of the extraction procedure.Recovery of the analyte and IS should be consistent, precise, and reproducible.
Stability To ensure the analyte is stable in the biological matrix under various storage and processing conditions (Freeze-thaw, bench-top, long-term).Mean concentration at each stability condition should be within ±15% of the nominal concentration.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the quantification of this compound in human plasma using LC-MS/MS. The described protein precipitation method is simple and rapid, while the LC-MS/MS parameters offer the necessary sensitivity and selectivity for bioanalytical applications. Adherence to the outlined method and validation principles, as guided by ICH M10, will ensure the generation of high-quality, reliable, and defensible data for critical drug development decisions.

References

  • ICH. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Chang, M., Sood, V. K., & Dring, L. G. (1997). Identification of the metabolites of the HIV-1 reverse transcriptase inhibitor delavirdine in monkeys. Drug Metabolism and Disposition, 25(7), 849-863. [Link]

  • Chang, M., Courtney, C. L., & Dring, L. G. (1997). Metabolism of delavirdine, a human immunodeficiency virus type-1 reverse transcriptase inhibitor, by microsomal cytochrome P450 in humans, rats, and other species: probable involvement of CYP2D6 and CYP3A. Drug Metabolism and Disposition, 25(7), 864-873. [Link]

  • Chang, M., Williams, A. M., & Dring, L. G. (1997). Metabolism of the human immunodeficiency virus type 1 reverse transcriptase inhibitor delavirdine in rats. Drug Metabolism and Disposition, 25(7), 838-848. [Link]

  • Chang, M., & Dring, L. G. (1997). Metabolism of the HIV-1 reverse transcriptase inhibitor delavirdine in mice. Drug Metabolism and Disposition, 25(7), 825-837. [Link]

  • European Medicines Agency. (2022). ICH M10 on bioanalytical method validation - Scientific guideline. [Link]

  • ICH. (2022). M10 Bioanalytical Method Validation. [Link]

  • Ni, P., & Saul, R. (1996). Simple, Rapid and Sensitive High-Performance Liquid Chromatographic Determination of Delavirdine and Its N-desisopropyl Metabolite in Human Plasma. Journal of Chromatography B: Biomedical Applications, 679(1-2), 213-219. [Link]

  • International Journal of Science and Research Archive. (2025). Analytical method development and validation of antiviral drugs for HIV. [Link]

  • de Kanter, C. T., & Aarnoutse, R. E. (2020). Tandem mass spectrometry of small-molecule antiviral drugs: 1. HIV-related antivirals. Mass Spectrometry Reviews, 40(4), 347-386. [Link]

  • Morse, G. D., Fischl, M. A., & Shelton, M. J. (2003). Pharmacokinetics of ritonavir and delavirdine in human immunodeficiency virus-infected patients. Antimicrobial Agents and Chemotherapy, 47(5), 1694–1699. [Link]

  • Prathipati, P. K., et al. (2019). LC-MS/MS method for the simultaneous determination of tenofovir, emtricitabine, elvitegravir, and rilpivirine in dried blood spots. Journal of Pharmaceutical and Biomedical Analysis, 174, 55-61. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2023). Development and Validation of LC-MS/MS Method for Simultaneous Estimation of Emtricitabine, Tenofovir Alafenamide and Dolutegravir in Human Plasma. [Link]

  • Adkins, J. C., & Faulds, D. (1998). Delavirdine: a review of its use in HIV infection. Drugs, 55(6), 853-870. [Link]

Sources

Application Notes and Protocols for Experimental Assays Involving N-Desisopropyl Delavirdine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of key experimental assays involving N-Desisopropyl delavirdine. This compound is the primary active metabolite of delavirdine, a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of Human Immunodeficiency Virus Type 1 (HIV-1) infection. Understanding the virological activity and metabolic profile of this key metabolite is critical for a complete assessment of delavirdine's efficacy and drug-drug interaction potential. This guide offers detailed, step-by-step protocols for cell-based antiviral assays, enzymatic reverse transcriptase inhibition assays, cytochrome P450 (CYP) inhibition profiling, and analytical quantification via HPLC, grounded in established scientific principles and methodologies.

Scientific Background and Rationale

Delavirdine is a potent and specific NNRTI that functions by binding directly to an allosteric, non-substrate-binding site on the HIV-1 reverse transcriptase (RT) enzyme.[1] This binding event induces a conformational change that disrupts the catalytic site, thereby inhibiting the enzyme's RNA- and DNA-dependent DNA polymerase activities.[2][3] Unlike nucleoside RT inhibitors (NRTIs), delavirdine does not require intracellular phosphorylation to become active and does not compete with nucleoside triphosphates.[4]

Delavirdine undergoes extensive hepatic metabolism, primarily mediated by the cytochrome P450 enzyme system, particularly CYP3A4 and to a lesser extent, CYP2D6.[5][6] A major metabolic pathway is N-desalkylation, which results in the formation of this compound (also referred to as desalkyl delavirdine).[7][8] Pharmacokinetic studies have shown that this metabolite is a significant component in circulation following delavirdine administration.[7] Given that the parent drug, delavirdine, is a known potent inhibitor of CYP3A4, it is imperative to characterize the independent biological and pharmacological activities of its major metabolites to fully understand potential drug-drug interactions and overall therapeutic effect.[9][10][11]

The following protocols are designed to provide a robust framework for evaluating the antiviral potency and metabolic interaction profile of this compound.

Delavirdine Delavirdine Metabolism Hepatic Metabolism (Primarily CYP3A4, CYP2D6) Delavirdine->Metabolism N-desalkylation NDD This compound (Active Metabolite) Metabolism->NDD Other Other Inactive Metabolites Metabolism->Other

Figure 1: Metabolic pathway of Delavirdine to this compound.

In Vitro Antiviral Activity Assay (Cell-Based)

This protocol determines the 50% effective concentration (EC₅₀) of this compound, which is the concentration required to inhibit HIV-1 replication by 50% in a cell culture model.

Principle

This assay measures the ability of the test compound to protect a susceptible human T-cell line (e.g., MT-4, C8166) from the cytopathic effects (CPE) of HIV-1 infection.[12] Cell viability is quantified using a colorimetric reagent like MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), which is reduced by mitochondrial dehydrogenases in living cells to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

Materials
  • Test Compound: this compound

  • Cell Line: MT-4 cells (human T-cell leukemia line)

  • Virus: HIV-1 laboratory-adapted strain (e.g., HIV-1 IIIB)

  • Culture Medium: RPMI 1640 supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Reagents: MTT solution (5 mg/mL in PBS), Solubilization Buffer (e.g., 20% SDS in 50% DMF).

  • Positive Control: Delavirdine or another known NNRTI (e.g., Efavirenz).

  • Equipment: 96-well flat-bottom microtiter plates, inverted microscope, multi-channel pipette, CO₂ incubator (37°C, 5% CO₂), microplate reader (570 nm).

Step-by-Step Protocol
  • Cell Seeding: Seed MT-4 cells into a 96-well plate at a density of 4 x 10⁴ cells/well in 100 µL of culture medium.[12]

  • Compound Preparation: Prepare a 2-fold serial dilution of this compound (e.g., from 5 µM to 0.005 µM) in culture medium. Also prepare dilutions for the positive control.

  • Compound Addition: Add 50 µL of the diluted compound solutions to the appropriate wells. Include "cells only" (no virus, no compound) and "virus control" (cells and virus, no compound) wells.

  • Infection: Add 50 µL of HIV-1 IIIB virus stock (diluted to achieve a multiplicity of infection that yields significant CPE in 4-5 days) to all wells except the "cells only" control wells. The final volume in each well should be 200 µL.

  • Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 4-5 days, or until significant syncytia formation and cell death are observed in the virus control wells.

  • MTT Assay:

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Carefully remove the supernatant.

    • Add 150 µL of Solubilization Buffer to each well to dissolve the formazan crystals.

    • Incubate overnight at 37°C.

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell protection using the formula: [(Abs_test - Abs_virus) / (Abs_cell - Abs_virus)] * 100.

    • Plot the percentage of protection against the log concentration of the compound.

    • Determine the EC₅₀ value using non-linear regression analysis (e.g., sigmoidal dose-response curve).

cluster_prep Preparation cluster_assay Assay Execution cluster_readout Readout & Analysis p1 Seed MT-4 Cells in 96-well plate p3 Add Compound to Wells p1->p3 p2 Prepare Serial Dilutions of this compound p2->p3 p4 Infect with HIV-1 p3->p4 p5 Incubate (4-5 days) p4->p5 p6 Add MTT Reagent p5->p6 p7 Read Absorbance (570 nm) p6->p7 p8 Calculate EC₅₀ p7->p8

Figure 2: Workflow for the cell-based antiviral activity assay.

Enzymatic Assay: HIV-1 Reverse Transcriptase Inhibition

This protocol directly measures the inhibitory activity of this compound on the isolated HIV-1 RT enzyme, yielding a 50% inhibitory concentration (IC₅₀).

Principle

This is a cell-free assay that quantifies the polymerase activity of recombinant HIV-1 RT. A poly(rA) template is used with an oligo(dT) primer. The enzyme incorporates a labeled or modified nucleotide (e.g., BrdUTP) into the growing DNA strand. The amount of incorporated nucleotide is then quantified, typically via an ELISA-based method, and is inversely proportional to the inhibitory activity of the test compound.

Materials
  • Test Compound: this compound

  • Enzyme: Recombinant HIV-1 Reverse Transcriptase (p66/p51 heterodimer)

  • Assay Kit: Commercially available HIV-1 RT colorimetric assay kit (e.g., from Roche, Millipore). These kits typically contain:

    • Reaction Buffer

    • Template/Primer Hybrid (Poly(A) x Oligo(dT)₁₅)

    • Deoxynucleotide Mix (dATP, dCTP, dGTP, dTTP, and digoxigenin-dUTP or biotin-dUTP)

    • Lysis Buffer

    • Anti-Digoxigenin-POD or Streptavidin-POD antibody

    • ABTS substrate

  • Positive Control: Delavirdine or Nevirapine.

  • Equipment: 96-well microtiter plates (provided in kit), multi-channel pipette, incubator (37°C), microplate reader (405 nm).

Step-by-Step Protocol
  • Compound Preparation: Prepare a 2-fold serial dilution of this compound in the appropriate buffer (as per kit instructions).

  • Reaction Setup: In each well of the reaction plate, add the components in the following order:

    • Template/Primer solution

    • Diluted test compound or control

    • Recombinant HIV-1 RT enzyme

  • Initiate Reaction: Add the dNTP mix to each well to start the reaction. Include "no enzyme" and "no inhibitor" controls.

  • Incubation: Incubate the plate at 37°C for 1-2 hours.

  • Stop Reaction & Binding: Stop the reaction by adding Lysis Buffer. The newly synthesized, labeled DNA will bind to the surface of the microplate wells.

  • Detection:

    • Wash the wells to remove unincorporated nucleotides.

    • Add the anti-digoxigenin-POD (or streptavidin-POD) antibody conjugate and incubate.

    • Wash the wells to remove unbound antibody.

    • Add the ABTS substrate and incubate until a color change is observed.

  • Data Acquisition: Read the absorbance at 405 nm.

  • Data Analysis:

    • Calculate the percentage of inhibition: [1 - (Abs_test / Abs_no_inhibitor)] * 100.

    • Plot the percentage of inhibition against the log concentration of the compound.

    • Determine the IC₅₀ value using non-linear regression analysis. An IC₅₀ of 0.26 µM has been reported for the parent drug, Delavirdine.[13]

Cytochrome P450 (CYP) Inhibition Assay

This protocol assesses the potential of this compound to inhibit major human CYP isoforms, which is crucial for predicting drug-drug interactions.

Principle

The assay measures the effect of this compound on the metabolic activity of specific CYP isoforms in human liver microsomes (HLM).[14] A cocktail of probe substrates, each specific to a major CYP isoform (e.g., Phenacetin for CYP1A2, Bupropion for CYP2B6, Midazolam for CYP3A4), is incubated with HLMs in the presence and absence of the test compound.[15][16] The rate of formation of the specific metabolites is quantified by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). A reduction in metabolite formation indicates inhibition.

Materials
  • Test Compound: this compound

  • Test System: Pooled Human Liver Microsomes (HLM)

  • Cofactor: NADPH regenerating system (e.g., NADP⁺, glucose-6-phosphate, G6P dehydrogenase)

  • Probe Substrates & Positive Controls: (See table below)

  • Reaction Buffer: Potassium phosphate buffer (100 mM, pH 7.4)

  • Stopping Solution: Acetonitrile containing an internal standard (e.g., deuterated analogue of one of the metabolites).

  • Equipment: 96-well plates, centrifuge, LC-MS/MS system.

IsoformProbe SubstrateMetabolite MeasuredPositive Control Inhibitor
CYP1A2 PhenacetinAcetaminophenFurafylline
CYP2C9 Diclofenac4'-hydroxy-diclofenacSulfaphenazole
CYP2C19 S-Mephenytoin4'-hydroxy-mephenytoinTiclopidine
CYP2D6 DextromethorphanDextrorphanQuinidine
CYP3A4 Midazolam1'-hydroxy-midazolamKetoconazole
Table 1: Example CYP Probe Substrates and Controls.
Step-by-Step Protocol
  • Compound Preparation: Prepare serial dilutions of this compound in the reaction buffer.

  • Incubation Mix: Prepare a master mix containing HLM and the probe substrate cocktail in reaction buffer.

  • Reaction Setup:

    • Add the diluted test compound or positive control inhibitor to the wells of a 96-well plate.

    • Add the HLM/substrate master mix to each well.

    • Pre-incubate the plate at 37°C for 5-10 minutes.

  • Initiate Reaction: Add the NADPH regenerating system to each well to start the metabolic reactions.

  • Incubation: Incubate at 37°C for a predetermined time (e.g., 15-30 minutes), ensuring the reaction is in the linear range.

  • Stop Reaction: Terminate the reaction by adding cold acetonitrile (containing the internal standard).

  • Sample Processing: Centrifuge the plate to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to a new plate and analyze the formation of each metabolite using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the percentage of remaining activity for each CYP isoform at each concentration of the test compound.

    • Plot the percentage of activity against the log concentration and determine the IC₅₀ value for each isoform.

cluster_setup Reaction Setup cluster_reaction Metabolic Reaction cluster_analysis Analysis s1 Combine HLM, Probe Substrates, & this compound s2 Pre-incubate at 37°C s1->s2 s3 Initiate with NADPH s2->s3 s4 Incubate at 37°C s3->s4 s5 Stop with Acetonitrile s4->s5 s6 Centrifuge & Collect Supernatant s5->s6 s7 LC-MS/MS Analysis of Metabolites s6->s7 s8 Calculate IC₅₀ for each CYP isoform s7->s8

Figure 3: General workflow for the in vitro Cytochrome P450 inhibition assay.

Analytical Quantification in Human Plasma by HPLC

This protocol provides a method for the quantitative determination of this compound in human plasma, essential for pharmacokinetic studies.

Principle

High-Performance Liquid Chromatography (HPLC) separates the compound of interest from other plasma components.[17] The sample is first treated to remove proteins. The clarified sample is then injected onto a reverse-phase HPLC column. The compound is separated based on its partitioning between the stationary phase (e.g., C18) and a mobile phase. Detection is typically achieved using fluorescence, as the indole moiety of delavirdine and its metabolite is fluorescent.[18][19]

Materials
  • Equipment: HPLC system with a fluorescence detector and a C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Reagents: Acetonitrile (HPLC grade), Potassium Phosphate Monobasic, Water (HPLC grade).

  • Sample Pre-treatment: Human plasma samples, Internal Standard (a structurally similar compound not present in the sample), Acetonitrile for protein precipitation.

Step-by-Step Protocol
  • Sample Preparation (Protein Precipitation):

    • To 1 part of plasma sample (e.g., 200 µL), add 2 parts of cold acetonitrile containing the internal standard.[18]

    • Vortex vigorously for 1 minute.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Sample Dilution:

    • Transfer the supernatant to a clean tube.

    • Dilute the supernatant with a buffer (e.g., 10 mM phosphate buffer, pH 6.0) to ensure compatibility with the mobile phase.[18]

  • HPLC Analysis:

    • Inject a defined volume (e.g., 20 µL) of the prepared sample onto the HPLC system.

    • Run the analysis using the parameters outlined in Table 2.

  • Data Analysis:

    • Quantify the this compound peak area relative to the internal standard peak area.

    • Determine the concentration of the unknown samples by comparing their peak area ratios to a calibration curve prepared using fortified plasma standards. The assay should be linear over the expected concentration range (e.g., 0.02-17 µM).[18]

ParameterCondition
Column Reverse-Phase C18 (e.g., Agilent Zorbax SB C18)
Mobile Phase Isocratic mixture of Acetonitrile and Phosphate Buffer (e.g., pH 4-6)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temp. 40°C
Detection Fluorescence
Excitation λ 300-302 nm[18][19]
Emission λ 425 nm[18][19]
Table 2: Typical HPLC-Fluorescence Parameters for this compound Quantification.

References

  • Chang, M., Sood, V. K., & Wright, D. S. (1996). Metabolism of the HIV-1 reverse transcriptase inhibitor delavirdine in mice. Pharmaceutical research, 13(6), 875–885. [Link]

  • Staton, B. A., Johnson, M. G., Friis, J. M., & Adams, W. J. (1995). Simple, rapid and sensitive high-performance liquid chromatographic determination of delavirdine and its N-desisopropyl metabolite in human plasma. Journal of chromatography. B, Biomedical applications, 668(1), 99–106. [Link]

  • Voorman, R. L., Maio, S. M., Hauer, M. J., Sanders, P. E., & Watkin, W. G. (1997). Steady-state pharmacokinetics of delavirdine in HIV-positive patients. Clinical pharmacology and therapeutics, 61(5), 531–543. [Link]

  • Chang, M., Sood, V. K., & Wright, D. S. (1995). Metabolism of the human immunodeficiency virus type 1 reverse transcriptase inhibitor delavirdine in rats. Drug metabolism and disposition: the biological fate of chemicals, 23(10), 1120–1131. [Link]

  • National Center for Biotechnology Information (n.d.). Delavirdine. PubChem Compound Summary for CID 5625. Retrieved January 13, 2026, from [Link].

  • GSK. (n.d.). RESCRIPTOR - GSKPro for Healthcare Professionals. Retrieved January 13, 2026, from [Link].

  • Ji, H., & Sluis-Cremer, N. (2015). A Cell-Based Strategy To Assess Intrinsic Inhibition Efficiencies of HIV-1 Reverse Transcriptase Inhibitors. Antimicrobial agents and chemotherapy, 59(4), 2099–2107. [Link]

  • Voorman, R. L., & Maio, S. M. (1996). Metabolism of delavirdine, a human immunodeficiency virus type-1 reverse transcriptase inhibitor, by microsomal cytochrome P450 in humans, rats, and other species: probable involvement of CYP2D6 and CYP3A. Drug metabolism and disposition: the biological fate of chemicals, 24(2), 195–202. [Link]

  • Voorman, R. L., Maio, S. M., Hauer, M. J., Sanders, P. E., & Watkin, W. G. (1997). Steady-state pharmacokinetics of delavirdine in HIV-positive patients: effect on erythromycin breath test. Clinical pharmacology and therapeutics, 61(5), 531–543. [Link]

  • Kok, A., D'Couto, R., & Crommentuyn, K. M. (1998). Rapid quantification of delavirdine, a novel non-nucleoside reverse transcriptase inhibitor, in human plasma using isocratic reversed-phase high-performance liquid chromatography with fluorescence detection. Journal of chromatography. B, Biomedical sciences and applications, 705(2), 275–282. [Link]

  • Paine, M. F., Hart, H. L., Ludington, S. S., Haining, R. L., Rettie, A. E., & Zeldin, D. C. (2006). High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. Drug metabolism and disposition: the biological fate of chemicals, 34(5), 874–882. [Link]

  • Tran, J. Q. (2001). Delavirdine: clinical pharmacokinetics and drug interactions. Clinical pharmacokinetics, 40(3), 207–225. [Link]

  • Smith, S. J., Zhao, X. Z., Burke, T. R., Jr, Hughes, S. H., & Sarafianos, S. G. (2021). INSTIs and NNRTIs Potently Inhibit HIV-1 Polypurine Tract Mutants in a Single Round Infection Assay. Viruses, 13(12), 2501. [Link]

  • Van den Driessche, B., Snoeys, J., & Mannens, G. (2015). Development and validation of an in vitro, seven-in-one human cytochrome P450 assay for evaluation of both direct and time-dependent inhibition. Journal of pharmacological and toxicological methods, 75, 110–121. [Link]

  • Ryu, J. Y., & Kim, S. K. (2011). Direct and metabolism-dependent cytochrome P450 inhibition assays for evaluating drug-drug interactions. Archives of pharmacal research, 34(9), 1521–1529. [Link]

  • Evotec. (n.d.). Cytochrome P450 (CYP) Inhibition assay (IC50). Retrieved January 13, 2026, from [Link]

  • Sygnature Discovery. (n.d.). Time dependent inhibition (TDI). Retrieved January 13, 2026, from [Link]

  • An, W. F., & Tolliday, N. (2010). Cell-based Assays to Identify Inhibitors of Viral Disease. Probe: a report from the Molecular Libraries Program, 2010, 1–11. [Link]

  • Zerbato, J., Tachedjian, G., & Sluis-Cremer, N. (n.d.). NNRTIs Decrease HIV-1 Production from rCD4+ T Cells Following Latency Reversal. CROI Conference. Retrieved January 13, 2026, from [Link]

  • Wang, R. R., Liu, J. Q., & Zhang, R. J. (2022). Structure-Based Discovery and Characterization of a Preclinical Drug Candidate for the Treatment of HIV-1 Infection. International journal of molecular sciences, 23(19), 11467. [Link]

  • MBBS NAIJA. (2024, June 20). Pharmacology of Delavirdine ; Clinical uses, Mechanism of action, Indication, Side effects [Video]. YouTube. [Link]

  • National Institute of Diabetes and Digestive and Kidney Diseases. (2017). Delavirdine. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. National Institutes of Health. [Link]

  • Pediatric Oncall. (n.d.). Delaviridine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose. Drug Index. Retrieved January 13, 2026, from [Link]

  • Wilde, M. I., & Langtry, H. D. (1998). Delavirdine: a review of its use in HIV infection. Drugs, 55(5), 685–705. [Link]

  • Biocompare. (n.d.). Delavirdine from Aladdin Scientific. Retrieved January 13, 2026, from [Link]

  • Sharma, A., & Singh, S. (2025). A Comprehensive Overview on Development and Validation of Stability Indicating HPLC Method for Quantification of Dolutegravir Sodium in Bulk as. International Journal of Pharmaceutical and Drug Analysis, 13(2). [Link]

  • El-Kassem, M. A., & El-Sherbiny, D. T. (2017). The Development of A New Validated HPLC and Spectrophotometric Methods for the Simultaneous Determination of Daclatasvir and Sofosbuvir: Antiviral Drugs. Journal of Analytical & Pharmaceutical Research, 6(5). [Link]

  • Ramarao, A., Abbaraju, V. D. N. K., & Shahinshavali, S. (2023). Analytical Method Development and Validation of Stability Indicating RP-HPLC Method for The Simultaneous Estimation of Dolutegravir, Emtricitabine and Tenofovir Disproxil Fumarate. International Journal of Membrane Science and Technology, 10(3), 3295-3302. [Link]

Sources

Application Notes and Protocols: Investigating the Metabolism of N-Desisopropyl Delavirdine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of in vitro studies to investigate the metabolism of delavirdine, with a specific focus on its major metabolite, N-desisopropyl delavirdine. Delavirdine, a non-nucleoside reverse transcriptase inhibitor (NNRTI), undergoes extensive metabolism primarily mediated by cytochrome P450 (CYP) enzymes.[1] Understanding the formation kinetics of its primary N-desalkylated metabolite is critical for predicting pharmacokinetic profiles, assessing drug-drug interaction potential, and informing clinical use. This guide details a robust protocol using human liver microsomes (HLMs), the industry-standard in vitro system for such evaluations, coupled with analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Introduction: The Scientific Rationale

Delavirdine is an antiretroviral agent used in the treatment of HIV-1 infection.[2] Its clinical efficacy and safety profile are intrinsically linked to its pharmacokinetic properties, which are largely governed by hepatic metabolism. The primary metabolic pathway for delavirdine is N-desalkylation, leading to the formation of this compound.[3][4] This reaction is catalyzed predominantly by CYP3A4, with a minor contribution from CYP2D6.[3][5]

Given that CYP3A4 is the most abundant P450 enzyme in the human liver and is responsible for the metabolism of approximately 50% of clinically used drugs, a thorough understanding of this pathway is paramount. Delavirdine itself is not only a substrate but also a potent inhibitor of CYP3A4, which can lead to complex, non-linear pharmacokinetics and significant drug-drug interactions.[1][6] Therefore, characterizing the formation of this compound serves two primary objectives:

  • Pharmacokinetic Prediction: Determining the kinetic parameters of metabolite formation (Kₘ and Vₘₐₓ) allows for the calculation of intrinsic clearance, a key value used in predicting in vivo hepatic clearance and potential saturation of metabolism at therapeutic doses.[3]

  • Drug Interaction Risk Assessment: As the formation of this compound is a marker of CYP3A4/2D6 activity, this assay can be adapted to study the inhibitory effects of co-administered drugs on delavirdine's metabolism, and vice-versa.

This protocol provides a validated, step-by-step methodology for an in vitro metabolism assay using pooled human liver microsomes, a subcellular fraction rich in CYP enzymes, which serves as a reliable and cost-effective model for this purpose.[7][8]

Metabolic Pathway Overview

The biotransformation of delavirdine is complex, involving multiple enzymatic reactions. The initial and most significant step is the N-dealkylation of the isopropyl group, catalyzed by CYP3A4 and CYP2D6. Subsequent metabolism can occur on both the parent drug and the primary metabolite.

Delavirdine Metabolism Delavirdine Delavirdine N_Desisopropyl N-Desisopropyl Delavirdine (Major Metabolite) Delavirdine->N_Desisopropyl N-Desalkylation (CYP3A4 >> CYP2D6) Other_Metabolites Pyridine Hydroxylation, Amide Cleavage, etc. Delavirdine->Other_Metabolites CYP3A4, etc. PhaseII Phase II Conjugates (e.g., Glucuronides, Sulfates) N_Desisopropyl->PhaseII

Caption: Primary metabolic pathway of Delavirdine.

Experimental Protocol: In Vitro Metabolism in Human Liver Microsomes

This protocol is designed to determine the kinetic parameters for the formation of this compound from the parent drug, delavirdine.

Materials and Reagents
Reagent/MaterialRecommended SupplierNotes
Delavirdine MesylateSigma-Aldrich, Cayman ChemicalPurity >98%. Prepare stock in DMSO.
This compoundToronto Research ChemicalsPurity >98%. Analytical standard for quantification.
Internal Standard (IS)e.g., Labetalol, a related compoundSelect a stable, non-interfering compound for LC-MS/MS.
Pooled Human Liver Microsomes (HLMs)Corning, Sekisui XenoTechUse a large pool (e.g., 200 donors) to average population variability.
NADPH Regenerating SystemCorning, Sigma-AldrichSolution A (NADP+, G6P, MgCl₂) & Solution B (G6P Dehydrogenase).
Potassium Phosphate BufferSigma-Aldrich100 mM, pH 7.4.
Dimethyl Sulfoxide (DMSO)Sigma-AldrichHPLC Grade. For stock solutions.
Acetonitrile (ACN) with 0.1% Formic AcidFisher ScientificLC-MS Grade. For protein precipitation and mobile phase.
Ultrapure Water with 0.1% Formic AcidMillipore SystemLC-MS Grade. For mobile phase.
96-well Incubation PlatesEppendorf, CorningPolypropylene, low-binding.
96-well Collection PlatesEppendorf, CorningFor sample quenching and analysis.

Causality Behind Choices:

  • Pooled HLMs: Using microsomes from a large number of donors minimizes the influence of genetic polymorphisms in CYP enzymes (like CYP2D6), providing data that is more representative of the general population.[9]

  • NADPH Regenerating System: CYP enzymes require a continuous supply of the cofactor NADPH for their catalytic activity. A regenerating system is more cost-effective and maintains a stable NADPH concentration throughout the incubation, ensuring linear reaction kinetics.[7]

  • Phosphate Buffer (pH 7.4): This buffer system maintains a physiological pH, which is optimal for the activity of hepatic enzymes.

Experimental Workflow Diagram

Caption: Step-by-step workflow for the in vitro metabolism assay.

Step-by-Step Protocol

1. Preparation of Solutions: a. Prepare a 10 mM stock solution of Delavirdine in DMSO. Serially dilute this stock in buffer to create working solutions for a final concentration range of 0.5 - 50 µM. Note: The final DMSO concentration in the incubation should be ≤0.2% to avoid enzyme inhibition.[10] b. Prepare a 1 mg/mL stock of this compound in DMSO for the analytical standard curve. c. Thaw pooled HLMs on ice. Once thawed, dilute to a working concentration of 1 mg/mL in 100 mM phosphate buffer. Keep on ice. The final protein concentration in the incubation will be 0.5 mg/mL.[7]

2. Incubation Procedure (96-well plate format): a. To each well, add 45 µL of 100 mM phosphate buffer (pH 7.4). b. Add 5 µL of the appropriate Delavirdine working solution. c. Add 25 µL of the 1 mg/mL HLM suspension. d. Self-Validating Controls: Prepare wells for:

  • Negative Control (No NADPH): Replace NADPH solution with buffer in the initiation step. This confirms the reaction is NADPH-dependent.
  • Time-Zero Control: Quench the reaction immediately after adding NADPH. This accounts for any non-enzymatic degradation or background signal.
  • No Microsome Control: Replace HLM suspension with buffer. This confirms the reaction is enzyme-mediated.[9] e. Pre-incubate the plate for 5 minutes at 37°C in a shaking water bath or incubator. f. Initiate the enzymatic reaction by adding 25 µL of the pre-warmed NADPH regenerating system. The final incubation volume is 100 µL. g. Incubate at 37°C. At specified time points (e.g., 0, 5, 10, 20, 40 minutes), terminate the reaction.

3. Reaction Quenching and Sample Processing: a. Terminate the reaction by adding 200 µL of ice-cold acetonitrile containing the internal standard (e.g., 100 ng/mL Labetalol). This stops the enzymatic activity and precipitates the microsomal proteins.[11] b. Seal the plate, vortex for 2 minutes, and centrifuge at 4,000 x g for 15 minutes at 4°C to pellet the precipitated protein. c. Carefully transfer 150 µL of the supernatant to a new 96-well plate for LC-MS/MS analysis.

LC-MS/MS Analysis

A sensitive LC-MS/MS method is required for the quantification of the formed metabolite.[11][12]

ParameterExample ConditionRationale
LC Column C18 reverse-phase, e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mmProvides good retention and separation for delavirdine and its metabolites.
Mobile Phase A 0.1% Formic Acid in WaterStandard aqueous phase for reverse-phase chromatography.
Mobile Phase B 0.1% Formic Acid in AcetonitrileStandard organic phase.
Gradient 5-95% B over 5 minutesA generic gradient; must be optimized for separation from parent and matrix components.
Flow Rate 0.4 mL/minTypical for UPLC systems.
Injection Volume 5 µL
Ionization Mode Electrospray Ionization, Positive (ESI+)Delavirdine and its metabolites contain basic nitrogens that are readily protonated.
MRM Transitions Delavirdine: Q1/Q3 (e.g., 457.2 -> 343.2) this compound: Q1/Q3 (e.g., 415.2 -> 343.2) Internal Standard: (Specific to IS)To be determined by direct infusion of standards. Provides high selectivity and sensitivity.

Data Analysis and Interpretation

1. Quantification:

  • Generate a standard curve by plotting the peak area ratio (this compound / Internal Standard) against the known concentrations of the analytical standards.

  • Use the linear regression equation from the standard curve to calculate the concentration of this compound formed in each experimental sample.

2. Determining Kinetic Parameters:

  • For each delavirdine concentration, plot the amount of metabolite formed (pmol/mg protein) against time. The initial slope of this line represents the initial velocity (V₀) of the reaction.

  • Plot the initial velocities (V₀) against the corresponding delavirdine substrate concentrations ([S]).

  • Fit the resulting data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism): V₀ = (Vₘₐₓ * [S]) / (Kₘ + [S])

  • This analysis will yield the key kinetic parameters:

    • Kₘ (Michaelis constant): The substrate concentration at which the reaction velocity is half of Vₘₐₓ. It is an indicator of the enzyme's affinity for the substrate. Published values for delavirdine desalkylation are in the range of 5.4 - 6.8 µM.[3]

    • Vₘₐₓ (Maximum velocity): The maximum rate of the reaction at saturating substrate concentrations. Published Vₘₐₓ is approximately 0.44 nmol/min/mg protein.[3]

3. Intrinsic Clearance (CLᵢₙₜ):

  • Calculate the intrinsic clearance, which represents the metabolic capacity of the liver for the drug in the absence of blood flow limitations.

  • CLᵢₙₜ = Vₘₐₓ / Kₘ

  • This value is crucial for in vitro-in vivo extrapolation (IVIVE) to predict human pharmacokinetic parameters.

Advanced Applications and Further Studies

  • Reaction Phenotyping: To confirm the roles of CYP3A4 and CYP2D6, the assay can be repeated in the presence of specific chemical inhibitors (e.g., ketoconazole for CYP3A4, quinidine for CYP2D6) or by using recombinant human CYP enzymes.[3][5] A significant reduction in metabolite formation in the presence of an inhibitor confirms the involvement of that specific enzyme.

  • Metabolism of this compound: The protocol can be adapted to study the subsequent metabolism of the N-desisopropyl metabolite itself. This would involve using this compound as the substrate and employing a discovery-based LC-MS/MS approach to identify further metabolites, such as hydroxylated or conjugated species.[13][14][15]

References

  • Voorman, R. L., et al. (1998). Metabolism of delavirdine, a human immunodeficiency virus type-1 reverse transcriptase inhibitor, by microsomal cytochrome P450 in humans, rats, and other species: probable involvement of CYP2D6 and CYP3A. Drug Metabolism and Disposition, 26(7), 631-639. [Link]

  • Tran, J. Q., et al. (2001). Delavirdine: clinical pharmacokinetics and drug interactions. Clinical Pharmacokinetics, 40(3), 207-226. [Link]

  • Voorman, R. L., et al. (2001). Interaction of delavirdine with human liver microsomal cytochrome P450: inhibition of CYP2C9, CYP2C19, and CYP2D6. Drug Metabolism and Disposition, 29(1), 41-47. [Link]

  • de Miranda, B. F. C., et al. (2010). Main metabolic routes of delavirdine. ResearchGate. [Link]

  • Wilde, M. I., & Langtry, H. D. (1998). Delavirdine: a review of its use in HIV infection. Drugs, 55(5), 685-705. [Link]

  • Bar-Or, R. L., et al. (2020). In Vitro Drug Metabolism Studies Using Human Liver Microsomes. ResearchGate. [Link]

  • Staton, B. A., et al. (1995). Simple, rapid and sensitive high-performance liquid chromatographic determination of delavirdine and its N-desisopropyl metabolite in human plasma. Journal of Chromatography B: Biomedical Applications, 668(1), 99-106. [Link]

  • Lin, Z., & Lu, C. (2017). The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments. Current Drug Metabolism, 18(6), 522-535. [Link]

  • Kumar, P., et al. (2021). The journey of HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs) from lab to clinic. Journal of Medicinal Chemistry, 64(15), 10779-10833. [Link]

  • Chang, M., et al. (1997). Metabolism of the HIV-1 reverse transcriptase inhibitor delavirdine in mice. Drug Metabolism and Disposition, 25(7), 846-857. [Link]

  • Morse, G. D., et al. (1997). Steady-state pharmacokinetics of delavirdine in HIV-positive patients: effect on erythromycin breath test. Clinical Pharmacology & Therapeutics, 61(1), 89-99. [Link]

  • Discovery Life Sciences. (n.d.). Overcoming In Vitro Liver Metabolism Screening Limitations with Permeabilized Human Hepatocytes. Discovery Life Sciences. [Link]

  • Wu, W. N., & McKown, L. A. (2004). In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes. Methods in Pharmacology and Toxicology. [Link]

  • Chang, M., et al. (1997). Metabolism of the human immunodeficiency virus type 1 reverse transcriptase inhibitor delavirdine in rats. Drug Metabolism and Disposition, 25(3), 356-370. [Link]

  • GSK. (n.d.). RESCRIPTOR. GSKPro for Healthcare Professionals. [Link]

  • Chang, M., et al. (1997). Identification of the metabolites of the HIV-1 reverse transcriptase inhibitor delavirdine in monkeys. Drug Metabolism and Disposition, 25(11), 1290-1304. [Link]

  • National Center for Biotechnology Information. (n.d.). Delavirdine. PubChem Compound Summary for CID 5625. [Link]

  • Pilařová, V., et al. (2021). Determination of Antiviral Drugs and Their Metabolites Using Micro-Solid Phase Extraction and UHPLC-MS/MS in Reversed-Phase and Hydrophilic Interaction Chromatography Modes. Molecules, 26(11), 3388. [Link]

  • Wikipedia. (n.d.). Delavirdine. Wikipedia. [Link]

  • Morse, G. D., et al. (1996). Single-dose pharmacokinetics of delavirdine mesylate and didanosine in patients with human immunodeficiency virus infection. Antimicrobial Agents and Chemotherapy, 40(1), 168-173. [Link]

Sources

Application Notes & Protocols: The Role of N-Desisopropyl Delavirdine in Modern Drug Metabolism Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Tale of a Metabolite and Its Parent

In the landscape of drug metabolism and pharmacokinetics (DMPK), the focus often lies on the parent drug. However, the story of a drug's journey through the body is incomplete without understanding its metabolites. N-Desisopropyl delavirdine, the primary metabolite of the non-nucleoside reverse transcriptase inhibitor (NNRTI) Delavirdine, serves as a quintessential example.[1][2][3] Delavirdine itself is a potent, mechanism-based inhibitor of Cytochrome P450 3A4 (CYP3A4), the most critical enzyme in human drug metabolism.[4][5][6][7] This inhibitory action creates a complex pharmacological profile, including the potential for significant drug-drug interactions (DDIs) and non-linear pharmacokinetics.[4][8]

This document moves beyond a simple description to provide a detailed guide for researchers on the practical application of this compound. Its significance lies not as a therapeutic agent itself, but as a critical biomarker and analytical target. The quantification and kinetic analysis of this compound formation are instrumental in characterizing the metabolism of Delavirdine, phenotyping the enzymes responsible, and predicting the clinical impact of DDIs. We will explore the causality behind these experimental choices and provide robust, field-proven protocols for its application in your laboratory.

Part 1: The Scientific Rationale - Why this compound Matters

The central premise for studying this compound is that its rate and extent of formation are a direct reflection of the in vivo activity of specific CYP enzymes on its parent drug. Delavirdine undergoes extensive metabolism, with N-desalkylation to form this compound being a major pathway.[1][9]

Mechanism of Formation:

  • Primary Enzyme: Studies using human liver microsomes and cDNA-expressed enzymes have conclusively shown that CYP3A4 is the principal enzyme responsible for the N-desalkylation of Delavirdine.[2]

  • Secondary Contributor: A minor role has also been indicated for CYP2D6 in this metabolic transformation.[2]

This enzymatic relationship is the foundation of the metabolite's utility. Any compound that inhibits or induces CYP3A4 will invariably alter the pharmacokinetics of Delavirdine, and this alteration can be precisely monitored by measuring the systemic levels of this compound. Because Delavirdine inhibits its own CYP3A4-mediated metabolism, this creates a feedback loop that results in non-linear kinetics, where increases in dose lead to disproportionately larger increases in plasma concentration.[4][8] Tracking the formation of this compound is therefore essential to understanding this complex auto-inhibition phenomenon.

Caption: Metabolic pathway of Delavirdine and its auto-inhibition of CYP3A4.

Part 2: Key Applications and Experimental Protocols

The following sections provide detailed protocols for the primary applications of this compound in drug metabolism studies.

Application 1: In Vitro CYP Phenotyping

Objective: To confirm which CYP isozymes are responsible for the formation of this compound from Delavirdine. This is a foundational experiment for any new chemical entity and validates the metabolic pathway.

Methodology: This protocol utilizes pooled human liver microsomes (HLM), which contain a full complement of CYP enzymes, in conjunction with selective chemical inhibitors. An alternative or confirmatory approach involves using recombinant human CYP enzymes (rhCYP), where each enzyme is expressed individually.

Protocol: CYP Phenotyping in Human Liver Microsomes

  • Reagent Preparation:

    • HLM Stock: Resuspend pooled HLM in 0.1 M potassium phosphate buffer (pH 7.4) to a final concentration of 20 mg/mL. Keep on ice.

    • NADPH Regenerating System (NRS): Prepare a 2X concentrated NRS solution containing 2.6 mM NADP+, 6.6 mM glucose-6-phosphate, 1.4 U/mL glucose-6-phosphate dehydrogenase, and 6.6 mM MgCl₂ in phosphate buffer.

    • Delavirdine Stock: Prepare a 10 mM stock solution of Delavirdine in DMSO. Serially dilute to create working solutions.

    • Inhibitor Stocks: Prepare stock solutions of selective inhibitors (e.g., 1 mM Ketoconazole for CYP3A4, 1 mM Quinidine for CYP2D6) in an appropriate solvent.

  • Incubation Procedure (96-well plate format):

    • Step A (Inhibitor Pre-incubation): To each well, add:

      • 5 µL of inhibitor working solution or vehicle (to achieve final concentrations, e.g., 1 µM Ketoconazole).

      • Phosphate buffer to bring the volume to 95 µL.

      • 5 µL of HLM (final concentration 0.5 mg/mL).

    • Pre-incubate the plate for 10 minutes at 37°C in a shaking water bath to allow the inhibitor to interact with the enzymes.

  • Reaction Initiation:

    • Add 100 µL of 2X NRS containing Delavirdine (e.g., to achieve a final concentration of 5 µM, near its Km) to each well to start the reaction.[2] The final incubation volume is 200 µL.

  • Reaction Incubation:

    • Incubate for 15 minutes at 37°C. This time should be within the determined linear range for metabolite formation.

  • Reaction Termination:

    • Stop the reaction by adding 200 µL of ice-cold acetonitrile containing an internal standard (e.g., a structurally similar but chromatographically distinct compound).

  • Sample Processing & Analysis:

    • Centrifuge the plate at 4000 rpm for 15 minutes at 4°C to pellet the precipitated protein.

    • Transfer the supernatant to a new plate or HPLC vials.

    • Analyze for the formation of this compound using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the percent of control activity remaining for each inhibitor.

    • % Activity = (Rate in presence of Inhibitor / Rate in Vehicle Control) * 100

    • Significant reduction in metabolite formation in the presence of a selective inhibitor points to the involvement of that CYP isozyme.

Application 2: In Vitro DDI Assessment (IC₅₀ Shift Assay)

Objective: To determine if a new chemical entity (NCE) is a direct or time-dependent inhibitor (TDI) of CYP3A4, using the formation of this compound as the reporter activity. A "shift" in the IC₅₀ value after pre-incubation with NADPH indicates time-dependent inhibition.[10][11]

Causality Behind the Protocol: Time-dependent inhibition is a major concern for DDIs because the inhibitory effect is enhanced over time and often requires de novo synthesis of the enzyme to restore activity.[10][12] This assay is designed to detect this phenomenon by comparing inhibitory potency with and without a pre-incubation step that allows for metabolic activation of the inhibitor.[13]

Caption: Workflow for the IC₅₀ shift assay to detect time-dependent inhibition.

Protocol: IC₅₀ Shift Assay

  • Plate Setup: Prepare two 96-well plates: a "-NADPH Plate" and a "+NADPH Plate". Each plate will contain serial dilutions of the test compound (NCE).

  • Pre-incubation Step (30 minutes):

    • -NADPH Plate: Add HLM (e.g., 1 mg/mL final concentration) and the NCE to buffer. Pre-incubate at 37°C. This condition measures direct, reversible inhibition.

    • +NADPH Plate: Add HLM, the NCE, and an NADPH regenerating system. Pre-incubate at 37°C. This condition allows for metabolic activation of the NCE into a potentially more potent or irreversible inhibitor.

  • Reaction Initiation:

    • To all wells of both plates, add a solution of the substrate, Delavirdine (at a concentration near its Km, ~5-10 µM).[2] For the "-NADPH Plate", this solution must also contain the NADPH regenerating system to start the reaction.

  • Reaction Incubation (Short Duration):

    • Incubate both plates for a short, linear period (e.g., 5-10 minutes) at 37°C.

  • Termination and Analysis:

    • Stop the reactions with ice-cold acetonitrile containing an internal standard.

    • Process the samples (centrifugation) and analyze by LC-MS/MS for this compound.

  • Data Analysis & Interpretation:

    • For each plate, plot the percent inhibition versus the log of the NCE concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

    • Calculate the IC₅₀ Shift Ratio: Ratio = IC₅₀ (-NADPH) / IC₅₀ (+NADPH)

    • A significant shift (e.g., ratio > 2) suggests that the NCE is a time-dependent inhibitor.

Table 1: Representative Kinetic Data for Delavirdine Metabolism

Parameter Enzyme Source Value Reference
Apparent Kₘ Human Liver Microsomes 6.8 ± 0.8 µM [2]
Vₘₐₓ Human Liver Microsomes 0.44 ± 0.01 nmol/min/mg [2]
Apparent Kₘ cDNA-expressed CYP3A4 5.4 ± 1.4 µM [2]

| Apparent Kₘ | cDNA-expressed CYP2D6 | 10.9 ± 0.8 µM |[2] |

Application 3: Bioanalytical Support for Pharmacokinetic Studies

Objective: To accurately quantify concentrations of both Delavirdine and this compound in biological matrices (e.g., human plasma) from clinical or preclinical studies.

Methodology: A robust and sensitive analytical method is crucial. High-performance liquid chromatography (HPLC) coupled with fluorescence detection is a proven method, offering excellent sensitivity and selectivity for these compounds.[14][15]

Protocol: Plasma Sample Quantification via HPLC-Fluorescence

  • Sample Preparation (Protein Precipitation):

    • To 200 µL of plasma sample, standard, or quality control, add 400 µL of acetonitrile containing the internal standard.

    • Vortex vigorously for 1 minute to precipitate plasma proteins.

    • Centrifuge at 14,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of mobile phase for injection.

  • HPLC Conditions (adapted from Staton et al., 1995): [14]

    • Column: C18 reversed-phase column.

    • Mobile Phase: Isocratic mixture of acetonitrile and phosphate buffer.

    • Flow Rate: 1.0 mL/min.

    • Detection: Fluorescence detector.

    • Excitation Wavelength: 302 nm.

    • Emission Wavelength: 425 nm.

  • Method Validation:

    • The method must be validated according to regulatory guidance. Key parameters are summarized below.

Table 2: Summary of a Validated Bioanalytical Method

Parameter Delavirdine This compound Reference
Linearity Range 0.02 - 17 µM 0.02 - 17 µM [14]
Precision (CV%) < 4.4% < 4.3% [14]
Matrix Human Plasma Human Plasma [14]

| Detection | Fluorescence | Fluorescence |[14] |

Conclusion: From Metabolite to Indispensable Tool

This compound is far more than a metabolic byproduct. It is an indispensable analytical target that provides a clear window into the complex pharmacology of its parent drug, Delavirdine. By applying the principles and protocols outlined in this guide, researchers can effectively:

  • Elucidate the specific enzymatic pathways responsible for Delavirdine's metabolism.

  • Screen new chemical entities for their potential to cause clinically significant DDIs via CYP3A4 inhibition.

  • Generate high-quality pharmacokinetic data to inform clinical dosing and safety assessments.

The careful study of this key metabolite allows for a more complete and predictive understanding of drug behavior, embodying the core principles of modern DMPK science.

References

  • Chang, M., Sood, V. K., & Wright, D. S. (1997). Metabolism of the HIV-1 reverse transcriptase inhibitor delavirdine in mice. Drug Metabolism and Disposition, 25(7), 843–853. [Link]

  • Staton, B. A., Johnson, M. G., Friis, J. M., & Adams, W. J. (1995). Simple, rapid and sensitive high-performance liquid chromatographic determination of delavirdine and its N-desisopropyl metabolite in human plasma. Journal of Chromatography B: Biomedical Applications, 668(1), 99–106. [Link]

  • Chang, M., Sood, V. K., & Wright, D. S. (1997). Metabolism of the human immunodeficiency virus type 1 reverse transcriptase inhibitor delavirdine in rats. Drug Metabolism and Disposition, 25(2), 209–221. [Link]

  • Voorman, R. L., Maio, S. M., Hauer, M. J., Sanders, P. E., & Watkin, P. B. (1997). Steady-state pharmacokinetics of delavirdine in HIV-positive patients: effect on erythromycin breath test. Clinical Pharmacology & Therapeutics, 61(5), 531–541. [Link]

  • Voorman, R. L., Maio, S. M., & Hauer, M. J. (1998). Metabolism of delavirdine, a human immunodeficiency virus type-1 reverse transcriptase inhibitor, by microsomal cytochrome P450 in humans, rats, and other species: probable involvement of CYP2D6 and CYP3A. Drug Metabolism and Disposition, 26(7), 631–639. [Link]

  • Oncohema Key. (2016). Delavirdine. Oncohema Key. [Link]

  • Jourdil, N., & Guitton, J. (2000). Rapid quantification of delavirdine, a novel non-nucleoside reverse transcriptase inhibitor, in human plasma using isocratic reversed-phase high-performance liquid chromatography with fluorescence detection. Journal of Chromatography B: Biomedical Sciences and Applications, 742(1), 163–170. [Link]

  • Tran, J. Q., & Morse, G. D. (2001). Delavirdine: clinical pharmacokinetics and drug interactions. Clinical Pharmacokinetics, 40(3), 207–225. [Link]

  • Clarke, S. E., & Jones, B. C. (1999). CYP3A4 drug interactions: correlation of 10 in vitro probe substrates. British Journal of Clinical Pharmacology, 48(6), 833–841. [Link]

  • LifeNet Health LifeSciences. (n.d.). CYP Inhibition Assay. LifeNet Health LifeSciences. [Link]

  • Cyprotex - Evotec. (n.d.). Time Dependent CYP Inhibition (IC50 Shift). Cyprotex. [Link]

  • Davydov, D. R., Sineva, E. V., Davydova, N. Y., & Halpert, J. R. (2017). Inhibition of human CYP3A4 by rationally designed ritonavir-like compounds: Impact and interplay of the side group functionalities. The Journal of biological chemistry, 292(41), 17093–17105. [Link]

  • Adkins, J. C., & Faulds, D. (1998). Delavirdine. Drugs, 55(6), 815–831. [Link]

  • Sygnature Discovery. (n.d.). Time dependent inhibition (TDI). Sygnature Discovery. [Link]

  • BioIVT. (n.d.). A Guide to In Vitro CYP Inhibition Studies: Elements of Study Design and Important Considerations in Data Analysis. BioIVT. [Link]

  • Obach, R. S., Walsky, R. L., & Venkatakrishnan, K. (2007). In Vitro Evaluation of Reversible and Irreversible Cytochrome P450 Inhibition: Current Status on Methodologies and their Utility for Predicting Drug–Drug Interactions. The AAPS journal, 9(1), E1–E13. [Link]

  • Riley, R. J., Grime, K., & Weaver, R. (2007). Time-dependent CYP inhibition. Expert Opinion on Drug Metabolism & Toxicology, 3(1), 51–66. [Link]

  • MySkinRecipes. (n.d.). This compound. MySkinRecipes. [Link]

  • Adkins, J. C., & Faulds, D. (1998). Delavirdine: a review of its use in HIV infection. Drugs, 55(6), 815-31. [Link]

Sources

Application Note & Protocol: N-Desisopropyl Delavirdine as a Potent CYP3A4/CYP2C9 Inhibitor for In Vitro and In Vivo Pharmacokinetic Interaction Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The assessment of drug-drug interaction (DDI) potential is a critical component of drug development, mandated by regulatory agencies like the U.S. Food and Drug Administration (FDA) to ensure patient safety.[1][2] Unforeseen DDIs are a significant cause of adverse drug events and can lead to the withdrawal of approved drugs from the market.[1] A primary mechanism underlying these interactions is the inhibition or induction of cytochrome P450 (CYP) enzymes, which are responsible for the metabolism of a vast number of drugs.[3]

Delavirdine, a non-nucleoside reverse transcriptase inhibitor (NNRTI), is extensively metabolized by CYP enzymes, primarily CYP3A4.[4][5] Its major metabolite, N-desisopropyl delavirdine (also known as desalkyl delavirdine), is formed through N-desalkylation.[6][7][8] While the parent drug, delavirdine, is a known inhibitor of several CYP isoforms, including CYP3A4, CYP2C9, CYP2C19, and CYP2D6[9], its metabolite, this compound, has emerged as a valuable in vitro and in vivo tool for probing potential pharmacokinetic interactions. Unlike its parent, this compound shows more selective and potent inhibitory effects, making it a useful research compound for isolating specific metabolic pathways.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of this compound as a potent inhibitor of CYP3A4 and CYP2C9 for conducting pharmacokinetic interaction studies. We present the mechanistic basis for its use, detailed protocols for in vitro assays using human liver microsomes (HLM), and a framework for designing preclinical in vivo studies.

Mechanism of Action: From Parent Drug to Specific Inhibitor

Delavirdine undergoes extensive first-pass metabolism, with N-desalkylation being a primary pathway catalyzed predominantly by CYP3A4 and to a lesser extent, CYP2D6.[8][10] This process generates this compound. While delavirdine itself inhibits multiple CYP enzymes, its metabolite provides a more focused tool for DDI assessment. The parent drug, delavirdine, exhibits mixed-type inhibition of CYP2C9 with an apparent Ki of 2.6 µM and competitively inhibits CYP2D6 with a Ki of 12.8 µM.[9] In contrast, studies have shown that the N-desisopropyl metabolite is a particularly potent inhibitor of CYP3A4, the most abundant and clinically significant drug-metabolizing enzyme in humans. The inhibitory profile of this compound allows for a more precise evaluation of the role of CYP3A4 and CYP2C9 in the metabolism of a new chemical entity (NCE).

G cluster_metabolism Hepatic Metabolism cluster_enzymes CYP Enzymes cluster_inhibition Inhibitory Action Delavirdine Delavirdine (Parent Drug) Metabolite This compound (Active Metabolite) Delavirdine->Metabolite N-desalkylation CYP3A4 CYP3A4 Metabolite->CYP3A4 Potent Inhibition NCE_Metabolism Metabolism of New Chemical Entity (NCE) CYP3A4->Delavirdine Catalyzes CYP3A4->NCE_Metabolism Catalyzes CYP2D6 CYP2D6 CYP2D6->Delavirdine Catalyzes (minor) Inhibited_Metabolism Inhibited NCE Metabolism

Figure 1: Metabolic activation of Delavirdine and CYP3A4 inhibition.

In Vitro Application: Protocol for CYP3A4/CYP2C9 Inhibition Assay in Human Liver Microsomes

Evaluating CYP inhibition in human liver microsomes is a standard, FDA-recommended in vitro approach to predict clinical DDI potential.[1][11] This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of this compound against CYP3A4 and CYP2C9 activity.

2.1. Rationale and Experimental Design

The core principle of this assay is to measure the activity of a specific CYP enzyme by monitoring the formation of a known metabolite from a probe substrate.[12][13] The experiment is conducted with and without the inhibitor (this compound) across a range of concentrations. The reduction in metabolite formation is used to calculate the IC50 value, a measure of the inhibitor's potency.[3] For this protocol, we will use midazolam as the probe substrate for CYP3A4 and diclofenac for CYP2C9, as recommended by regulatory bodies.[14]

2.2. Materials and Reagents

  • This compound (Test Inhibitor)

  • Pooled Human Liver Microsomes (HLM), 0.2 µm filtered

  • Midazolam (CYP3A4 probe substrate)

  • Diclofenac (CYP2C9 probe substrate)

  • Ketoconazole (Positive control inhibitor for CYP3A4)

  • Sulfaphenazole (Positive control inhibitor for CYP2C9)[13]

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Potassium Phosphate Buffer (0.1 M, pH 7.4)

  • Acetonitrile (ACN) with internal standard (e.g., deuterated metabolite) for reaction termination

  • 96-well incubation plates and sealing mats

  • LC-MS/MS system for analysis

2.3. Step-by-Step Experimental Protocol

  • Preparation of Reagents:

    • Prepare stock solutions of this compound, probe substrates, and control inhibitors in a suitable solvent (e.g., DMSO or Methanol).

    • Create a dilution series of this compound to cover a range of concentrations (e.g., 0.01 µM to 100 µM). Ensure the final solvent concentration in the incubation is ≤1%.

    • Prepare the HLM suspension in potassium phosphate buffer to the desired final protein concentration (typically 0.2-0.5 mg/mL).

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation Procedure (96-well plate format):

    • Add 5 µL of the appropriate this compound dilution (or vehicle/positive control) to the wells.

    • Add 175 µL of the HLM suspension to each well.

    • Pre-incubate the plate at 37°C for 5 minutes to allow the inhibitor to interact with the microsomes.

    • Initiate the reaction by adding 20 µL of the probe substrate (Midazolam for CYP3A4 plate, Diclofenac for CYP2C9 plate) at a concentration near its Km value.

    • Immediately after adding the substrate, add 50 µL of the NADPH regenerating system to start the enzymatic reaction.

    • Incubate at 37°C for a predetermined linear time (e.g., 10-20 minutes).[12]

  • Reaction Termination and Sample Processing:

    • Stop the reaction by adding 200 µL of ice-cold acetonitrile containing an appropriate internal standard. This precipitates the microsomal proteins.

    • Seal the plate and centrifuge at 4000 rpm for 15 minutes at 4°C to pellet the protein.

    • Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

2.4. Data Analysis

  • LC-MS/MS Quantification: Analyze the formation of the specific metabolite (1'-hydroxymidazolam for CYP3A4, 4'-hydroxydiclofenac for CYP2C9) in each sample.

  • IC50 Calculation:

    • Calculate the percent inhibition for each concentration of this compound relative to the vehicle control (0% inhibition).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.

ParameterCYP3A4 AssayCYP2C9 AssayReference
Probe Substrate MidazolamDiclofenac[14]
Metabolite Measured 1'-hydroxymidazolam4'-hydroxydiclofenac[13]
HLM Concentration 0.2 mg/mL0.5 mg/mL[12]
Substrate Conc. ~5 µM (approx. Km)~10 µM (approx. Km)[8][15]
Incubation Time 10 min15 min[12]
Positive Control KetoconazoleSulfaphenazole[13]

Table 1: Recommended parameters for in vitro CYP inhibition assays.

Figure 2: Workflow for the in vitro HLM CYP inhibition assay.

In Vivo Application: Protocol Outline for Preclinical DDI Studies

Following in vitro characterization, an in vivo study is often necessary to understand the clinical relevance of the observed inhibition. This protocol outline describes a typical design using a rodent model to assess the impact of this compound on the pharmacokinetics (PK) of a co-administered drug that is a known CYP3A4 or CYP2C9 substrate.

3.1. Study Objective

To determine if co-administration of this compound alters the systemic exposure (AUC, Cmax) of a probe drug primarily cleared by CYP3A4 or CYP2C9.

3.2. Experimental Design

  • Animal Model: Sprague-Dawley rats are commonly used due to their well-characterized metabolic profiles.

  • Study Groups:

    • Group 1 (Control): Vehicle + Probe Drug

    • Group 2 (Test): this compound + Probe Drug

  • Dosing:

    • The probe drug should be administered orally at a dose known to produce quantifiable plasma concentrations.

    • This compound is typically administered orally 30-60 minutes prior to the probe drug to ensure adequate systemic levels at the time of probe drug absorption and metabolism.

  • Sample Collection: Serial blood samples are collected at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) post-probe drug administration via a cannulated vessel (e.g., jugular vein) to characterize the full PK profile.

  • Bioanalysis: Plasma concentrations of the probe drug (and potentially its metabolites) are quantified using a validated LC-MS/MS method.

3.3. Protocol Outline

  • Acclimatization: Acclimate animals for at least one week prior to the study.

  • Dose Formulation: Prepare fresh dosing solutions for the probe drug and this compound on the day of the study.

  • Administration:

    • Administer this compound (or vehicle) to the appropriate groups via oral gavage.

    • After the pre-treatment interval (e.g., 60 minutes), administer the probe drug to all animals via oral gavage.

  • Blood Sampling: Collect blood samples (~100 µL) into tubes containing an anticoagulant (e.g., K2-EDTA) at each time point.

  • Plasma Processing: Centrifuge blood samples to separate plasma. Store plasma at -80°C until analysis.

  • Pharmacokinetic Analysis:

    • Calculate PK parameters (AUC, Cmax, Tmax, T½) for the probe drug in both groups using non-compartmental analysis software (e.g., Phoenix WinNonlin).

    • Compare the mean AUC and Cmax values between the control and test groups. A statistically significant increase in these parameters in the presence of this compound indicates in vivo inhibition of the metabolic pathway.

ParameterDescription
Animal Model Male Sprague-Dawley Rats (n=6 per group)
Probe Drug Midazolam (CYP3A4 Substrate), 5 mg/kg, p.o.
Inhibitor This compound, 20 mg/kg, p.o.
Pre-treatment Time 60 minutes before probe drug
Blood Sampling 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hr post-midazolam
Primary Endpoints AUC and Cmax of Midazolam

Table 2: Example design for an in vivo DDI study in rats.

Conclusion and Significance

This compound serves as a valuable and specific tool for investigating potential drug-drug interactions mediated by CYP3A4 and CYP2C9. The protocols detailed in this application note provide a robust framework for both in vitro screening and in vivo validation. By employing these methods, drug development professionals can gain critical insights into the metabolic pathways of new chemical entities, fulfill regulatory expectations[16][17][18], and ultimately contribute to the development of safer medicines. The careful characterization of DDI potential early in the development process is essential for mitigating risks and ensuring the safe and effective use of new therapies in a world of increasing polypharmacy.[1]

References

  • Evaluation of Cytochrome P450 Inhibition in Human Liver Microsomes. Springer Protocols. Available at: [Link]

  • Chang, M., et al. (1997). Metabolism of the HIV-1 reverse transcriptase inhibitor delavirdine in mice. PubMed. Available at: [Link]

  • Drug-Drug Interactions: FDA Issues Guidance on Clinical, In Vitro Studies. RAPS. (2020). Available at: [Link]

  • Evaluation of Cytochrome P450 Inhibition in Human Liver Microsomes. ResearchGate. Available at: [Link]

  • Cytochrome P450 Inhibition Assay Using Human Liver Microsomes. Springer Protocols. (2021). Available at: [Link]

  • Evaluation of cytochrome P450 inhibition assays using human liver microsomes by a cassette analysis /LC-MS/MS. PubMed. Available at: [Link]

  • Assays for CYP450 Inhibition, Induction, and Phenotyping. Charles River Laboratories. Available at: [Link]

  • M12 Drug Interaction Studies. FDA. (2024). Available at: [Link]

  • ICH M12 Drug Interaction Final Guidance – In Vitro DDI Assessments. FDA. (2024). Available at: [Link]

  • Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions. Regulations.gov. Available at: [Link]

  • Chang, M., et al. (1997). Metabolism of the human immunodeficiency virus type 1 reverse transcriptase inhibitor delavirdine in rats. PubMed. Available at: [Link]

  • Drug–Drug Interaction Studies: Regulatory Guidance and An Industry Perspective. NIH. Available at: [Link]

  • Voorman, R. L., et al. (1998). Metabolism of delavirdine, a human immunodeficiency virus type-1 reverse transcriptase inhibitor, by microsomal cytochrome P450 in humans, rats, and other species: probable involvement of CYP2D6 and CYP3A. PubMed. Available at: [Link]

  • Delavirdine | Oncohema Key. (2016). Available at: [Link]

  • Tran, J. Q., et al. (2001). Delavirdine: clinical pharmacokinetics and drug interactions. PubMed. Available at: [Link]

  • Main metabolic routes of delavirdine. ResearchGate. Available at: [Link]

  • Delavirdine – Knowledge and References. Taylor & Francis. Available at: [Link]

  • Kobayashi, K., et al. (1998). Identification of CYP3A4 as the enzyme involved in the mono-N-dealkylation of disopyramide enantiomers in humans. PubMed. Available at: [Link]

  • Voorman, R. L., et al. (2001). Interaction of delavirdine with human liver microsomal cytochrome P450: inhibition of CYP2C9, CYP2C19, and CYP2D6. PubMed. Available at: [Link]

  • Delavirdine (Rescriptor). Medical Pharmacology. Available at: [Link]

  • Drug Development and Drug Interactions: Table of Substrates, Inhibitors and Inducers. FDA. (2011). Available at: [Link]

  • Demeter, L. M., et al. (1998). Delavirdine Susceptibilities and Associated Reverse Transcriptase Mutations in Human Immunodeficiency Virus Type 1 Isolates from Patients in a Phase I/II Trial of Delavirdine Monotherapy (ACTG 260). NIH. Available at: [Link]

  • Hyland, R., et al. (2010). Time-dependent inhibition (TDI) of CYP3A4 and CYP2C9 by noscapine potentially explains clinical noscapine–warfarin interaction. NIH. Available at: [Link]

  • Drug Development and Drug Interactions | Table of Substrates, Inhibitors and Inducers. FDA. (2023). Available at: [Link]

  • Time-dependent inhibition (TDI) of CYP3A4 and CYP2C9 by noscapine potentially explains clinical noscapine-warfarin interaction. PubMed. Available at: [Link]

Sources

Application Note: A Framework for In Vitro Evaluation of N-Desisopropyl Delavirdine Using Cell Culture Models

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Delavirdine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that acts as a potent and specific inhibitor of HIV-1 reverse transcriptase (RT), the enzyme critical for viral replication.[1][2][3] It binds directly to an allosteric site on the enzyme, disrupting its catalytic activity and blocking both RNA- and DNA-dependent DNA polymerase functions.[3][4][5] In clinical settings, delavirdine is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP3A4, and to a lesser extent by CYP2D6.[3][6][7] This metabolic process results in several metabolites, with N-Desisopropyl delavirdine (also referred to as desalkyl delavirdine) being the major metabolite found in circulation.[6][8][9][10]

Given that this compound represents a significant portion of the drug-related material in the body, a thorough assessment of its biological activity is critical for a complete understanding of delavirdine's overall clinical profile. This includes evaluating its antiviral efficacy, potential cytotoxicity, and its own influence on drug-metabolizing enzymes, which could contribute to drug-drug interactions.

This application note provides a comprehensive framework and detailed protocols for researchers to assess the biological effects of this compound using established cell culture models. We will cover methodologies for evaluating its primary antiviral activity against HIV-1 and its secondary effects on the key drug-metabolizing enzyme, CYP3A4.

Part 1: Assessment of Antiviral Activity and Cytotoxicity

The primary objective is to determine if this compound retains the anti-HIV-1 activity of its parent compound, delavirdine. A critical and inseparable component of this assessment is the simultaneous evaluation of cytotoxicity. This dual approach is essential to distinguish between specific antiviral effects and general cellular toxicity that could falsely suggest viral inhibition.[11][12][13][14]

Rationale for Cell Line Selection

The choice of cell line is paramount for obtaining biologically relevant data. For HIV-1 research, T-lymphocyte derived cell lines are commonly used as they represent a natural target for the virus.

  • Recommended Cell Lines:

    • PM1 or C8166-R5 Cells: These are human T-cell lines that are highly permissive to a wide range of HIV-1 isolates.[15][16] They express the necessary CD4 receptors and co-receptors (CXCR4 and/or CCR5) for viral entry.

    • JLTRG-R5 Cells: This is an engineered T-cell reporter line that expresses both CXCR4 and CCR5 co-receptors.[17] It contains an EGFP reporter gene under the control of the HIV-1 LTR promoter, allowing for a direct, quantitative measure of viral replication via fluorescence, which is amenable to high-throughput screening.[17]

    • Peripheral Blood Mononuclear Cells (PBMCs): While more complex to work with, primary human PBMCs represent the most physiologically relevant model for HIV-1 infection and are considered a gold standard.[15]

The following protocols will assume the use of a T-cell line like PM1 for simplicity, but the principles are adaptable to other systems.

Experimental Workflow: Antiviral Assessment

The overall workflow involves three parallel assays performed on the same cell line: a cytotoxicity assay, an HIV-1 replication assay, and a direct reverse transcriptase inhibition assay.

Antiviral_Workflow cluster_prep Preparation cluster_assays Parallel Assays cluster_analysis Data Analysis Compound This compound (Serial Dilutions) Cytotoxicity Assay 1: Cytotoxicity (e.g., MTT Assay) Compound->Cytotoxicity Replication Assay 2: HIV-1 Replication (p24 ELISA) Compound->Replication RT_Assay Assay 3: RT Inhibition (Colorimetric Assay) Compound->RT_Assay Cells Cell Line Culture (e.g., PM1 Cells) Cells->Cytotoxicity Cells->Replication Virus HIV-1 Viral Stock (e.g., HIV-1 IIIB) Virus->Replication CC50 Calculate CC50 (50% Cytotoxic Conc.) Cytotoxicity->CC50 Viability Data EC50 Calculate EC50 (50% Effective Conc.) Replication->EC50 p24 Data IC50 Calculate IC50 (50% Inhibitory Conc.) RT_Assay->IC50 RT Activity Data SI Determine Selectivity Index (SI = CC50 / EC50) CC50->SI EC50->SI

Figure 1: General workflow for assessing the antiviral activity and cytotoxicity of this compound.

Protocol 1: Cytotoxicity Assessment (MTT Assay)

This protocol determines the concentration of the compound that is toxic to the host cells. It is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.[12]

Materials:

  • 96-well flat-bottom cell culture plates

  • PM1 cells (or other suitable line)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Plate reader (570 nm absorbance)

Procedure:

  • Cell Seeding: Seed PM1 cells into a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete medium.

  • Compound Addition: Prepare serial dilutions of this compound in complete medium. Add 100 µL of these dilutions to the wells to achieve the final desired concentrations. Include "cells only" (vehicle control) and "medium only" (blank) wells.

  • Incubation: Incubate the plate for a period that matches the duration of the antiviral assay (e.g., 5-7 days) at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Read Plate: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the percentage of viability against the drug concentration to determine the 50% cytotoxic concentration (CC50).

Protocol 2: HIV-1 Replication Assay (p24 Antigen ELISA)

This assay quantifies the amount of HIV-1 p24 capsid protein in the cell culture supernatant, which is a direct marker of viral replication.[18]

Materials:

  • PM1 cells

  • HIV-1 viral stock (e.g., HIV-1 IIIB, at a known titer)

  • This compound

  • 96-well cell culture plates

  • Commercially available HIV-1 p24 ELISA kit (e.g., from PerkinElmer, Abcam, or ABL).[19][20][21][22]

  • Triton X-100 (5% solution)

Procedure:

  • Cell Seeding and Infection: Seed PM1 cells at 1 x 10⁵ cells/mL in a suitable culture flask. Infect the cells with HIV-1 at a multiplicity of infection (MOI) of 0.01 to 0.1. Incubate for 2-4 hours.

  • Wash and Plate: Wash the cells three times with PBS to remove unbound virus. Resuspend the cells in fresh complete medium and plate 100 µL per well in a 96-well plate.

  • Compound Addition: Add 100 µL of serially diluted this compound to the wells. Include "infected cells only" (positive control) and "uninfected cells" (negative control) wells.

  • Incubation: Incubate the plates for 5-7 days at 37°C and 5% CO₂.

  • Sample Collection: After incubation, carefully collect 150 µL of the culture supernatant from each well.

  • Viral Lysis: To inactivate the virus and release p24 antigen, add 15 µL of 5% Triton X-100 to each supernatant sample and mix.[19]

  • p24 ELISA: Perform the ELISA according to the manufacturer's protocol.[20][21] This typically involves adding the lysed supernatant to an antibody-coated plate, followed by incubation, washing, addition of a detector antibody, a substrate, and finally a stop solution before reading the absorbance.

Figure 2: Simplified principle of a sandwich ELISA for HIV-1 p24 antigen detection.

  • Analysis: Generate a standard curve using the provided p24 standards. Calculate the p24 concentration in each sample. Determine the percentage of inhibition relative to the positive control and plot against drug concentration to calculate the 50% effective concentration (EC50).

Protocol 3: Reverse Transcriptase (RT) Activity Assay

This is a cell-free biochemical assay that directly measures the inhibitory effect of the compound on the RT enzyme's activity.

Materials:

  • Commercially available colorimetric RT assay kit (e.g., from Sigma-Aldrich, XpressBio).[23][24] These kits provide the necessary template/primer (e.g., poly(A)/oligo(dT)), labeled nucleotides (e.g., DIG-dUTP and Biotin-dUTP), and recombinant HIV-1 RT.

  • This compound

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare all reagents as specified in the kit manual.[24][25] This includes preparing the reaction buffer containing the template, primer, and labeled nucleotides.

  • Inhibitor Dilution: Prepare serial dilutions of this compound in the appropriate reaction buffer.

  • Assay Setup: In a microplate, combine the recombinant HIV-1 RT enzyme with the different concentrations of this compound. Include "enzyme only" (positive control) and "no enzyme" (negative control) wells.

  • Enzymatic Reaction: Initiate the reaction by adding the reaction buffer/nucleotide mix. Incubate at 37°C for the time specified by the manufacturer (e.g., 1-2 hours).

  • Detection: The remainder of the protocol is kit-specific but generally involves capturing the newly synthesized, biotin-labeled DNA onto a streptavidin-coated plate.[23] The incorporated DIG-labeled nucleotides are then detected with an anti-DIG antibody conjugated to peroxidase (HRP), followed by the addition of a colorimetric substrate.

  • Read Plate: Stop the reaction and read the absorbance at the appropriate wavelength.

  • Analysis: Calculate the percentage of RT inhibition for each drug concentration relative to the positive control. Plot the inhibition percentage against concentration to determine the 50% inhibitory concentration (IC50).

Data Interpretation

Summarize the results in a table to allow for clear comparison and calculation of the Selectivity Index (SI).

ParameterValueDescription
CC50 (Calculated Value) µMConcentration that reduces cell viability by 50%.
EC50 (Calculated Value) µMConcentration that inhibits HIV-1 replication (p24) by 50%.
IC50 (Calculated Value) µMConcentration that inhibits RT enzyme activity by 50%.
Selectivity Index (SI) CC50 / EC50A measure of the compound's therapeutic window. A higher SI is desirable.

A high SI value indicates that the compound's antiviral activity occurs at concentrations well below those that cause cytotoxicity, suggesting a specific mechanism of action.[12][13]

Part 2: Assessment of Effects on Cytochrome P450 3A4 (CYP3A4)

Delavirdine is a known inhibitor of CYP3A4.[1][3] Its major metabolite, this compound, is formed via CYP3A4-mediated metabolism.[6] It is therefore crucial to investigate whether the metabolite itself can induce or inhibit this key enzyme, as this could have significant implications for drug-drug interactions.

Rationale for Cell Line Selection

Hepatocyte-derived cell lines are the standard model for studying drug metabolism.

  • Recommended Cell Lines:

    • Primary Human Hepatocytes: Considered the "gold standard" for in vitro induction studies due to their complete and physiologically relevant metabolic machinery.[26]

    • HepG2 Cells: A human hepatoma cell line commonly used for toxicology and drug metabolism studies. While their basal CYP activity is low, they can be used for induction experiments.

    • DPX-2 Cells: A genetically engineered HepG2-derived cell line that stably expresses the human pregnane X receptor (PXR) and contains a CYP3A4 promoter-luciferase reporter construct.[27][28] This line is highly responsive to CYP3A4 inducers and is well-suited for high-throughput screening.[27][29]

Protocol 4: CYP3A4 Induction Assay (Luciferase Reporter)

This protocol uses the DPX-2 cell line to measure the induction of the CYP3A4 promoter by this compound.

Materials:

  • DPX-2 cells

  • Plating medium (e.g., DMEM with 10% FBS)

  • Treatment medium (e.g., serum-free or low-serum DMEM)

  • This compound

  • Rifampicin (10 µM, positive control for induction)

  • Ketoconazole (1 µM, negative control/inhibitor)

  • 96-well white, clear-bottom cell culture plates

  • Luciferase assay reagent (e.g., Promega's Bright-Glo™)

  • Luminometer

CYP3A4_Induction_Workflow cluster_setup Assay Setup cluster_treatment Treatment cluster_readout Readout & Analysis Seed Seed DPX-2 cells in 96-well plate Incubate1 Incubate 24h Seed->Incubate1 Treat Treat cells with: - this compound - Rifampicin (Positive Control) - Vehicle (Negative Control) Incubate1->Treat Incubate2 Incubate 48-72h Treat->Incubate2 Lyse Lyse cells & add Luciferase Reagent Incubate2->Lyse Read Measure Luminescence Lyse->Read Analyze Calculate Fold Induction vs. Vehicle Control Read->Analyze

Figure 3: Workflow for assessing CYP3A4 induction using a PXR-luciferase reporter cell line (DPX-2).

Procedure:

  • Cell Seeding: Seed DPX-2 cells in a white, clear-bottom 96-well plate at a density that will result in a confluent monolayer after 24 hours.

  • Compound Treatment: After 24 hours, replace the medium with fresh treatment medium containing serial dilutions of this compound. Include wells with vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., 10 µM Rifampicin).

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C and 5% CO₂.[30]

  • Luciferase Assay: Remove the plate from the incubator and allow it to equilibrate to room temperature. Perform the luciferase assay according to the manufacturer's instructions. This typically involves adding the reagent directly to the wells, which lyses the cells and provides the substrate for the luciferase reaction.

  • Read Plate: Measure the luminescence signal using a plate-reading luminometer.

  • Analysis: Normalize the raw luminescence units (RLU) to cell viability if necessary (a parallel cytotoxicity assay in DPX-2 cells is recommended). Calculate the fold induction by dividing the RLU of the treated wells by the average RLU of the vehicle control wells. A fold-induction ≥2 is often considered a positive result.[30]

Conclusion

This application note provides a structured, multi-assay approach to characterize the biological effects of this compound, the primary metabolite of the NNRTI delavirdine. By systematically evaluating its antiviral efficacy, cytotoxicity, and potential to modulate CYP3A4, researchers can build a comprehensive in vitro profile of the metabolite. This data is invaluable for understanding the parent drug's complete mechanism of action, predicting potential drug-drug interactions, and informing further stages of drug development. The use of validated, self-referencing protocols ensures the generation of robust and reliable data.

References

  • Chang, M., et al. (2000). Identification of the metabolites of the HIV-1 reverse transcriptase inhibitor delavirdine in monkeys. PubMed. Available at: [Link]

  • Chang, M., et al. (1998). Metabolism of the human immunodeficiency virus type 1 reverse transcriptase inhibitor delavirdine in rats. PubMed. Available at: [Link]

  • Chang, M., et al. (1997). Metabolism of the HIV-1 reverse transcriptase inhibitor delavirdine in mice. PubMed. Available at: [Link]

  • Voorman, R. L., et al. (1998). Metabolism of delavirdine, a human immunodeficiency virus type-1 reverse transcriptase inhibitor, by microsomal cytochrome P450 in humans, rats, and other species: probable involvement of CYP2D6 and CYP3A. PubMed. Available at: [Link]

  • Institute for HIV Research. Perkin Elmer p24 ELISA Kit Protocol. University of Duisburg-Essen. Available at: [Link]

  • Tran, J. Q., et al. (2001). Delavirdine: clinical pharmacokinetics and drug interactions. PubMed. Available at: [Link]

  • An, W. (2008). Cell-based Assays to Identify Inhibitors of Viral Disease. PMC - NIH. Available at: [Link]

  • Fahmi, O. A., et al. (2001). A cell-based reporter gene assay for determining induction of CYP3A4 in a high-volume system. PubMed. Available at: [Link]

  • Demers, K. R., et al. (2002). Use of Tissue Culture Cell Lines to Evaluate HIV Antiviral Resistance. PMC - NIH. Available at: [Link]

  • Kindt, O., et al. (2012). Facts and Fiction: Cellular Models for High Throughput Screening for HIV-1 Reactivating Drugs. PubMed Central. Available at: [Link]

  • Cashin, K., et al. (2023). In-house ELISA protocols for capsid p24 detection of diverse HIV isolates. PMC - NIH. Available at: [Link]

  • Wolbold, J., et al. (2003). A simultaneous assessment of CYP3A4 metabolism and induction in the DPX-2 cell line. Solvo Biotechnology. Available at: [Link]

  • BioIVT. (n.d.). In Vitro CYP (Cytochrome P450) Induction Studies. BioIVT. Available at: [Link]

  • Labcorp. (n.d.). Advances in Enzyme Induction: Clinical Relevance & Protocols. Labcorp Drug Development. Available at: [Link]

  • VRS. (2025). Cytotoxicity Assays: How We Test Cell Viability. YouTube. Available at: [Link]

  • DIFF Biotech. (2024). How to screen antiviral drugs?. DIFF Biotech. Available at: [Link]

  • Wolbold, J. K., et al. (2005). High volume bioassays to assess CYP3A4-mediated drug interactions: induction and inhibition in a single cell line. PubMed. Available at: [Link]

  • Jordan, L. R., et al. (2003). T-cell line for HIV drug screening using EGFP as a quantitative marker of HIV-1 replication. Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Delavirdine. PubChem Compound Database. Available at: [Link]

  • Heiner, T., et al. (2020). A High-Throughput HIV-1 Drug Screening Platform, Based on Lentiviral Vectors and Compatible with Biosafety Level-1. PMC - PubMed Central. Available at: [Link]

  • Kuno, H., et al. (1998). A simple and rapid reverse transcriptase assay for the detection of retroviruses in cell cultures. PMC - NIH. Available at: [Link]

  • Siner, A., et al. (2024). Efficient in vitro assay for evaluating drug efficacy and synergy against emerging SARS-CoV-2 strains. Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • ACTG Laboratory Technologist Committee. (2004). ACTG Lab Man Perkin Elmer HIV-1 p24 ELISA. ACTG Network. Available at: [Link]

  • Virology Research Services. (n.d.). Antiviral Drug Screening. Virology Research Services. Available at: [Link]

  • ABL, Inc. (n.d.). HIV-1 p24 ANTIGEN CAPTURE ASSAY. ABL, Inc.. Available at: [Link]

  • Turpin, J., et al. (2024). Cell Culture Evaluation Hints Widely Available HIV Drugs Are Primed for Success if Repurposed for HTLV-1 Prevention. ResearchGate. Available at: [Link]

  • Medical Centric. (2024). Pharmacology of Delavirdine ; Clinical uses, Mechanism of action, Indication, Side effects. YouTube. Available at: [Link]

  • Wilde, M. I., & Camm, J. (1998). Delavirdine: a review of its use in HIV infection. PubMed. Available at: [Link]

  • Pediatric Oncall. (n.d.). Delaviridine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose. Pediatric Oncall. Available at: [Link]

  • National Institute of Diabetes and Digestive and Kidney Diseases. (2017). Delavirdine. LiverTox - NCBI Bookshelf. Available at: [Link]

  • Demeter, L. M., et al. (1998). Delavirdine Susceptibilities and Associated Reverse Transcriptase Mutations in Human Immunodeficiency Virus Type 1 Isolates from Patients in a Phase I/II Trial of Delavirdine Monotherapy (ACTG 260). Journal of Virology. Available at: [Link]

  • Wu, J. C., et al. (1995). Effects of non-nucleoside inhibitors of human immunodeficiency virus type 1 in cell-free recombinant reverse transcriptase assays. PubMed. Available at: [Link]

  • Kumar, R., et al. (2014). Synthesis, structure–activity relationship and antiviral activity of 3′-N,N-dimethylamino-2′,3′-dideoxythymidine and its prodrugs. PMC - PubMed Central. Available at: [Link]

Sources

Troubleshooting & Optimization

Navigating the Synthesis of N-Desisopropyl Delavirdine: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of N-Desisopropyl Delavirdine. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to navigate the complexities of this synthesis. This guide is structured as a series of frequently asked questions and troubleshooting scenarios to directly address the challenges you may encounter in the laboratory. We will delve into the causality behind experimental choices, ensuring that each step is a self-validating component of a successful synthesis.

I. Understanding the Synthetic Landscape

This compound is a key metabolite of Delavirdine, a non-nucleoside reverse transcriptase inhibitor (NNRTI).[1][2] Its synthesis, while not extensively detailed in publicly available literature, can be logically deduced from the known synthesis of Delavirdine. The core structure consists of a substituted indole linked to a substituted pyridine via a piperazine ring. The primary challenge lies in the selective formation of the N-desisopropyl analogue, which requires a carefully planned synthetic strategy.

The probable synthetic route involves two key fragments: a protected 2-(1-piperazinyl)-3-aminopyridine and 5-(methylsulfonyl)amino-1H-indole-2-carboxylic acid. The synthesis culminates in the coupling of these two fragments, followed by deprotection.

Synthetic_Pathway cluster_0 Pyridylpiperazine Fragment Synthesis cluster_1 Indole Fragment Synthesis A 2-Chloro-3-nitropyridine C Intermediate A (2-(1-piperazinyl)-3-nitropyridine) A->C B Piperazine B->C D Reduction C->D e.g., H2/Pd-C E Intermediate B (2-(1-piperazinyl)-3-aminopyridine) D->E I Amide Coupling E->I F 5-Nitroindole-2-carboxylic acid derivative G Reduction & Sulfonylation F->G 1. Reduction 2. MsCl, base H Intermediate C (5-(methylsulfonyl)amino-1H-indole-2-carboxylic acid) G->H H->I Coupling agent e.g., HATU, EDCI J This compound I->J

Caption: A plausible synthetic workflow for this compound.

II. Troubleshooting Guide & FAQs

This section addresses specific questions and potential roadblocks you might face during the synthesis.

Part 1: Pyridylpiperazine Fragment Synthesis

Question 1: I am observing low yields and side products during the initial reaction of 2-chloro-3-nitropyridine with piperazine. What could be the cause?

Answer: This is a common issue in nucleophilic aromatic substitution (SNAr) reactions involving electron-deficient pyridines.

  • Causality: The primary challenge is controlling the reactivity of piperazine. As a diamine, it can react at both nitrogen atoms, leading to the formation of undesired bis-substituted pyridine byproducts. Additionally, the reaction conditions can influence the rate and selectivity.

  • Troubleshooting Protocol:

    • Molar Ratio Control: Use a significant excess of piperazine (e.g., 5-10 equivalents). This statistically favors the mono-substitution product. The unreacted piperazine can be removed during aqueous workup.

    • Temperature Management: The reaction is typically exothermic. Maintain a controlled temperature (e.g., 0-25 °C) to minimize side reactions. Runaway temperatures can lead to decomposition and lower yields.

    • Solvent Choice: A polar aprotic solvent like acetonitrile or DMF is generally suitable. Ensure the solvent is dry, as water can compete as a nucleophile.

Question 2: The reduction of the nitro group in 2-(1-piperazinyl)-3-nitropyridine is incomplete or leads to catalyst poisoning. How can I optimize this step?

Answer: The reduction of a nitro group on a heterocyclic ring can be challenging.

  • Causality: The nitro group can be strongly adsorbed onto the catalyst surface, potentially leading to deactivation. The presence of sulfur-containing impurities in the starting materials can also poison the catalyst (e.g., Palladium on Carbon).

  • Troubleshooting Protocol:

    • Catalyst Selection & Loading: While Pd/C is common, other catalysts like Platinum on Carbon (Pt/C) or Raney Nickel can be more effective. Experiment with different catalyst loadings (typically 5-10 mol%).

    • Hydrogen Pressure: Ensure adequate hydrogen pressure (e.g., 50-100 psi) in the hydrogenation reactor.

    • Solvent and Additives: A protic solvent like methanol or ethanol is ideal for this reduction. The addition of a small amount of acid (e.g., acetic acid or HCl) can sometimes accelerate the reaction by protonating the pyridine nitrogen, but this should be done cautiously as it can also affect the catalyst.

    • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and avoid over-reduction or side reactions.

Part 2: Indole Fragment Synthesis & Coupling

Question 3: I am struggling with the sulfonylation of the 5-aminoindole-2-carboxylic acid derivative. The reaction is messy and gives multiple products.

Answer: The sulfonylation of an amino group on an indole ring requires careful control of reaction conditions to avoid side reactions.

  • Causality: The indole nitrogen is also nucleophilic and can compete with the 5-amino group for the methanesulfonyl chloride (MsCl). The carboxylic acid can also be activated under basic conditions.

  • Troubleshooting Protocol:

    • Protection Strategy: If feasible, protect the indole nitrogen (e.g., with a BOC group) before sulfonylation. This will direct the sulfonylation to the 5-amino group. The protecting group can be removed later in the synthesis.

    • Base Selection: Use a non-nucleophilic hindered base like triethylamine (TEA) or diisopropylethylamine (DIPEA). Stronger bases like pyridine can sometimes act as a nucleophile.

    • Controlled Addition: Add the methanesulfonyl chloride slowly at a low temperature (e.g., 0 °C) to the solution of the amine and base. This minimizes side reactions and improves selectivity.

Question 4: The amide coupling between the pyridylpiperazine and the indole carboxylic acid is giving low yields. What are the critical parameters to consider?

Answer: Amide bond formation is a critical step, and its success depends on the choice of coupling agent and reaction conditions.

  • Causality: The nucleophilicity of the piperazine nitrogen and the electrophilicity of the activated carboxylic acid are key. Steric hindrance around the reacting centers can also play a role. The presence of water can hydrolyze the activated ester intermediate, reducing the yield.

  • Troubleshooting Protocol:

    • Coupling Reagent Selection: A variety of coupling reagents can be used. Common choices include HATU, HBTU, or EDC in combination with HOBt. For challenging couplings, more reactive reagents might be necessary.

    • Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the coupling reagent and the amine component (the pyridylpiperazine).

    • Anhydrous Conditions: Ensure all reagents and solvents are strictly anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

    • Reaction Time and Temperature: Monitor the reaction by TLC or LC-MS. Most couplings proceed to completion within 2-24 hours at room temperature.

Parameter Recommendation Rationale
Coupling Reagent HATU, HBTU, or EDC/HOBtEfficient activation of the carboxylic acid.
Base DIPEA or TEANeutralizes the acid formed during the reaction.
Solvent DMF or DCM (anhydrous)Good solubility for reactants.
Temperature 0 °C to Room TemperatureBalances reaction rate and stability of reagents.
Part 3: Purification and Analysis

Question 5: I am having difficulty purifying the final this compound product. What are the likely impurities and how can I remove them?

Answer: Purification can be challenging due to the polar nature of the molecule and the potential for closely related impurities.

  • Causality: Common impurities can include unreacted starting materials, byproducts from the coupling reaction (e.g., the activated ester), and any side products from the preceding steps. The presence of multiple basic nitrogen atoms can lead to tailing on silica gel chromatography.

  • Troubleshooting Protocol:

    • Chromatography:

      • Normal Phase: Use a polar solvent system, often with a small amount of a basic modifier like triethylamine or ammonia in the mobile phase to reduce tailing. A typical system could be Dichloromethane/Methanol with 0.1-1% triethylamine.

      • Reverse Phase: C18 silica is often effective for purifying polar compounds. A water/acetonitrile or water/methanol gradient with a modifier like formic acid or trifluoroacetic acid (TFA) is commonly used.

    • Crystallization: If the product is a solid, crystallization from an appropriate solvent system can be a highly effective purification method.

    • Analytical Purity Check: Use HPLC with a suitable column and mobile phase to accurately assess the purity of the final product. A method using a C18 column with a phosphate buffer and acetonitrile mobile phase has been reported for the analysis of Delavirdine and its N-desisopropyl metabolite.[3]

Troubleshooting_Workflow Start Low Yield or Impure Product Step1 Identify Synthetic Step with Issue Start->Step1 Step2a Pyridylpiperazine Synthesis Step1->Step2a Step2b Indole Synthesis & Coupling Step1->Step2b Step2c Purification Step1->Step2c Step3a Check Molar Ratios Control Temperature Step2a->Step3a Step3b Optimize Catalyst & Reduction Conditions Step2a->Step3b Step3c Consider Protecting Groups Optimize Coupling Reagents Step2b->Step3c Step3d Modify Chromatography Conditions Attempt Crystallization Step2c->Step3d End Pure this compound Step3a->End Step3b->End Step3c->End Step3d->End

Caption: A general troubleshooting workflow for the synthesis.

III. Final Thoughts

The synthesis of this compound, while presenting certain challenges, is achievable with careful planning and execution. The key to success lies in understanding the reactivity of the heterocyclic starting materials, optimizing each reaction step through systematic troubleshooting, and employing appropriate purification and analytical techniques. This guide provides a framework for addressing common issues, but as with any synthesis, meticulous experimental technique and observation are paramount.

IV. References

  • Staton, B. A., Johnson, M. G., Friis, J. M., & Adams, W. J. (1995). Simple, rapid and sensitive high-performance liquid chromatographic determination of delavirdine and its N-desisopropyl metabolite in human plasma. Journal of Chromatography B: Biomedical Applications, 668(1), 99–106. [Link]

Sources

Technical Support Center: Synthesis of N-Desisopropyl Delavirdine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-Desisopropyl delavirdine. This guide is designed for researchers, chemists, and drug development professionals actively engaged in the synthesis of delavirdine and its analogues. Here, we move beyond simple protocols to address the nuanced challenges encountered in the laboratory, focusing on evidence-based strategies to enhance reaction yield and product purity. Our approach is grounded in mechanistic understanding and practical, field-tested experience.

Frequently Asked Questions (FAQs)

Q1: What is a reliable synthetic pathway for this compound, and where are the critical control points?

A: this compound is a primary metabolite of the non-nucleoside reverse transcriptase inhibitor (NNRTI) Delavirdine.[1][2] Its synthesis logically follows a convergent approach similar to that of the parent drug, which involves the coupling of two key heterocyclic intermediates: an activated indole and a pyridylpiperazine core.[3] The key distinction is the absence of the N-isopropyl group on the pyridine ring's amino substituent.

The most common and logical synthetic route involves three main stages:

  • Synthesis of the Pyridylpiperazine Intermediate: This begins with the reaction of 2-chloro-3-aminopyridine with piperazine. Unlike the synthesis of Delavirdine, the subsequent reductive amination step with acetone is omitted.[3]

  • Synthesis of the Activated Indole Intermediate: This involves preparing 5-(methylsulfonamino)indole-2-carboxylic acid. This intermediate can be synthesized from starting materials like ethyl 5-nitroindole-2-carboxylate.[3]

  • Amide Coupling: The final and most critical step is the condensation of the two intermediates to form the final product.

Below is a workflow diagram illustrating this synthetic strategy. The yield of the final amide coupling step is highly dependent on the choice of coupling agent and reaction conditions.

G cluster_0 Part A: Pyridylpiperazine Core Synthesis cluster_1 Part B: Activated Indole Synthesis cluster_2 Part C: Final Amide Coupling A1 2-Chloro-3-aminopyridine A3 Nucleophilic Aromatic Substitution (SNAr) A1->A3 A2 Piperazine A2->A3 A4 3-Amino-2-(piperazin-1-yl)pyridine (Intermediate 1) A3->A4 C2 Intermediate 1 B1 Ethyl 5-nitroindole-2-carboxylate B2 Reduction & Sulfonylation B1->B2 B3 5-(Methylsulfonamino)indole-2-carboxylic acid (Intermediate 2) B2->B3 C1 Intermediate 2 C4 Amide Bond Formation C1->C4 C2->C4 C3 Coupling Agent (e.g., CDI, HATU) C3->C4 C5 This compound (Final Product) C4->C5

Caption: Convergent synthesis workflow for this compound.

Q2: My overall yield is consistently low (<40%). Which reaction step is the most likely cause and why?

A: In a multi-step synthesis of this nature, the final amide coupling reaction is frequently the primary bottleneck for achieving high overall yield.[3][4] While the formation of the individual intermediates is generally efficient, the condensation of the electron-rich 3-amino-2-(piperazin-1-yl)pyridine with the indole carboxylic acid presents several challenges:

  • Steric Hindrance: The ortho-piperazinyl group on the pyridine ring can sterically hinder the approach of the activated indole carboxylic acid to the 3-amino group, slowing the reaction rate and allowing side reactions to compete.

  • Nucleophilicity Issues: The 3-amino group on the pyridine ring has reduced nucleophilicity due to the electron-withdrawing nature of the pyridine ring itself. This necessitates careful selection of an activating agent for the carboxylic acid to drive the reaction to completion.

  • Competing Reactions: The piperazine moiety contains a secondary amine that can also react with the activated indole, leading to the formation of undesired dimeric impurities. Although the exocyclic primary amine is generally more nucleophilic, this side reaction can become significant under suboptimal conditions.

To diagnose the issue, analyze the crude reaction mixture of the coupling step by LC-MS. The presence of unreacted starting materials or the aforementioned dimeric byproduct will confirm that this step is the root cause.

Q3: I'm observing a major byproduct with a mass corresponding to a dimer in my final coupling step. How can I minimize its formation?

A: The formation of a dimeric byproduct, where the activated indole couples with the secondary amine of the piperazine ring on another molecule of the pyridylpiperazine intermediate, is a common problem. This occurs when the rate of this undesired intermolecular reaction is competitive with the desired intramolecular reaction.

To mitigate this, the reaction conditions must be optimized to favor the desired amide bond formation at the exocyclic amino group. The choice of coupling agent is paramount. Agents like Carbonyldiimidazole (CDI) are effective as they form a highly reactive acyl-imidazole intermediate with the indole carboxylic acid, which can then react selectively with the more nucleophilic primary amine.[4]

Here is a summary of recommended troubleshooting strategies:

ParameterStandard ConditionOptimized ConditionRationale for Change
Coupling Agent EDC/HOBtCarbonyldiimidazole (CDI) or HATUCDI provides a highly reactive intermediate that can enhance selectivity. HATU is a potent coupling agent that can accelerate the desired reaction, outcompeting side reactions.
Temperature Room Temperature0 °C to Room TemperatureLowering the initial temperature can help control the reaction rate, improving selectivity for the more reactive primary amine before side reactions occur.
Order of Addition All reagents mixed at oncePre-activation of the indole carboxylic acid with the coupling agent for 30-60 min before adding the pyridylpiperazine intermediate.Pre-forming the activated species ensures it is immediately available to react with the target amine, minimizing its lifetime and opportunity for side reactions.
Solvent Dichloromethane (DCM)Anhydrous Dimethylformamide (DMF) or Acetonitrile (ACN)Polar aprotic solvents like DMF can better solvate the reaction intermediates and may improve reaction rates and selectivity.

Implementing these changes, particularly the pre-activation of the indole intermediate, can significantly suppress the formation of the dimeric byproduct and improve the yield of this compound.

Q4: Purification of the crude product by column chromatography is inefficient, with significant streaking and poor separation. What are the best practices for purification?

A: The final product, this compound, contains multiple basic nitrogen atoms (piperazine and pyridine rings), which can lead to strong interactions with the silica gel stationary phase, causing streaking and low recovery during chromatography.

Recommended Purification Strategy:

  • Acid-Base Workup: Before any chromatographic purification, perform an acid-base workup of the crude reaction mixture. Dissolve the crude material in a water-immiscible organic solvent (e.g., ethyl acetate) and wash with a mild aqueous acid (e.g., 1M citric acid) to remove basic impurities. Then, wash with a mild aqueous base (e.g., saturated sodium bicarbonate) to remove any unreacted acidic starting material.

  • Modified Chromatography: If chromatography is still necessary, modify the mobile phase. Add a small amount of a basic modifier, such as 0.5-1% triethylamine (TEA) or ammonia in methanol, to the eluent system (e.g., DCM/Methanol). This modifier competes with the basic sites on your product for binding to the silica gel, resulting in sharper peaks and better separation.

  • Crystallization: The most effective method for obtaining high-purity material is crystallization. This compound, like Delavirdine, can be converted to its mesylate salt to improve its crystallinity and handling properties.[3] A detailed protocol is provided in the next section.

Below is a decision tree to guide your purification strategy.

G start Crude Product Obtained workup Perform Acid-Base Workup start->workup q1 Is purity < 90% by LCMS? chromatography Perform Column Chromatography (DCM/MeOH + 1% TEA) q1->chromatography Yes crystallize Proceed to Crystallization (Mesylate Salt Formation) q1->crystallize No q2 Is purity now > 95%? chromatography->q2 workup->q1 q2->crystallize Yes re_evaluate Re-evaluate Reaction Minimize Byproducts q2->re_evaluate No end High-Purity Product crystallize->end

Caption: Decision workflow for purification of this compound.

Experimental Protocols

Protocol 1: Optimized Amide Coupling for this compound

This protocol details the optimized coupling procedure designed to maximize yield and minimize byproduct formation.

Materials:

  • 5-(Methylsulfonamino)indole-2-carboxylic acid (Intermediate 2)

  • 3-Amino-2-(piperazin-1-yl)pyridine (Intermediate 1)

  • Carbonyldiimidazole (CDI)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl Acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

Procedure:

  • To a dry, nitrogen-flushed round-bottom flask, add 5-(methylsulfonamino)indole-2-carboxylic acid (1.0 eq) and anhydrous DMF (approx. 10 mL per gram of carboxylic acid).

  • Stir the solution at room temperature until all solids are dissolved.

  • Add Carbonyldiimidazole (CDI) (1.1 eq) portion-wise to the solution. Effervescence (CO2 evolution) should be observed.

  • Stir the reaction mixture at room temperature for 1 hour to allow for the complete formation of the acyl-imidazole intermediate (pre-activation).

  • In a separate flask, dissolve 3-amino-2-(piperazin-1-yl)pyridine (1.05 eq) in a minimal amount of anhydrous DMF.

  • Add the solution of the amine intermediate dropwise to the pre-activated carboxylic acid mixture over 10-15 minutes.

  • Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (3x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

References

  • Synthesis and anti-HIV-1 activity of new delavirdine analogues carrying arylpyrrole moieties. Chemical & Pharmaceutical Bulletin, [Link]

  • Anti-HIV Drug Discovery, Development and Synthesis of Delavirdine: Review Article. International Research Journal of Pure and Applied Chemistry, [Link]

  • Delavirdine - Wikipedia. Wikipedia, [Link]

  • (PDF) Anti-HIV Drug Discovery, Development and Synthesis of Delavirdine: Review Article. ResearchGate, [Link]

  • Anti-HIV Drug Discovery, Development and Synthesis of Delavirdine: Review Article. ResearchGate, [Link]

  • Delavirdine - ResearchGate. ResearchGate, [Link]

  • Recent Developments in the Synthesis of HIV-1 Integrase Strand Transfer Inhibitors Incorporating Pyridine Moiety. MDPI, [Link]

  • High-Yielding Synthesis of Antiviral Drug Candidate. ChemistryViews, [Link]

  • Delaviridine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall. Pediatric Oncall, [Link]

  • Delavirdine mesylate, a potent non-nucleoside HIV-1 reverse transcriptase inhibitor. PubMed, [Link]

  • This compound. MySkinRecipes, [Link]

  • Delavirdine | C22H28N6O3S | CID 5625 - PubChem. PubChem, [Link]

  • Rapid quantification of delavirdine, a novel non-nucleoside reverse transcriptase inhibitor, in human plasma using isocratic reversed-phase high-performance liquid chromatography with fluorescence detection. PubMed, [Link]

Sources

Technical Support Center: N-Desisopropyl Delavirdine Solution Stability

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for N-Desisopropyl delavirdine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this compound in solution. As a primary metabolite of the non-nucleoside reverse transcriptase inhibitor (NNRTI) Delavirdine, understanding its stability is crucial for accurate experimental results in pharmacokinetic and metabolic studies.[1][2][3][4]

This document provides insights into potential stability challenges and offers systematic approaches to mitigate them, ensuring the integrity of your experimental data.

Frequently Asked Questions (FAQs)

Q1: My this compound solution appears cloudy or has precipitated over time. What is the likely cause?

A1: The most probable cause is the pH-dependent solubility of the compound. This compound, similar to its parent compound Delavirdine, is expected to have low aqueous solubility at neutral and alkaline pH. Delavirdine's aqueous solubility is significantly higher at acidic pH (2,942 mcg/mL at pH 1.0) and drastically decreases as the pH increases (0.81 mcg/mL at pH 7.4).[5][6] If your solution's pH has shifted towards neutral or alkaline, the compound may precipitate out of solution.

Troubleshooting Steps:

  • Verify Solution pH: Immediately measure the pH of your stock and working solutions.

  • Adjust pH: If the pH is above the optimal range for solubility, consider adjusting it with a suitable acidic buffer. For experimental consistency, it is crucial to use a buffer system that maintains a stable pH.

  • Solvent Selection: If aqueous buffers are not suitable for your experimental design, consider using organic solvents such as DMSO or ethanol, in which Delavirdine has higher solubility.[7] Be mindful of the final concentration of the organic solvent in your assay to avoid detrimental effects on cellular or enzymatic systems.

Q2: I am observing a gradual loss of this compound concentration in my solution over a short period, even when stored at 4°C. What could be happening?

A2: This suggests chemical degradation. The primary suspects for degradation in solution are hydrolysis and oxidation, which can be influenced by temperature, light, and pH.[8][9] While specific data on this compound is limited, we can infer potential pathways from general principles of drug stability.[10][11][12]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for compound degradation.

Q3: Can I store my this compound stock solution at room temperature?

A3: It is strongly recommended to store stock solutions at -20°C for long-term stability.[1] While some compounds may be stable for short periods at room temperature, the risk of degradation increases significantly. For the parent compound, Delavirdine mesylate, storage at room temperature is indicated for the solid form, but this does not extend to solutions.[7][13]

Q4: How can I assess the stability of this compound in my specific experimental buffer?

A4: You should perform a preliminary stability study. This involves preparing the solution in your buffer and monitoring its concentration over time under your experimental conditions (e.g., temperature, light exposure). A validated analytical method, such as HPLC with UV or fluorescence detection, is essential for accurate quantification.[14][15]

Troubleshooting Guides

Issue 1: Inconsistent Results in Cellular Assays

Symptoms: High variability between replicate wells or experiments. Possible Cause: Degradation of this compound in the cell culture medium. The pH of cell culture media is typically around 7.4, where the compound's solubility is very low.[5][6] Precipitation or degradation during the incubation period can lead to inconsistent effective concentrations.

Mitigation Strategy:

  • Solubility Enhancement: Prepare a concentrated stock solution in DMSO and dilute it into the medium immediately before use. Ensure the final DMSO concentration is non-toxic to the cells (typically <0.5%).

  • Time-Course Analysis: Perform a time-course experiment to measure the concentration of this compound in the culture medium over the duration of your assay to understand its stability profile under those specific conditions.

Issue 2: Appearance of Unknown Peaks in HPLC Chromatogram

Symptoms: New peaks, other than the parent compound and known metabolites, appear in your chromatogram over time. Possible Cause: This is a clear indication of degradation. These new peaks represent degradation products.

Analytical Approach to Identify Degradants:

  • Forced Degradation Study: To understand the potential degradation pathways, a forced degradation study is the recommended approach.[10][16][17] This involves exposing the this compound solution to harsh conditions to accelerate the formation of degradation products.

Forced Degradation Experimental Workflow:

G cluster_0 Stress Conditions cluster_1 Analysis cluster_2 Outcome A Acid Hydrolysis (e.g., 0.1 M HCl) F HPLC-UV/MS Analysis A->F B Base Hydrolysis (e.g., 0.1 M NaOH) B->F C Oxidation (e.g., 3% H2O2) C->F D Thermal Stress (e.g., 60°C) D->F E Photolytic Stress (ICH Q1B Guidelines) E->F G Identify Degradation Products F->G H Elucidate Degradation Pathways F->H I Develop Stability-Indicating Method F->I

Caption: Workflow for a forced degradation study.

Experimental Protocols

Protocol 1: Basic Stability Assessment of this compound in Aqueous Buffer
  • Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.

  • Preparation of Working Solutions: Dilute the stock solution to a final concentration of 100 µM in your desired aqueous buffer. Prepare three separate aliquots.

  • Initial Analysis (T=0): Immediately analyze one aliquot using a validated HPLC method to determine the initial concentration.

  • Incubation: Store the remaining two aliquots under your intended experimental conditions (e.g., one at 4°C protected from light, and another at 37°C).

  • Time-Point Analysis: At predetermined time points (e.g., 2, 4, 8, 24 hours), take a sample from each aliquot and analyze by HPLC.

  • Data Analysis: Plot the concentration of this compound as a percentage of the initial concentration versus time. A significant decrease indicates instability under those conditions.

Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for Quantification

This is a general method that may require optimization for your specific instrumentation and requirements.

  • Instrumentation: HPLC system with UV or fluorescence detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and a phosphate buffer (e.g., 10 mM phosphate buffer, pH 6.0).[14]

  • Flow Rate: 1.0 mL/min.

  • Detection: Fluorescence with excitation at 302 nm and emission at 425 nm (based on the parent compound, Delavirdine).[14]

  • Injection Volume: 20 µL.

  • Quantification: Use a calibration curve prepared from a series of known concentrations of this compound.

Data Summary

The following table summarizes the known solubility of the parent compound, Delavirdine, which can serve as a guide for this compound.

Solvent/ConditionSolubility of DelavirdineReference
Aqueous, pH 1.02,942 mcg/mL[5][6]
Aqueous, pH 2.0295 mcg/mL[5][6]
Aqueous, pH 7.40.81 mcg/mL[5][6]
DMSO20 mg/mL[7]
Ethanol10 mg/mL[7]

References

  • Staton, B. A., Johnson, M. G., Friis, J. M., & Adams, W. J. (1995). Simple, Rapid and Sensitive High-Performance Liquid Chromatographic Determination of Delavirdine and Its N-desisopropyl Metabolite in Human Plasma. Journal of Chromatography B: Biomedical Applications, 668(1), 99-106. [Link]

  • López-Galera, R., et al. (1997). Rapid quantification of delavirdine, a novel non-nucleoside reverse transcriptase inhibitor, in human plasma using isocratic reversed-phase high-performance liquid chromatography with fluorescence detection. Journal of Chromatography B: Biomedical Sciences and Applications, 694(2), 437-443. [Link]

  • Pharmacology of Delavirdine; Clinical uses, Mechanism of action, Indication, Side effects. (2024, June 20). YouTube. [Link]

  • National Center for Biotechnology Information. (n.d.). Delavirdine Mesylate. PubChem Compound Database. Retrieved from [Link]

  • A review on forced degradation studies, stability indicating method and stability profile of few antiviral drugs. (2022). Journal of Pharmaceutical Negative Results. [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • GSKPro for Healthcare Professionals. (n.d.). RESCRIPTOR. Retrieved from [Link]

  • MedCrave online. (2016, December 14). Forced Degradation Studies. [Link]

  • QbD Group. (2023, July 3). 4 Factors Influencing the Stability of Medicinal Products. [Link]

  • National Institute of Diabetes and Digestive and Kidney Diseases. (2017). Delavirdine. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. National Institutes of Health. [Link]

  • GSC Online Press. (2021, July 26). Futuristic review on progress in force degradation studies and stability indicating assay method for some antiviral drugs. [Link]

  • Pharmaceutical Technology. (2016, May 2). Forced Degradation Studies for Biopharmaceuticals. [Link]

  • RxList. (n.d.). Rescriptor (Delavirdine Mesylate): Side Effects, Uses, Dosage, Interactions, Warnings. Retrieved from [Link]

  • Sharma, M. K., & Murugesan, M. (2017). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Pharmaceutical and Analytical Chemistry. [Link]

  • F.A. Davis PT Collection. (n.d.). Delavirdine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

  • Wikipedia. (n.d.). Delavirdine. Retrieved from [Link]

  • Reid, M. J., & Moore, C. M. (2012). Factors Affecting the Stability of Drugs and Drug Metabolites in Biological Matrices. Current Pharmaceutical Analysis, 8(1), 3-21. [Link]

  • Reid, M. J., & Moore, C. M. (2012). Factors affecting the stability of drugs and drug metabolites in biological matrices. Current Pharmaceutical Analysis, 8(1), 3-21. [Link]

  • Chang, M., et al. (1995). Metabolism of the HIV-1 reverse transcriptase inhibitor delavirdine in mice. Pharmaceutical Research, 12(7), 1039-1050. [Link]

  • Chang, M., et al. (1995). Identification of the metabolites of the HIV-1 reverse transcriptase inhibitor delavirdine in monkeys. Drug Metabolism and Disposition, 23(9), 969-982. [Link]

  • FDA Global Substance Registration System. (n.d.). This compound. Retrieved from [Link]

  • Dai, Y., et al. (2013). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. Molecules, 18(9), 11153-11162. [Link]

  • National Center for Biotechnology Information. (n.d.). Delavirdine. PubChem Compound Database. Retrieved from [Link]

  • Skinner, M. H., et al. (1995). Metabolism of delavirdine, a human immunodeficiency virus type-1 reverse transcriptase inhibitor, by microsomal cytochrome P450 in humans, rats, and other species: probable involvement of CYP2D6 and CYP3A. Drug Metabolism and Disposition, 23(10), 1135-1142. [Link]

  • Ashdin Publishing. (2023, November 29). Analytical Method Development, Validation, and Verification. [Link]

  • Behja, W., & Jemal, M. (2019). Anti-HIV Drug Discovery, Development and Synthesis of Delavirdine: Review Article. International Journal of Drug Development and Research. [Link]

  • Oncohema Key. (2016, August 11). Delavirdine. Retrieved from [Link]

  • Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. (2023). PubMed Central. [Link]

  • IJCRT.org. (2023). ANALYTICAL METHOD DEVLOPMENT FOR DETERMINATION OF TENOFOVIR DISPROXIL FUMARATE BY HPLC. [Link]

Sources

Technical Support Center: Optimizing HPLC Separation of Delavirdine and Its Metabolites

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of delavirdine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for optimizing the High-Performance Liquid Chromatography (HPLC) separation of delavirdine and its metabolites. Here, we move beyond simple protocols to explain the underlying chromatographic principles, enabling you to troubleshoot effectively and develop robust, reliable methods.

Troubleshooting Guide: Common Chromatographic Issues

This section addresses specific problems you may encounter during the analysis of delavirdine. The question-and-answer format is designed to help you quickly identify and resolve your issue.

Q1: I'm observing significant peak tailing for my delavirdine peak. What is the cause and how can I fix it?

Probable Causes: Peak tailing for delavirdine, a basic compound, is most often caused by secondary interactions between the analyte and the stationary phase. The primary culprit is the interaction of protonated amine groups on delavirdine with acidic, deprotonated residual silanol groups (Si-O⁻) on the silica-based column packing material. Other causes can include column contamination, sample overload, or an inappropriate sample solvent.

Systematic Solutions:

  • Mobile Phase pH Adjustment (Primary Solution): The most effective way to mitigate silanol interactions is to suppress the ionization of the silanol groups by lowering the mobile phase pH.[1]

    • Action: Incorporate an acidic modifier into your aqueous mobile phase. Start with 0.1% formic acid or orthophosphoric acid to bring the pH to approximately 2.5-3.0.[2]

    • Causality: At a low pH, the silanol groups are protonated (Si-OH) and become neutral, which significantly reduces the undesirable ionic interactions with the positively charged delavirdine molecule, resulting in a more symmetrical peak shape.

  • Use of an End-Capped Column: Modern HPLC columns are often "end-capped," a process where residual silanols are chemically bonded with a small, inert compound (like trimethylsilane).

    • Action: Ensure you are using a high-quality, end-capped C18 or C8 column. If you are unsure, consult the column manufacturer's specifications. Using a base-deactivated column is highly recommended for analyzing basic compounds.[1]

  • Reduce Sample Mass: Injecting too much analyte can saturate the stationary phase, leading to peak distortion.

    • Action: Prepare a dilution series of your sample (e.g., 1:2, 1:5, 1:10) and inject them. If peak shape improves at lower concentrations, sample overload was a contributing factor.

  • Check Sample Solvent: The solvent used to dissolve the sample should be as weak as or weaker than the initial mobile phase.

    • Action: Whenever possible, dissolve and dilute your sample in the initial mobile phase.[1] If a stronger solvent like pure acetonitrile or methanol is used, it can cause the analyte to move through the top of the column too quickly, leading to peak distortion.

Q2: My delavirdine and N-desisopropyl metabolite peaks are co-eluting or have poor resolution. How can I improve their separation?

Probable Causes: The N-desisopropyl metabolite is structurally very similar to delavirdine, differing primarily in the absence of an isopropyl group. This makes their hydrophobic character similar, presenting a separation challenge. Insufficient chromatographic selectivity is the root cause.

Systematic Solutions:

  • Optimize Organic Modifier Percentage: The simplest way to adjust resolution is by changing the solvent strength of the mobile phase.

    • Action (Isocratic): If running an isocratic method, decrease the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase. This will increase the retention time for both compounds, providing more time for the column to resolve them.

    • Action (Gradient): If using a gradient, make the gradient slope shallower. For example, instead of going from 30% to 90% acetonitrile in 10 minutes, try running it over 15 or 20 minutes. This gives more separation power to closely eluting peaks.

  • Change the Organic Solvent: Acetonitrile and methanol offer different selectivities due to their unique chemical properties.[3]

    • Action: If you are using acetonitrile, try substituting it with methanol, or even a mixture of the two.

    • Causality: Methanol is a protic solvent capable of hydrogen bonding, while acetonitrile is aprotic and has a stronger dipole moment.[3] This difference in interaction with the analytes and the stationary phase can alter the elution order or improve the spacing between peaks.

  • Column Chemistry Variation: Not all C18 columns are the same. If mobile phase optimization is insufficient, changing the stationary phase is a powerful tool.

    • Action: Switch to a column with a different selectivity. A Phenyl-Hexyl or a Biphenyl phase can provide alternative separation mechanisms through pi-pi interactions with the aromatic rings in delavirdine and its metabolite.[2]

Troubleshooting Workflow for Poor Resolution

G start Problem: Poor Resolution q1 Is run time acceptable? start->q1 a1 Decrease % Organic Solvent or make gradient shallower q1->a1 Yes a2 Change Organic Solvent (e.g., ACN to MeOH) q1->a2 No, too long q2 Is resolution improved? a1->q2 q2->a2 No end_ok Method Optimized q2->end_ok Yes q3 Is resolution improved? a2->q3 a3 Change Column Chemistry (e.g., C18 to Phenyl-Hexyl) q3->a3 No q3->end_ok Yes end_fail Consult Advanced Method Development Guide a3->end_fail

Caption: A step-by-step workflow for troubleshooting poor resolution.

Q3: I am seeing ghost peaks in my chromatogram, especially during a blank run after a sample injection. What's happening?

Probable Causes: Ghost peaks are typically the result of carryover from a previous injection or contamination in the system.[4] Delavirdine can be "sticky," and high-concentration samples may adsorb to parts of the injection system (e.g., rotor seal, needle) and then slowly bleed off in subsequent runs.

Systematic Solutions:

  • Optimize Needle Wash: The autosampler's needle wash is the first line of defense against carryover.

    • Action: Ensure your needle wash solution is strong enough to solubilize delavirdine effectively. A wash solution of 50:50 acetonitrile:water with a small amount of acid (e.g., 0.1% formic acid) is often more effective than 100% methanol or water. Increase the duration or volume of the needle wash.

  • Injector and System Flushing: If a strong needle wash is insufficient, contamination may be deeper in the system.

    • Action: Run several blank injections consisting of a strong solvent (e.g., 100% acetonitrile or isopropanol) to flush the injector port and connecting tubing.

  • Sample Preparation Contamination: The source could be external.

    • Action: Use high-purity solvents for mobile phase and sample preparation.[4] Ensure all glassware and vials are scrupulously clean. Prepare a fresh mobile phase to rule out contamination there.

Frequently Asked Questions (FAQs)

Q1: I am starting method development for delavirdine and its metabolites. What is a good starting point for HPLC conditions?

A robust starting point is crucial for efficient method development. Based on established methods for delavirdine and other antiretrovirals, the following conditions provide a high chance of success.[5][6][7]

Table 1: Recommended Starting HPLC Conditions for Delavirdine Analysis

ParameterRecommended Starting ConditionRationale & Expert Notes
Column C18, 150 x 4.6 mm, 5 µm particle sizeThe C18 phase is the workhorse of reversed-phase chromatography, offering excellent hydrophobic retention for a wide range of molecules like delavirdine.[8] A 150 mm length provides good resolving power.
Mobile Phase A Water with 0.1% Formic Acid (or 10 mM Phosphate Buffer, pH 3.0)An acidic pH is critical to ensure symmetrical peak shape for the basic delavirdine molecule by suppressing silanol interactions. Formic acid is volatile and ideal for LC-MS applications.
Mobile Phase B Acetonitrile with 0.1% Formic AcidAcetonitrile is a common organic modifier that provides good peak efficiency and has a low viscosity, resulting in lower backpressure.
Gradient Program 5% to 95% B in 15 minutesA broad gradient is an excellent way to screen for the parent drug and its various metabolites, which will have a wide range of polarities. This initial run will show where each compound elutes.
Flow Rate 1.0 mL/minThis is a standard flow rate for a 4.6 mm ID column and provides a good balance between analysis time and efficiency.
Column Temp. 30 °CMaintaining a constant, slightly elevated temperature ensures retention time reproducibility and can improve peak shape by reducing mobile phase viscosity.[9]
Detection UV at 230 nm or Fluorescence (Ex: 302 nm, Em: 425 nm)Delavirdine has UV absorbance. For higher sensitivity and selectivity, especially in complex matrices like plasma, fluorescence detection is superior.[5]
Q2: What are the major metabolites of delavirdine, and how do their properties affect the HPLC separation?

Understanding the metabolic pathways of delavirdine is key to anticipating and solving separation challenges. Delavirdine metabolism is extensive and produces several compounds with varying polarities.[10][11]

  • N-desisopropyl delavirdine (or desalkyl delavirdine): This is often the major metabolite found in circulation.[10][12] The removal of the nonpolar isopropyl group makes this metabolite more polar than the parent drug. In a reversed-phase system, it will therefore elute earlier than delavirdine.

  • Hydroxylated Metabolites: Hydroxylation can occur on the pyridine or indole rings.[10][13] The addition of a hydroxyl (-OH) group significantly increases the polarity of the molecule. These metabolites will elute much earlier than delavirdine.

  • Glucuronide and Sulfate Conjugates: These are Phase II metabolites where a large, polar glucuronic acid or sulfate group is attached.[10] They are highly polar and will be the earliest eluting compounds, often near the solvent front in a typical reversed-phase method.

  • Amide Bond Cleavage Products: Cleavage of the amide bond results in two smaller, more polar fragments that will also elute earlier than the parent drug.[11]

Conceptual Elution Order in Reversed-Phase HPLC

G cluster_0 HPLC Elution Timeline (Reversed-Phase) A Conjugated Metabolites (Most Polar) B Hydroxylated Metabolites A->B Increasing Retention Time C N-desisopropyl Delavirdine B->C Increasing Retention Time D Delavirdine (Parent Drug) (Least Polar) C->D Increasing Retention Time

Sources

Technical Support Center: Mass Spectrometry of N-Desisopropyl Delavirdine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the mass spectrometric analysis of N-Desisopropyl delavirdine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances of analyzing this critical metabolite. Here, we move beyond generic advice to provide in-depth, scientifically grounded troubleshooting strategies and practical, field-proven protocols.

I. Understanding the Analyte: this compound

This compound is the major active metabolite of Delavirdine, a non-nucleoside reverse transcriptase inhibitor (NNRTI). Accurate quantification of this metabolite is crucial for pharmacokinetic and drug metabolism studies.

Chemical Properties:

PropertyValueSource
Molecular FormulaC₁₉H₂₂N₆O₃S
Monoisotopic Mass414.1474 Da
StructureIndole, piperazine, and pyridine moieties

A thorough understanding of its structure is the foundation for predicting its behavior in the mass spectrometer and troubleshooting analytical challenges.

II. Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the mass spectrometry of this compound in a question-and-answer format.

Q1: I am observing a weak or no signal for this compound. What are the likely causes and how can I troubleshoot this?

A weak or absent signal is one of the most common and frustrating issues in mass spectrometry.[1] This can stem from several factors, from sample preparation to instrument settings.

Troubleshooting Workflow for Poor Signal Intensity:

start Poor Signal Intensity sample_prep Verify Sample Preparation - Concentration? - Matrix Effects? start->sample_prep Start Here lc_params Optimize LC Parameters - Mobile Phase pH? - Gradient Profile? sample_prep->lc_params If sample prep is ok ms_source Check MS Source Conditions - Ionization Mode? - Voltages/Temperatures? lc_params->ms_source If LC is optimized ms_optics Review MS Optics & Detector - Calibration? - Detector Voltage? ms_source->ms_optics If source is stable solution Signal Improved ms_optics->solution Problem Solved

Caption: Troubleshooting workflow for poor signal intensity.

  • Sample Concentration and Matrix Effects: Ensure your sample concentration is within the linear range of the instrument.[1] If the concentration is too low, consider sample enrichment. Conversely, high concentrations of the analyte or co-eluting matrix components can lead to ion suppression.[1] Diluting the sample or improving the sample clean-up procedure can mitigate matrix effects.

  • Ionization Efficiency: this compound contains multiple basic nitrogen atoms, making it amenable to positive ion electrospray ionization (ESI). Ensure your mobile phase pH is acidic (e.g., using 0.1% formic acid) to promote protonation and enhance ionization efficiency.

  • Instrument Tuning and Calibration: Regular tuning and calibration of the mass spectrometer are critical for optimal performance.[1] Verify that the instrument is calibrated correctly for the mass range of interest.

Q2: I am seeing multiple peaks in my mass spectrum that could correspond to my analyte, including adducts. How do I identify the correct precursor ion and minimize adduct formation?

Adduct formation is a common phenomenon in ESI-MS, where the analyte ion associates with other ions present in the mobile phase, such as sodium ([M+Na]⁺) or potassium ([M+K]⁺).[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20][21][22][23] While sometimes useful for confirmation, multiple adducts can dilute the signal of the primary protonated molecule ([M+H]⁺) and complicate quantification.

Identifying and Managing Adducts:

AdductMass Shift from [M+H]⁺Common SourcesMitigation Strategy
Sodium ([M+Na]⁺)+22 DaGlassware, mobile phase impuritiesUse high-purity solvents and additives; consider using polypropylene vials.
Potassium ([M+K]⁺)+38 DaGlassware, mobile phase impuritiesUse high-purity solvents and additives; consider using polypropylene vials.
Ammonium ([M+NH₄]⁺)+17 DaAmmonium-based mobile phase additivesIf not intentionally used, switch to a different mobile phase additive (e.g., formic acid).
  • Source of Adducts: Sodium and potassium adducts are often introduced from glassware or impurities in solvents and reagents. Using high-purity solvents and additives, and switching to polypropylene autosampler vials can help minimize these adducts.

  • Mobile Phase Additives: The choice of mobile phase additive can influence adduct formation. While ammonium formate or acetate are sometimes used, formic acid is generally preferred for promoting protonation and minimizing sodium and potassium adducts.

Q3: I am struggling to obtain consistent and reproducible fragmentation of this compound for MS/MS analysis. What are the expected fragmentation patterns and how can I optimize collision energy?

Consistent fragmentation is key for reliable quantification using Multiple Reaction Monitoring (MRM). The fragmentation of this compound is expected to be influenced by its core structures: the indole, piperazine, and pyridine rings.

Predicted Fragmentation Pathways:

Based on the fragmentation of the parent drug, delavirdine, and the general fragmentation patterns of piperazine-containing compounds, the following pathways are proposed for this compound ([M+H]⁺ = m/z 415.15):

  • Loss of the Methanesulfonyl Group: A likely fragmentation pathway involves the loss of the methanesulfonyl radical (•CH₃SO₂), similar to what is observed for delavirdine.[2] This would result in a product ion at m/z 336.12 .

  • Piperazine Ring Fragmentation: Cleavage within the piperazine ring is a common fragmentation pathway for such compounds.[3][4][5] This can lead to several characteristic product ions. A key fragmentation would be the cleavage of the C-N bonds of the piperazine ring, leading to the formation of a fragment containing the aminopyridine moiety.

  • Cleavage of the Indole-Piperazine Linkage: The bond between the indole carbonyl group and the piperazine ring can also cleave, leading to fragments representing each of these core structures.

Proposed Fragmentation Diagram:

precursor [M+H]⁺ m/z 415.15 fragment1 Loss of •CH₃SO₂ m/z 336.12 precursor->fragment1 fragment2 Piperazine Ring Fragmentation precursor->fragment2 fragment3 Indole-Piperazine Cleavage precursor->fragment3

Caption: Predicted fragmentation pathways of this compound.

Optimizing Collision Energy (CE):

  • CE Ramp Experiment: To determine the optimal CE for each fragmentation pathway, perform a CE ramp experiment. Infuse a standard solution of this compound and acquire MS/MS spectra at increasing CE values.

  • Product Ion Scans: Plot the intensity of each product ion as a function of CE. The optimal CE for a given MRM transition is the voltage that yields the highest and most stable product ion intensity.

III. Experimental Protocol: LC-MS/MS Method for this compound

This section provides a robust starting point for developing a quantitative LC-MS/MS method. Optimization will be required for your specific instrumentation and sample matrix.

1. Sample Preparation (Plasma):

  • Protein Precipitation: To 50 µL of plasma, add 150 µL of acetonitrile containing a suitable internal standard (e.g., a stable isotope-labeled version of the analyte).

  • Vortex and Centrifuge: Vortex the mixture for 1 minute, then centrifuge at >10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial for analysis.

2. Liquid Chromatography Parameters:

ParameterRecommended Setting
Column C18, e.g., 50 x 2.1 mm, 1.8 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 5% B to 95% B over 5 minutes, hold for 1 min, then re-equilibrate
Column Temperature 40 °C
Injection Volume 5 µL

3. Mass Spectrometry Parameters (Positive ESI):

ParameterRecommended Starting Point
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
MRM Transitions Precursor > Product (CE) - To be optimized
e.g., 415.2 > 336.1 (Optimize CE)
e.g., 415.2 > [Piperazine fragment] (Optimize CE)

Workflow for LC-MS/MS Analysis:

sample_prep Sample Preparation (Protein Precipitation) lc_separation LC Separation (C18 Column, Gradient Elution) sample_prep->lc_separation ms_ionization MS Ionization (Positive ESI) lc_separation->ms_ionization ms_detection MS/MS Detection (MRM) ms_ionization->ms_detection data_analysis Data Analysis (Quantification) ms_detection->data_analysis

Caption: General workflow for LC-MS/MS analysis of this compound.

IV. Concluding Remarks

The successful mass spectrometric analysis of this compound hinges on a systematic approach to method development and troubleshooting. By understanding the analyte's chemical properties and predictable fragmentation behavior, researchers can overcome common obstacles such as poor signal intensity and adduct formation. The provided protocols and troubleshooting guides serve as a comprehensive resource to aid in the development of robust and reliable analytical methods for this important drug metabolite.

V. References

  • Niessen, W. M. A. (2020). Tandem mass spectrometry of small-molecule antiviral drugs: 1. HIV-related antivirals. Journal of the American Society for Mass Spectrometry, 31(5), 957–976.

  • Zhu, N., Yu, C., Hua, Z., Xu, P., Wang, Y., Di, B., & Su, M. (2021). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society, 42(1), 1-7.

  • Stanczyk, A., et al. (2019). Mass spectra and major fragmentation patterns of piperazine designer drugs observed in mass spectrometry. ResearchGate.

  • GMI, Inc. (2023, September 11). Mass Spectrometry Troubleshooting and Common Issues. Retrieved from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Fura, A., et al. (1995). Simple, Rapid and Sensitive High-Performance Liquid Chromatographic Determination of Delavirdine and Its N-desisopropyl Metabolite in Human Plasma. Journal of Chromatography B: Biomedical Sciences and Applications, 672(1), 125-131.

  • Chang, M., et al. (1997). Identification of the metabolites of the HIV-1 reverse transcriptase inhibitor delavirdine in monkeys. Drug Metabolism and Disposition, 25(7), 814-827.

  • Voorman, R. L., et al. (1998). Metabolism of delavirdine, a human immunodeficiency virus type-1 reverse transcriptase inhibitor, by microsomal cytochrome P450 in humans, rats, and other species: probable involvement of CYP2D6 and CYP3A. Drug Metabolism and Disposition, 26(7), 631-639.

  • Chang, M., et al. (1997). Metabolism of the HIV-1 reverse transcriptase inhibitor delavirdine in mice. Drug Metabolism and Disposition, 25(7), 828-839.

  • Chang, M., et al. (1997). Metabolism of the human immunodeficiency virus type 1 reverse transcriptase inhibitor delavirdine in rats. Drug Metabolism and Disposition, 25(7), 803-813.

  • de la Torre, X., et al. (2012). Mass spectra and major fragmentation patterns of piperazine designer drugs observed in mass spectrometry. ResearchGate.

  • CGSpace. (n.d.). MASS SPECTROMETER (MS) TROUBLESHOOTING Solutions. Retrieved from [Link]

  • ZefSci. (2023, May 6). LCMS Troubleshooting: 14 Best Practices for Laboratories. Retrieved from [Link]

  • Agilent Technologies. (2018, November 29). Mass Spec Troubleshooting: What to Check When Your Results Go Wrong. Retrieved from [Link]

  • Novotna, L., et al. (2021). Determination of Antiviral Drugs and Their Metabolites Using Micro-Solid Phase Extraction and UHPLC-MS/MS in Reversed-Phase and Hydrophilic Interaction Chromatography Modes. Molecules, 26(8), 2123.

  • International Journal of Science and Research Archive. (2023, May 3). Analytical method development and validation of antiviral drugs for HIV. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). 10 Tips for Electrospray Ionisation LC-MS. Retrieved from [Link]

  • Schug, K. A. (2011, February 25). The Secrets of Electrospray Ionization: Why Less is More. LCGC International.

  • Abaye, D. A., et al. (2012). Current perspectives on supercharging reagents in electrospray ionization mass spectrometry. Journal of the American Society for Mass Spectrometry, 23(8), 1291–1300.

  • International Journal of Pharmaceutical Sciences Review and Research. (2023, October 20). Development and Validation of LC-MS/MS Method for Simultaneous Estimation of Emtricitabine, Tenofovir Alafenamide and Dolutegravir in Human Plasma. Retrieved from [Link]

  • Chemistry - CSJM University. (2021, October 13). Mass Spectrometry | Basics | Fragmentation Patterns| Nitrogen Rule | Rule of 13 [Video]. YouTube.

  • Ziehe, M., et al. (2009). New aspects in fragmentation of peptide nucleic acids: comparison of positive and negative ions by electrospray ionization Fourier transform ion cyclotron resonance mass spectrometry. Rapid Communications in Mass Spectrometry, 23(8), 1132-1138.

  • The Analytical Scientist. (2020, November 5). Fragmentation in mass spectrometry [Video]. YouTube.

  • University of Colorado Boulder. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

Sources

Technical Support Center: N-Desisopropyl Delavirdine Degradation Pathways

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with N-Desisopropyl delavirdine. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) regarding the degradation pathways of this significant metabolite of Delavirdine. Our goal is to equip you with the foundational knowledge and practical tools to anticipate, identify, and troubleshoot stability issues in your experiments.

Introduction to this compound Stability

This compound is a primary metabolite of Delavirdine, a non-nucleoside reverse transcriptase inhibitor (NNRTI).[1][2][3] Understanding its degradation profile is crucial for comprehensive pharmacokinetic studies, stability-indicating method development, and formulation science. While the metabolic pathways of Delavirdine are well-documented, specific chemical degradation data for this compound is less prevalent in the public domain. This guide synthesizes established principles of forced degradation with known reactivity of the molecule's structural motifs—indole, pyridine, and piperazine—to provide a predictive framework for its stability.

Forced degradation studies are essential to establish the intrinsic stability of a molecule by exposing it to stress conditions such as hydrolysis, oxidation, and photolysis.[4][5][6][7] These studies help in identifying potential degradants, understanding degradation pathways, and developing robust, stability-indicating analytical methods.[8][9][10][11]

Frequently Asked Questions (FAQs)

Q1: What are the predicted primary degradation pathways for this compound?

A1: Based on its chemical structure, this compound is potentially susceptible to hydrolysis, oxidation, and photolysis.

  • Hydrolysis: The amide linkage is a potential site for hydrolytic cleavage under both acidic and basic conditions, which could lead to the formation of 5-((methylsulfonyl)amino)-1H-indole-2-carboxylic acid and 1-(3-amino-2-pyridinyl)piperazine.[12]

  • Oxidation: The electron-rich indole and pyridine rings, as well as the secondary amines of the piperazine ring, are susceptible to oxidation.[13][14] This could result in the formation of N-oxides, hydroxylated species, or even cleavage of the heterocyclic rings under harsh oxidative stress.

  • Photolysis: Aromatic systems like indole and pyridine can be susceptible to photodegradation, potentially leading to complex rearrangements or cleavage products upon exposure to UV or visible light.[15][16]

Q2: I am not seeing any degradation under my initial stress conditions. What should I do?

A2: If you observe no degradation, your conditions may be too mild. It is recommended to incrementally increase the stress. For example, if 0.1 M HCl at room temperature for 24 hours shows no effect, consider increasing the temperature (e.g., to 60-80°C) or the acid concentration. A target degradation of 5-20% is generally considered optimal for developing a stability-indicating method.[7]

Q3: My chromatogram shows multiple degradation peaks that are poorly resolved. How can I improve the separation?

A3: Poor resolution is a common challenge. Here are a few strategies:

  • Gradient Optimization: Adjust the gradient slope. A shallower gradient will provide more time for separation.

  • Mobile Phase Modification: Change the organic modifier (e.g., from acetonitrile to methanol or a mixture), or adjust the pH of the aqueous phase.

  • Column Chemistry: Try a different column with an alternative stationary phase (e.g., phenyl-hexyl or a different C18 packing material).

  • Temperature: Lowering the column temperature can sometimes improve the resolution of closely eluting peaks.

Q4: How can I confirm the identity of a suspected degradation product?

A4: The gold standard for identifying unknown degradants is Liquid Chromatography-Mass Spectrometry (LC-MS). High-resolution mass spectrometry (HRMS) can provide an accurate mass measurement to help determine the elemental composition. Further structural elucidation can be achieved using tandem MS (MS/MS) to obtain fragmentation patterns, and for definitive structure confirmation, isolation of the degradant followed by Nuclear Magnetic Resonance (NMR) spectroscopy is often required.

Troubleshooting Guide for Experimental Workflows

This section addresses specific issues you may encounter during your forced degradation studies of this compound.

Issue 1: Inconsistent or Irreproducible Degradation
Potential Cause Troubleshooting Steps
Inconsistent Stress Conditions Ensure precise control over temperature, pH, and concentration of stress reagents. Use calibrated equipment.
Sample Preparation Variability Standardize your sample preparation protocol. Ensure complete dissolution of the sample before initiating the stress experiment.
Interaction with Container Use inert containers (e.g., borosilicate glass) to prevent adsorption or leaching that could affect the degradation profile.
Issue 2: HPLC Analysis Problems
Symptom Potential Cause Troubleshooting Steps
Peak Tailing - Secondary interactions with the column stationary phase. - Column void or contamination.- Adjust mobile phase pH to suppress silanol interactions. - Use a high-purity silica column. - Flush the column with a strong solvent or reverse flush to remove contaminants.[17]
Shifting Retention Times - Inconsistent mobile phase composition. - Fluctuating column temperature. - Pump malfunction.- Prepare fresh mobile phase daily and ensure adequate degassing. - Use a column oven for precise temperature control. - Check the pump for leaks and ensure consistent flow rates.[18]
Ghost Peaks - Contamination in the mobile phase or injector. - Carryover from previous injections.- Use high-purity solvents and freshly prepared mobile phase. - Implement a robust needle wash protocol in your autosampler method.
Poor Peak Shape at High Organic Concentrations - Sample solvent is stronger than the mobile phase.- Whenever possible, dissolve the sample in the initial mobile phase composition.

Experimental Protocols

The following are detailed, step-by-step methodologies for conducting forced degradation studies on this compound. These protocols are designed to be a starting point and may require optimization based on your experimental observations.

Protocol 1: Hydrolytic Degradation
  • Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as acetonitrile or methanol.

  • Acidic Hydrolysis:

    • To a designated volume of the stock solution, add an equal volume of 0.1 M HCl.

    • Incubate the solution at 60°C for 24 hours.

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • Basic Hydrolysis:

    • To a designated volume of the stock solution, add an equal volume of 0.1 M NaOH.

    • Incubate the solution at 60°C for 24 hours.

    • At specified time points, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.

  • Neutral Hydrolysis:

    • To a designated volume of the stock solution, add an equal volume of HPLC-grade water.

    • Incubate the solution at 60°C for 24 hours.

    • At specified time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.

Protocol 2: Oxidative Degradation
  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile or methanol.

  • Oxidative Stress:

    • To a designated volume of the stock solution, add an equal volume of 3% hydrogen peroxide (H₂O₂).

    • Keep the solution at room temperature, protected from light, for 24 hours.

    • At specified time points, withdraw an aliquot and dilute with the mobile phase to a suitable concentration for HPLC analysis. Quenching the reaction is generally not necessary as the H₂O₂ is diluted.

Protocol 3: Photolytic Degradation
  • Sample Preparation: Prepare a solution of this compound (e.g., 0.1 mg/mL) in a solvent transparent to UV light (e.g., acetonitrile/water).

  • Photostability Exposure:

    • Place the solution in a photostability chamber and expose it to a light source according to ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).

    • Simultaneously, keep a control sample in the dark at the same temperature.

  • Analysis: At the end of the exposure period, analyze both the exposed and control samples by HPLC.

Visualizing Degradation Pathways and Workflows

Predicted Degradation Pathways

G cluster_hydrolysis Hydrolytic Degradation cluster_oxidation Oxidative Degradation cluster_photolysis Photolytic Degradation NDD N-Desisopropyl Delavirdine Amide_Cleavage Amide Bond Cleavage NDD->Amide_Cleavage Acid/Base Indole_Acid Indole Carboxylic Acid Derivative Amide_Cleavage->Indole_Acid Piperazine_Amine Aminopyridinyl- piperazine Amide_Cleavage->Piperazine_Amine NDD_ox N-Desisopropyl Delavirdine Oxidation Oxidation (e.g., H₂O₂) NDD_ox->Oxidation N_Oxide N-Oxide (Piperazine/Pyridine) Oxidation->N_Oxide Hydroxylated Hydroxylated (Indole/Pyridine) Oxidation->Hydroxylated Ring_Cleavage Ring Cleavage Products Hydroxylated->Ring_Cleavage NDD_photo N-Desisopropyl Delavirdine Photolysis UV/Vis Light NDD_photo->Photolysis Rearrangement Rearrangement Products Photolysis->Rearrangement Photo_Cleavage Photocleavage Products Photolysis->Photo_Cleavage

Caption: Predicted degradation pathways of this compound.

Experimental Workflow for Forced Degradation Studies

Caption: General workflow for forced degradation studies.

Quantitative Data Summary (Hypothetical)

The following table presents a hypothetical summary of a forced degradation study to illustrate how data should be presented. Actual results will vary.

Stress Condition % Degradation Number of Degradants Major Degradant (RT)
0.1 M HCl, 60°C, 24h15.224.5 min
0.1 M NaOH, 60°C, 24h22.534.5 min, 6.2 min
3% H₂O₂, RT, 24h18.947.8 min
Photolysis (ICH Q1B)8.529.1 min
Thermal (80°C, 48h)< 1.00-

References

  • Kurzer, F. (1952). The chemistry of amides. Chemical Reviews, 50(1), 1-46.
  • Chang, M., et al. (1997). Metabolism of the HIV-1 reverse transcriptase inhibitor delavirdine in mice. Drug Metabolism and Disposition, 25(7), 849-863.
  • Chang, M., et al. (1997). Identification of the metabolites of the HIV-1 reverse transcriptase inhibitor delavirdine in monkeys. Drug Metabolism and Disposition, 25(7), 864-874.
  • Fukuda, T., et al. (2014). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. Applied and Environmental Microbiology, 80(18), 5698-5706.
  • Zhang, J., et al. (2020). Pyridine degradation characteristics of a newly isolated bacterial strain and its application with a novel reactor for the further treatment in pyridine wastewater.
  • Faizan, F., et al. (2024). The medicinal chemistry of piperazines: A review. Chemical Biology & Drug Design, 103(6), e14537.
  • Singh, A. K., et al. (2012). Synthesis, Characterization and Pharmacological Evaluation of Some Novel 3-indole Derivatives. Der Pharma Chemica, 4(1), 311-318.
  • Gu, J. D., & Berry, D. F. (1992). Degradation of substituted indoles by an indole-degrading methanogenic consortium. Applied and Environmental Microbiology, 58(8), 2647-2649.
  • GSC Biological and Pharmaceutical Sciences. (2021). Futuristic review on progress in force degradation studies and stability indicating assay method for some antiviral drugs. GSC Online Press.
  • PubChem. (n.d.). Delavirdine. National Center for Biotechnology Information. Retrieved from [Link]

  • RSC Publishing. (2021). Piperazine based antimicrobial polymers: a review. RSC Advances.
  • Wikipedia. (n.d.). Piperazine.
  • MDPI. (2023).
  • PMC. (n.d.). Biomedical Importance of Indoles.
  • ResearchGate. (2019).
  • ViralZone - Expasy. (n.d.). Non-Nucleoside Reverse Transcriptase Inhibitors.
  • PMC. (2018). Biodegradation and Biotransformation of Indole: Advances and Perspectives.
  • PubMed Central. (n.d.). Strategies in the Design and Development of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs).
  • Sharma, M. K., & Murugesan, M. (n.d.). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Amneal Pharmaceuticals LLC.
  • PMC. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design.
  • Agarwal, B., et al. (n.d.). Development of Validated Stability-indicating RP-HPLC Method for Determination of Novel Directly Acting Antiviral agent and Cha.
  • International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.).
  • ResearchGate. (n.d.).
  • BenchChem. (2025). Preventing degradation of 4-Fluoro-2-methyl-1H-indol-5-amine during reactions.
  • Preprints.org. (2023). Semiconductor-based photocatalytic degradation of Antiviral drug pollutants: A mini review.
  • MDPI. (2021).
  • NCBI Bookshelf - NIH. (2023). Reverse Transcriptase Inhibitors.
  • Blessy, M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165.
  • ResearchGate. (2025). Study of Heterocyclic Ring Systems: Biopharmaceutical Applications of Substituted 4H-1,4-Benzothiazine and Piperazine.
  • Patel, A. B., et al. (2021). Stability Indicating HPLC Method for the Determination of Delamanid in Pharmaceutical Dosage Form. Journal of Drug Delivery and Therapeutics, 11(1-s), 123-132.
  • Journal of Young Pharmacists. (n.d.). Overview of Forced Degradation Analysis for FDA Approved Antiretroviral agents: A Review.
  • GSC Online Press. (2021). Futuristic review on progress in force degradation studies and stability indicating assay method for some antiviral drugs.
  • IJSDR. (n.d.). Troubleshooting in HPLC: A Review.
  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3).
  • SciSpace. (n.d.).
  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
  • PubMed. (n.d.). Delavirdine: a review of its use in HIV infection.
  • NIH. (2021). Electrochemical and Mechanistic Study of Oxidative Degradation of Favipiravir by Electrogenerated Superoxide through Proton-Coupled Electron Transfer.
  • ACE HPLC. (n.d.). HPLC Troubleshooting Guide.
  • PMC - PubMed Central. (2019). Development of non-nucleoside reverse transcriptase inhibitors (NNRTIs): our past twenty years.
  • Shimadzu Scientific Instruments. (n.d.).
  • ResearchGate. (2025). (PDF) Development of non-nucleoside reverse transcriptase inhibitors (NNRTIs): Our past twenty years.
  • PMC - NIH. (n.d.). Studies on photodegradation process of psychotropic drugs: a review.
  • PMC - NIH. (n.d.). Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection.
  • YouTube. (2021). HPLC Troubleshooting and Maintenance Techniques.

Sources

Technical Support Center: Enhancing the Sensitivity of N-Desisopropyl Delavirdine Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the sensitive and robust quantification of N-Desisopropyl delavirdine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their bioanalytical methods. Here, we move beyond simple protocols to explain the underlying scientific principles, empowering you to make informed decisions during your assay development and validation.

Frequently Asked Questions (FAQs)

Q1: My this compound signal is very low, close to the limit of detection (LOD). What are the immediate steps I can take to improve sensitivity?

A1: Low signal intensity is a common challenge. Before undertaking a complete method redevelopment, consider these initial checks:

  • Instrument Performance: Verify the mass spectrometer's performance with its tuning solution. Ensure the instrument is calibrated and meets the manufacturer's sensitivity specifications.

  • Analyte Stability: this compound, like many metabolites, can be susceptible to degradation. Ensure your samples have been handled and stored correctly (typically at -80°C) and that the analyte is stable in your final extraction solvent.[1] Consider performing a stability study in the matrix and solvent.

  • Injection Volume: A simple way to increase the on-column amount of the analyte is to increase the injection volume. However, be mindful that this can also increase matrix effects and potentially lead to broader peaks.

Q2: I suspect matrix effects are suppressing my signal. How can I confirm this and what are the strategies to mitigate it?

A2: Matrix effects, where co-eluting endogenous components from the biological matrix interfere with the ionization of the analyte, are a primary cause of poor sensitivity and variability in LC-MS/MS assays.[2][3][4][5]

Confirmation of Matrix Effects:

A post-column infusion experiment is a definitive way to visualize matrix effects.

Mitigation Strategies:

  • Improve Sample Preparation: The goal is to remove interfering matrix components. While simple protein precipitation is fast, it often results in a dirtier extract.[3][6][7] Consider more rigorous techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[2][8][9]

  • Optimize Chromatography: Improving the chromatographic separation of this compound from matrix components can significantly reduce suppression.[10] Experiment with different column chemistries (e.g., C18, Phenyl-Hexyl) and gradient profiles to shift the retention time of your analyte away from regions of high matrix interference.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the gold standard for correcting matrix effects. Since it has nearly identical physicochemical properties to the analyte, it will experience similar ionization suppression or enhancement, allowing for accurate quantification.[11]

  • Dilution: Diluting the sample can reduce the concentration of interfering matrix components.[2] However, this also dilutes the analyte, so this approach is only feasible if your initial signal is sufficiently high.

Troubleshooting Guide: A Deeper Dive

Issue 1: Poor Peak Shape and Inconsistent Retention Time

Poor chromatography is a significant contributor to reduced sensitivity and inaccurate quantification.

Possible Causes & Solutions:

  • Inappropriate Mobile Phase:

    • Explanation: The pH of the mobile phase can affect the ionization state of this compound, influencing its retention and peak shape. The organic modifier and its concentration are critical for achieving optimal separation.

    • Recommendation: Screen different mobile phase additives (e.g., formic acid, ammonium formate) and organic solvents (acetonitrile, methanol). A common starting point for analytes like this is a mobile phase of acetonitrile and water with 0.1% formic acid.[8]

  • Column Overload:

    • Explanation: Injecting too much sample or a sample in a solvent significantly stronger than the initial mobile phase can lead to peak fronting or splitting.

    • Recommendation: Ensure your injection solvent is of similar or weaker strength than your starting mobile phase conditions. If you need to inject a larger volume, consider using a sample focusing technique on the analytical column.

  • Column Contamination:

    • Explanation: Accumulation of matrix components on the column can degrade performance.

    • Recommendation: Implement a robust column washing procedure after each batch. The use of a guard column is highly recommended to protect the analytical column.

Issue 2: Insufficient Signal Intensity in the Mass Spectrometer

If your chromatography is optimized but the signal remains low, the issue may lie with the mass spectrometer settings.

Possible Causes & Solutions:

  • Suboptimal Ionization Parameters:

    • Explanation: The efficiency of analyte ionization is dependent on parameters such as capillary voltage, source temperature, and gas flows.[12] These are often interdependent and need to be optimized for your specific analyte and flow rate.

    • Recommendation: Perform a systematic optimization of the ion source parameters. Infuse a standard solution of this compound and adjust each parameter to maximize the signal intensity.

  • Incorrect Mass Transitions (MRM):

    • Explanation: For quantitative analysis using tandem mass spectrometry, the selection of precursor and product ions (Multiple Reaction Monitoring or MRM) is critical. Using non-optimal transitions will result in a loss of sensitivity.

    • Recommendation: Infuse a pure standard of this compound to identify the most abundant and stable precursor ion. Then, perform a product ion scan to identify the most intense and specific fragment ions. Select at least two transitions for quantification and confirmation.

  • Inadequate Collision Energy:

    • Explanation: The collision energy applied in the collision cell determines the fragmentation efficiency of the precursor ion. Too little energy will result in insufficient fragmentation, while too much can lead to excessive fragmentation and loss of signal for the desired product ion.

    • Recommendation: For each MRM transition, perform a collision energy optimization experiment by ramping the collision energy and monitoring the intensity of the product ion.

Parameter Typical Starting Range Optimization Goal
Capillary Voltage 3.0 - 5.0 kV (ESI+)Maximize precursor ion intensity and stability
Source Temperature 300 - 500 °CEfficient desolvation without thermal degradation
Collision Energy (CE) 10 - 40 eVMaximize product ion intensity for each transition

Table 1: Key Mass Spectrometry Parameters for Optimization.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Plasma Samples

This protocol provides a starting point for cleaning up plasma samples to reduce matrix effects. Optimization may be required based on the specific SPE sorbent and analyte properties.

  • Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol, followed by 1 mL of water.

  • Equilibration: Equilibrate the cartridge with 1 mL of 2% formic acid in water.

  • Loading: Pre-treat 200 µL of plasma by adding the internal standard and diluting with 600 µL of 2% formic acid in water. Load the entire volume onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol.

  • Elution: Elute the this compound and internal standard with 1 mL of 5% ammonium hydroxide in methanol.

  • Dry Down & Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.

Protocol 2: LC-MS/MS Parameter Optimization Workflow

This workflow outlines a systematic approach to optimizing your LC-MS/MS method for maximum sensitivity.

Workflow for Enhancing Assay Sensitivity.

Visualizing the Process: From Sample to Signal

The following diagram illustrates the critical stages in a bioanalytical workflow where sensitivity can be enhanced.

G cluster_0 Sample Preparation cluster_1 LC Separation cluster_2 MS Detection Protein_Precipitation Protein Precipitation Chromatography HPLC/UHPLC (Optimized Gradient & Column) Protein_Precipitation->Chromatography Injection SPE Solid-Phase Extraction (SPE) SPE->Chromatography Injection LLE Liquid-Liquid Extraction (LLE) LLE->Chromatography Injection Ion_Source Ion Source Optimization (Voltage, Gas, Temp) Chromatography->Ion_Source Elution Mass_Analyzer Tandem MS (QqQ) (MRM & CE Optimization) Ion_Source->Mass_Analyzer Ion Transfer Data High-Sensitivity Data Mass_Analyzer->Data Detection Raw_Sample Biological Matrix (Plasma, Urine, etc.) Raw_Sample->Protein_Precipitation Cleanup Raw_Sample->SPE Cleanup Raw_Sample->LLE Cleanup

Key Stages for Sensitivity Enhancement.

By systematically addressing each stage of the analytical process, from sample preparation to mass spectrometric detection, researchers can significantly enhance the sensitivity and reliability of their this compound assays.

References

  • Simple, Rapid and Sensitive High-Performance Liquid Chromatographic Determination of Delavirdine and Its N-desisopropyl Metabolite in Human Plasma. PubMed. [Link]

  • Rapid quantification of delavirdine, a novel non-nucleoside reverse transcriptase inhibitor, in human plasma using isocratic reversed-phase high-performance liquid chromatography with fluorescence detection. PubMed. [Link]

  • Metabolism of delavirdine, a human immunodeficiency virus type-1 reverse transcriptase inhibitor, by microsomal cytochrome P450 in humans, rats, and other species: probable involvement of CYP2D6 and CYP3A. PubMed. [Link]

  • Determination of Antiviral Drugs and Their Metabolites Using Micro-Solid Phase Extraction and UHPLC-MS/MS in Reversed-Phase and Hydrophilic Interaction Chromatography Modes. MDPI. [Link]

  • Determination of Delavirdine in Very Small Volumes of Plasma by High-Performance Liquid Chromatography With Fluorescence Detection. PubMed. [Link]

  • Representation of matrix effects determined for analytes in seven different matrices. ResearchGate. [Link]

  • DEA Office of Forensic Sciences Validated Quantitative Methods. U.S. Department of Justice. [Link]

  • Reducing Time and Increasing Sensitivity in Sample Preparation for Adherent Mammalian Cell Metabolomics. PMC - NIH. [Link]

  • Optimization of Mass Spectrometric Parameters in Data Dependent Acquisition for Untargeted Metabolomics on the Basis of Putative Assignments. NIH. [Link]

  • Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid. PubMed. [Link]

  • Optimization of Mass Spectrometric Parameters in Data Dependent Acquisition for Untargeted Metabolomics on the Basis of Putative Assignments. PubMed. [Link]

  • Optimization of Experimental Parameters in Data-Independent Mass Spectrometry Significantly Increases Depth and Reproducibility of Results. NIH. [Link]

  • Optimizing High-Resolution Mass Spectrometry for the Identification of Low-Abundance Post-Translational Modifications of Intact Proteins. NIH. [Link]

  • Analytical method development and validation of antiviral drugs for HIV. International Journal of Science and Research Archive. [Link]

  • Matrix effect elimination during LC-MS/MS bioanalytical method development. PubMed. [Link]

  • Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry. LCGC International. [Link]

  • Modern sample preparation approaches for small metabolite elucidation to support biomedical research. Sfera. [Link]

  • Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review. Analyst (RSC Publishing). [Link]

  • Current developments of bioanalytical sample preparation techniques in pharmaceuticals. ScienceDirect. [Link]

  • Optimization of MALDI Matrices and Their Preparation for the MALDI‐TOF MS Analysis of Oligonucleotides. PMC - NIH. [Link]

  • Determination of the composition of delavirdine mesylate polymorph and pseudopolymorph mixtures using 13C CP/MAS NMR. PubMed. [Link]

  • Delavirdine Susceptibilities and Associated Reverse Transcriptase Mutations in Human Immunodeficiency Virus Type 1 Isolates from Patients in a Phase I/II Trial of Delavirdine Monotherapy (ACTG 260). NIH. [Link]

  • Development and validation of an LC-MS/MS method for simultaneous determination of remdesivir and its hydrolyzed metabolite and nucleoside, and its application in a pharmacokinetic study of normal and diabetic nephropathy mice. PubMed. [Link]

  • Sample Preparation Techniques for Growth-Promoting Agents in Various Mammalian Specimen Preceding MS-Analytics. PMC - PubMed Central. [Link]

  • The development and validation of a novel LC-MS/MS method for the simultaneous quantification of Molnupiravir and its metabolite. ScienceOpen. [Link]

  • Important Requirements for the Selection of Internal Standards during the Development of Desorption/Ionization Assays for Drug Quantification in Biological Matrices—A Practical Example. MDPI. [Link]

  • Masterclass LIVE: Identifying metabolites with tandem mass spectrometry (LC-MS/MS). YouTube. [Link]

Sources

Validation & Comparative

A Comparative Analysis of the Antiviral Activity of Delavirdine and its Major Metabolite, N-Desisopropyl Delavirdine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Delavirdine in the HIV-1 Treatment Landscape

Delavirdine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that has been utilized in the therapeutic arsenal against Human Immunodeficiency Virus Type 1 (HIV-1).[1][2] As with other NNRTIs, its mechanism of action is rooted in the allosteric inhibition of the viral reverse transcriptase (RT) enzyme, a critical player in the replication cycle of HIV-1.[3][4] This guide provides an in-depth technical comparison of the antiviral activity of delavirdine and its principal metabolite, N-desisopropyl delavirdine. Understanding the pharmacological profile of both the parent drug and its metabolites is paramount for a comprehensive assessment of its clinical efficacy and for guiding future drug development endeavors.

Delavirdine is metabolized in the liver primarily by the cytochrome P450 3A4 (CYP3A4) and to a lesser extent by CYP2D6 enzymes.[1][5] The major metabolic pathway is N-dealkylation of the isopropyl group, leading to the formation of this compound.[1][6] While some sources have generally referred to delavirdine's metabolites as "inactive," a more nuanced understanding of the antiviral contribution, or lack thereof, of its major metabolites is crucial for a complete pharmacological picture.[7]

Mechanism of Action: Allosteric Inhibition of HIV-1 Reverse Transcriptase

Delavirdine and its potential active metabolites function as non-competitive inhibitors of HIV-1 RT.[8] They bind to a hydrophobic pocket on the p66 subunit of the enzyme, which is distinct from the active site where nucleoside reverse transcriptase inhibitors (NRTIs) bind.[4] This allosteric binding event induces a conformational change in the enzyme, thereby disrupting the catalytic site and inhibiting the DNA polymerase activity of RT. This ultimately prevents the conversion of the viral RNA genome into double-stranded DNA, a pivotal step for the integration of viral genetic material into the host cell's genome and subsequent viral replication.

HIV_RT_Inhibition cluster_0 HIV-1 Replication Cycle cluster_1 Mechanism of Delavirdine Action Viral RNA Viral RNA Reverse Transcription Reverse Transcription Viral RNA->Reverse Transcription HIV-1 RT Viral DNA Viral DNA Reverse Transcription->Viral DNA Integration Integration Viral DNA->Integration Host Genome Host Genome Integration->Host Genome Delavirdine Delavirdine NNRTI_Binding_Pocket Allosteric Binding Pocket (NNRTI Pocket) Delavirdine->NNRTI_Binding_Pocket Binds to HIV_RT HIV-1 Reverse Transcriptase (RT) Conformational_Change Conformational Change in Catalytic Site HIV_RT->Conformational_Change Inhibition Inhibition of DNA Synthesis Conformational_Change->Inhibition Inhibition->Reverse Transcription Blocks

Figure 1: Mechanism of HIV-1 Reverse Transcriptase Inhibition by Delavirdine.

Comparative Antiviral Potency: A Data-Driven Analysis

A direct comparison of the antiviral activity of delavirdine and this compound is essential to understand the overall contribution of the parent drug and its metabolite to the observed clinical effect. This is typically quantified by determining the 50% inhibitory concentration (IC50) or the 50% effective concentration (EC50) in in vitro assays.

CompoundAssay TypeCell Line/EnzymeIC50 / EC50 (µM)Reference
Delavirdine Enzyme AssayRecombinant HIV-1 RT0.26[9]
Cell-based Assay (MTT)MT-40.085[9]
Cell-based AssayVarious Clinical Isolates0.022 (median)[10]
This compound Data Not Available

Note: Despite extensive searches, specific IC50 or EC50 values for the this compound metabolite against HIV-1 or its reverse transcriptase were not found in the available literature. While it is established as a major metabolite, its antiviral activity appears to be significantly reduced or absent, leading to its general classification as an "inactive metabolite" in some contexts.[7] The lack of quantitative data prevents a direct comparison in this guide.

Metabolic Conversion of Delavirdine

The biotransformation of delavirdine to this compound is a critical aspect of its pharmacology. This metabolic pathway, primarily mediated by CYP3A4, influences the pharmacokinetic profile of the drug, including its half-life and potential for drug-drug interactions.

Delavirdine_Metabolism Delavirdine Delavirdine Metabolism Hepatic Metabolism Delavirdine->Metabolism CYP3A4, CYP2D6 N_Desisopropyl_Delavirdine This compound (Major Metabolite) Metabolism->N_Desisopropyl_Delavirdine Other_Metabolites Other Minor Metabolites Metabolism->Other_Metabolites

Figure 2: Metabolic Pathway of Delavirdine to this compound.

Experimental Protocols for Antiviral Activity Assessment

The evaluation of the antiviral activity of compounds like delavirdine and its metabolites relies on robust and reproducible in vitro assays. Below are representative protocols for two common methods used in the field.

HIV-1 Reverse Transcriptase (RT) Enzyme Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified HIV-1 RT.

Principle: The assay quantifies the incorporation of a labeled deoxynucleoside triphosphate (dNTP) into a newly synthesized DNA strand using a template-primer complex. A reduction in the incorporation of the labeled dNTP in the presence of the test compound indicates inhibition of RT activity.

Step-by-Step Methodology:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound (e.g., delavirdine) in a suitable solvent like DMSO.

    • Prepare serial dilutions of the test compound in the assay buffer.

    • Prepare a reaction mixture containing a template/primer (e.g., poly(rA)/oligo(dT)), dNTPs including a labeled dNTP (e.g., [³H]-dTTP or a non-radioactive label like digoxigenin-dUTP), and purified recombinant HIV-1 RT in a suitable reaction buffer.

  • Assay Procedure:

    • Add the serially diluted test compounds to the wells of a microtiter plate.

    • Initiate the reaction by adding the reaction mixture to each well.

    • Incubate the plate at 37°C for a specified period (e.g., 60 minutes) to allow for DNA synthesis.

  • Detection and Quantification:

    • Radiometric Detection: Stop the reaction and precipitate the newly synthesized DNA onto filter mats. Wash the filters to remove unincorporated labeled dNTPs. Measure the radioactivity on the filters using a scintillation counter.

    • Non-Radioactive Detection (ELISA-based): If using a non-radioactive label, capture the biotinylated primer-template complex on a streptavidin-coated plate. Detect the incorporated digoxigenin-labeled dNTPs using an anti-digoxigenin antibody conjugated to an enzyme (e.g., peroxidase). Add a colorimetric substrate and measure the absorbance.

  • Data Analysis:

    • Calculate the percentage of RT inhibition for each compound concentration relative to the no-drug control.

    • Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Cell-Based Antiviral Assay (MTT Method)

This assay measures the ability of a compound to protect host cells from the cytopathic effects of HIV-1 infection.

Principle: HIV-1 infection is lethal to certain T-cell lines (e.g., MT-4 cells). An effective antiviral agent will inhibit viral replication and thus protect the cells from virus-induced death. Cell viability is quantified using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, where mitochondrial dehydrogenases in living cells convert the yellow MTT tetrazolium salt into purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Culture and Infection:

    • Seed a susceptible T-cell line (e.g., MT-4 cells) into a 96-well microtiter plate.

    • Prepare serial dilutions of the test compound in cell culture medium.

    • Add the diluted compounds to the wells containing the cells.

    • Infect the cells with a laboratory-adapted strain of HIV-1 (e.g., HIV-1 IIIB) at a predetermined multiplicity of infection (MOI).

    • Include control wells with uninfected cells (cell control) and infected cells without any compound (virus control).

  • Incubation:

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for a period that allows for multiple rounds of viral replication and induction of cytopathic effects (typically 4-5 days).

  • MTT Assay:

    • Add MTT solution to each well and incubate for a few hours to allow for formazan crystal formation in viable cells.

    • Add a solubilizing agent (e.g., acidified isopropanol or DMSO) to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance of the solubilized formazan at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell protection for each compound concentration relative to the virus and cell controls.

    • Determine the EC50 value by plotting the percentage of protection against the log of the compound concentration and fitting the data to a dose-response curve.

Resistance Profile

A significant limitation of NNRTIs, including delavirdine, is the relatively low genetic barrier to the development of resistance.[4] Monotherapy with delavirdine leads to the rapid emergence of resistant viral strains.[10] The most common mutations associated with delavirdine resistance include K103N and Y181C in the reverse transcriptase gene.[10] The P236L mutation is more specific to delavirdine and can confer hypersensitivity to other NNRTIs.[10]

Conclusion and Future Directions

Delavirdine is a well-characterized NNRTI with demonstrated in vitro and clinical activity against HIV-1. Its primary metabolite, this compound, is generally considered to be inactive, although a lack of publicly available quantitative data on its antiviral potency makes a direct, definitive comparison challenging. The rapid emergence of resistance necessitates that delavirdine be used in combination with other antiretroviral agents.

For drug development professionals, the story of delavirdine and its metabolism underscores the critical importance of thoroughly characterizing the pharmacological activity of major metabolites. While this compound appears to not contribute to the antiviral effect, understanding the metabolic profile of a drug candidate is essential for predicting its in vivo efficacy, potential for drug-drug interactions, and overall clinical utility. Future research could focus on synthesizing and definitively testing the antiviral activity of this compound and other metabolites in a battery of in vitro assays to formally close the loop on their contribution to the overall pharmacology of delavirdine.

References

  • Freimuth WW. Delavirdine mesylate, a potent non-nucleoside HIV-1 reverse transcriptase inhibitor. Adv Exp Med Biol. 1996;394:279-289.
  • Morse GD, Fischl MA, Shelton MJ, et al. Delavirdine: clinical pharmacokinetics and drug interactions. Clin Pharmacokinet. 2001;40(3):207-225.
  • De Clercq E. The role of non-nucleoside reverse transcriptase inhibitors (NNRTIs) in the therapy of HIV-1 infection. Antiviral Res. 1998;38(3):153-179.
  • Flexner C. Delavirdine: a review of its use in HIV infection. Drugs. 1999;58(5):867-884.
  • Chang M, Meyer M, Lee S, et al. Metabolism of delavirdine, a human immunodeficiency virus type-1 reverse transcriptase inhibitor, by microsomal cytochrome P450 in humans, rats, and other species: probable involvement of CYP2D6 and CYP3A. Drug Metab Dispos. 1998;26(7):631-639.
  • MBBS NAIJA. Pharmacology of Delavirdine ; Clinical uses, Mechanism of action, Indication, Side effects. Available at: [Link]. Accessed January 12, 2026.

  • Johns Hopkins HIV Guide. Delavirdine. Available at: [Link]. Accessed January 12, 2026.

  • MySkinRecipes. This compound. Available at: [Link]. Accessed January 12, 2026.

  • Behja W, Jemal M. Anti-HIV Drug Discovery, Development and Synthesis of Delavirdine: Review Article. International Research Journal of Pure and Applied Chemistry. 2019;20(3):1-16.
  • PubChem. Delavirdine. National Center for Biotechnology Information. Available at: [Link]. Accessed January 12, 2026.

  • Singh K, Sharma A, Singh H, et al. Structure-activity relationship studies on clinically relevant HIV-1 NNRTIs. Curr Med Chem. 2014;21(23):2734-2751.

Sources

A Comparative Analysis of Delavirdine Metabolites for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the metabolites of delavirdine, a non-nucleoside reverse transcriptase inhibitor (NNRTI). Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple listing of metabolic products to offer a synthesized understanding of the causality behind experimental choices in metabolite identification and characterization. We will explore the primary metabolic pathways, the enzymes responsible, and the resulting metabolites, supported by experimental data and protocols.

Introduction: Delavirdine's Clinical Significance and Metabolic Profile

Delavirdine is a potent inhibitor of HIV-1 reverse transcriptase, playing a role in combination antiretroviral therapy.[1] A comprehensive understanding of its metabolism is crucial for optimizing its therapeutic efficacy and minimizing adverse drug interactions. Delavirdine undergoes extensive metabolism primarily mediated by the cytochrome P450 (CYP) enzyme system, with very little of the unchanged drug excreted in the urine.[1] The metabolic profile of delavirdine is complex, involving multiple biotransformation pathways that vary quantitatively across different species, although the main pathways are qualitatively similar.[2] This guide will dissect these pathways and provide a comparative overview of the resulting metabolites.

The Metabolic Landscape of Delavirdine

The biotransformation of delavirdine is a multi-faceted process driven predominantly by Phase I oxidative reactions, followed by Phase II conjugation. The primary metabolic events are N-dealkylation and hydroxylation, catalyzed mainly by CYP3A4, with a minor contribution from CYP2D6.[2][3]

Primary Metabolic Pathways

The two major metabolic pathways for delavirdine are:

  • N-dealkylation: This is the principal metabolic route, leading to the formation of the major metabolite, desalkyl delavirdine.[2][4] This reaction is primarily catalyzed by CYP3A4 and to a lesser extent by CYP2D6.[2]

  • Pyridine Hydroxylation: This pathway involves the hydroxylation of the pyridine ring, most likely at the 6'-position.[2][5] This reaction is also predominantly catalyzed by CYP3A4.[2]

These initial oxidative steps are followed by further metabolism and conjugation, leading to a diverse array of metabolites.

Delavirdine_Metabolism Delavirdine Delavirdine Desalkyl_Delavirdine Desalkyl Delavirdine (Major Metabolite) Delavirdine->Desalkyl_Delavirdine N-dealkylation (CYP3A4, CYP2D6) Pyridine_Hydroxy_Metabolites Pyridine Hydroxy Metabolites (e.g., 6'-hydroxy delavirdine) Delavirdine->Pyridine_Hydroxy_Metabolites Hydroxylation (CYP3A4) Further_Metabolites Further Conjugates & Minor Metabolites Desalkyl_Delavirdine->Further_Metabolites Conjugation Pyridine_Hydroxy_Metabolites->Further_Metabolites Conjugation (Glucuronidation, Sulfation)

Caption: Primary metabolic pathways of delavirdine.

Comparative Analysis of Key Delavirdine Metabolites

A comparative analysis of delavirdine metabolites is essential for understanding the drug's disposition and potential for drug-drug interactions. The relative abundance and activity of these metabolites can vary, influencing the overall pharmacological profile of delavirdine.

MetaboliteFormation PathwayKey EnzymesRelative AbundancePharmacological Activity
Desalkyl Delavirdine N-dealkylationCYP3A4, CYP2D6[2]Major circulating metabolite[6]Inactive[3][7]
6'-Hydroxy Delavirdine Pyridine HydroxylationCYP3A4[2]Significant metabolite, especially in rats[5]Not fully characterized, likely inactive
Despyridinyl Delavirdine Degradation of 6'-hydroxy delavirdine[5]-Found in urine and bile[5][6]Inactive
Glucuronide & Sulfate Conjugates Phase II ConjugationUGTs, SULTsExcretory products found in urine and bile[5][6]Inactive
Amide Bond Cleavage Products Amide hydrolysis-Minor pathway in most species, more prominent in mice at higher doses[5][8]Inactive

Table 1: Comparative Summary of Major Delavirdine Metabolites

Desalkyl Delavirdine: The Major, Inactive Metabolite

The N-desisopropylation of delavirdine yields desalkyl delavirdine, the most abundant metabolite found in circulation.[6] Studies using human liver microsomes have shown a strong correlation between the formation of this metabolite and CYP3A4 activity.[2] While CYP2D6 can also catalyze this reaction, its contribution is considered minor.[2] Importantly, desalkyl delavirdine has been shown to have no apparent inhibitory effect on microsomal CYP2C9 activity, in contrast to the parent drug.[3] This lack of activity is a critical factor in understanding the overall drug interaction profile of delavirdine.

Pyridine Hydroxy Metabolites and Their Degradation Products

Hydroxylation of the pyridine ring, primarily at the 6'-position, represents another significant metabolic pathway.[2][5] These hydroxylated metabolites can undergo further conjugation with glucuronic acid or sulfate, facilitating their excretion.[5] In some species, such as rats, 6'-hydroxy delavirdine and its conjugates are major excretory products.[5] The degradation of 6'-hydroxy delavirdine can lead to the formation of despyridinyl delavirdine.[5]

Species-Specific Differences in Metabolism

While the overall metabolic pathways of delavirdine are similar across species, there are notable quantitative differences. For instance, N-dealkylation is the major metabolic route in rats and monkeys, whereas amide bond cleavage becomes more predominant in mice, particularly at higher doses.[9] In monkeys, additional novel biotransformation pathways have been identified, including N-glucuronidation of the indole ring and the formation of an N-linked beta-N-acetylglucosamine metabolite.[6] These interspecies variations underscore the importance of careful extrapolation of preclinical metabolic data to humans.

Experimental Protocols for Delavirdine Metabolite Analysis

The accurate identification and quantification of delavirdine and its metabolites are paramount for pharmacokinetic and drug metabolism studies. High-performance liquid chromatography (HPLC) is a commonly employed analytical technique.

Sample Preparation: Extraction from Biological Matrices

A robust sample preparation method is crucial for removing interfering substances from biological samples like plasma. A common and effective technique is protein precipitation.

Protocol: Plasma Protein Precipitation

  • To 1 part of plasma, add 2 parts of acetonitrile containing an internal standard (e.g., 1 µg/mL of a suitable analog).

  • Vortex the mixture vigorously to ensure complete protein precipitation.

  • Centrifuge the sample to pellet the precipitated proteins.

  • Dilute the resulting supernatant with a suitable buffer (e.g., 10 mM phosphate buffer, pH 6.0) before injection into the HPLC system.[10]

Causality: Acetonitrile is a highly effective protein precipitating agent. The use of an internal standard is critical for accurate quantification, as it corrects for variations in extraction efficiency and injection volume.

Chromatographic Separation and Detection

Reverse-phase HPLC is typically used for the separation of delavirdine and its metabolites.

Protocol: HPLC Analysis

  • Column: A C18 reverse-phase column is suitable for separating the parent drug and its metabolites.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile) is often employed to achieve optimal separation.

  • Detection: Fluorescence detection is a sensitive method for quantifying delavirdine and its N-desisopropyl metabolite, with excitation at 302 nm and emission at 425 nm.[10] Mass spectrometry (MS/MS) can be coupled with HPLC for definitive identification and quantification of a wider range of metabolites.[11]

Self-Validation: The method should be validated for linearity, precision, and accuracy over the expected concentration range of the analytes in the study samples.[10]

HPLC_Workflow cluster_SamplePrep Sample Preparation cluster_HPLC HPLC Analysis Plasma Plasma Sample Acetonitrile Add Acetonitrile with Internal Standard Plasma->Acetonitrile Vortex Vortex Acetonitrile->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Injection Inject Supernatant Supernatant->Injection Column C18 Reverse-Phase Column Injection->Column Detection Fluorescence or MS/MS Detection Column->Detection Data_Analysis Data Analysis Detection->Data_Analysis Quantification

Caption: Experimental workflow for delavirdine metabolite analysis.

Drug-Drug Interactions: The Role of Delavirdine and Its Metabolites

Delavirdine is a notable inhibitor of several CYP450 enzymes, which has significant clinical implications.[12][13][14]

Inhibition of CYP Enzymes by Delavirdine

Delavirdine is an inhibitor of CYP3A4, CYP2C9, CYP2C19, and CYP2D6.[3] This inhibition can lead to increased plasma concentrations of co-administered drugs that are substrates for these enzymes, potentially causing toxicity. For example, delavirdine can significantly increase the systemic exposure of protease inhibitors like indinavir and ritonavir.[1][7]

Induction of Delavirdine Metabolism

Conversely, drugs that induce CYP3A4, such as rifampin, rifabutin, and certain anticonvulsants, can accelerate the metabolism of delavirdine, leading to decreased plasma concentrations and potential loss of therapeutic efficacy.[1][4][15] Co-administration with these inducers should be avoided.[4]

The Inactive Metabolite and its Implications

The fact that the major metabolite, desalkyl delavirdine, is pharmacologically inactive and does not significantly inhibit CYP enzymes is a crucial aspect of delavirdine's drug interaction profile.[3] This means that the inhibitory effects are primarily attributed to the parent drug.

Conclusion

The metabolic profile of delavirdine is characterized by extensive biotransformation through N-dealkylation and hydroxylation, primarily mediated by CYP3A4. The major metabolite, desalkyl delavirdine, is inactive, while the parent drug is a potent inhibitor of several key drug-metabolizing enzymes. A thorough understanding of these metabolic pathways and the resulting metabolites is critical for optimizing delavirdine therapy and managing its complex drug-drug interaction profile. The experimental protocols outlined in this guide provide a framework for the reliable analysis of delavirdine and its metabolites, enabling further research and development in this area.

References

  • Voorman, R. L., Maio, S. M., Hauer, M. J., Sanders, P. E., & Woolf, T. F. (1998). Metabolism of delavirdine, a human immunodeficiency virus type-1 reverse transcriptase inhibitor, by microsomal cytochrome P450 in humans, rats, and other species: probable involvement of CYP2D6 and CYP3A. Drug Metabolism and Disposition, 26(7), 631–639. [Link]

  • Tran, J. Q., & Gerber, J. G. (2001). Delavirdine: clinical pharmacokinetics and drug interactions. Clinical Pharmacokinetics, 40(3), 207–220. [Link]

  • Oncohema Key. (2016). Delavirdine. [Link]

  • Chang, M., Sood, V. K., & Kloosterman, D. A. (1997). Identification of the metabolites of the HIV-1 reverse transcriptase inhibitor delavirdine in monkeys. Drug Metabolism and Disposition, 25(7), 849–863. [Link]

  • Chang, M., Sood, V. K., & Kloosterman, D. A. (1997). Metabolism of the HIV-1 reverse transcriptase inhibitor delavirdine in mice. Drug Metabolism and Disposition, 25(7), 838–848. [Link]

  • Chang, M., Sood, V. K., & Kloosterman, D. A. (1997). Metabolism of the human immunodeficiency virus type 1 reverse transcriptase inhibitor delavirdine in rats. Drug Metabolism and Disposition, 25(7), 826–837. [Link]

  • Voorman, R. L., & Hauer, M. J. (2001). Interaction of delavirdine with human liver microsomal cytochrome P450: inhibition of CYP2C9, CYP2C19, and CYP2D6. Drug Metabolism and Disposition, 29(1), 41–46. [Link]

  • Staton, B. A., Johnson, M. G., Friis, J. M., & Adams, W. J. (1995). Simple, rapid and sensitive high-performance liquid chromatographic determination of delavirdine and its N-desisopropyl metabolite in human plasma. Journal of Chromatography B: Biomedical Applications, 668(1), 99–106. [Link]

  • Ruiz, L., Negredo, E., Domingo, P., Clotet, B., & Burger, D. (2001). Pharmacokinetics of ritonavir and delavirdine in human immunodeficiency virus-infected patients. Antimicrobial Agents and Chemotherapy, 45(6), 1801–1805. [Link]

  • Wikipedia. (2023). Delavirdine. [Link]

  • ResearchGate. (n.d.). Main metabolic routes of delavirdine. [Link]

  • Borin, M. T., Chambers, J. H., Carel, B. J., Freimuth, W. W., & Aksentijevich, S. (1997). Pharmacokinetic study of the interaction between rifabutin and delavirdine mesylate in HIV-1 infected patients. Antiviral Research, 35(1), 53–63. [Link]

  • Sad-Madinabeitia, E., & Glesby, M. J. (2001). Pharmacokinetic interaction between amprenavir and delavirdine: evidence of induced clearance by amprenavir. Clinical Pharmacology & Therapeutics, 70(6), 526–534. [Link]

  • Al-Awad, M., & Al-Baggou, B. (2023). Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. Medicina, 59(11), 1958. [Link]

  • Kumar, S., & Trivedi, A. (2022). Review article: Cytochrome P450 from discovery to pandemic. ScienceScholar, 4(1), 1-13. [Link]

  • Guengerich, F. P. (2023). Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs. International Journal of Molecular Sciences, 24(10), 8871. [Link]

  • Nováková, L., & Chocholouš, P. (2021). Determination of Antiviral Drugs and Their Metabolites Using Micro-Solid Phase Extraction and UHPLC-MS/MS in Reversed-Phase and Hydrophilic Interaction Chromatography Modes. Molecules, 26(11), 3290. [Link]

Sources

Navigating the Matrix: A Comparative Guide to the Analysis of Delavirdine and its Major Metabolite, N-Desisopropyl Delavirdine

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on Assay Selection and Cross-Reactivity

For researchers and drug development professionals engaged in the therapeutic drug monitoring (TDM) and pharmacokinetic (PK) studies of delavirdine, a non-nucleoside reverse transcriptase inhibitor (NNRTI), the analytical methodology chosen is of paramount importance. The presence of its major metabolite, N-Desisopropyl delavirdine, necessitates a careful consideration of assay specificity. This guide provides an in-depth comparison of analytical techniques, focusing on the potential for cross-reactivity of this compound and offering practical guidance for accurate quantification.

The Clinical Significance of Distinguishing Parent from Metabolite

Delavirdine, once a component of highly active antiretroviral therapy (HAART), undergoes extensive metabolism in the body, primarily through N-dealkylation mediated by the cytochrome P450 3A4 (CYP3A4) enzyme.[1][2] This process yields this compound, a major circulating metabolite.[1] While the parent drug is the pharmacologically active agent, the presence of a significant metabolite raises critical questions for accurate therapeutic monitoring: Does the metabolite interfere with the measurement of the parent drug? Does the metabolite itself possess any pharmacological activity or toxicity that warrants its own quantification? Answering these questions hinges on the ability to selectively and accurately measure both compounds in complex biological matrices.

Structural Nuances: The Basis for Analytical Selectivity

The potential for cross-reactivity in any assay is fundamentally rooted in the structural similarity between the target analyte and other compounds present in the sample. Delavirdine and its N-desisopropyl metabolite are structurally very similar, with the only difference being the presence of an isopropyl group on the pyridine ring of delavirdine, which is absent in the metabolite.[1][3] This seemingly minor difference has significant implications for the design and specificity of analytical methods.

Delavirdine: N-[2-({4-[3-(propan-2-ylamino)pyridin-2-yl]piperazin-1-yl}carbonyl)-1H-indol-5-yl]methanesulfonamide[4]

This compound: N-[2-[4-(3-amino-2-pyridinyl)piperazine-1-carbonyl]-1H-indol-5-yl]methanesulfonamide[3]

This structural relationship is the crux of the analytical challenge. While chromatographic techniques can readily distinguish between these two molecules based on subtle differences in their physicochemical properties, immunoassays, which rely on antibody-antigen recognition, may be more susceptible to cross-reactivity.

Comparative Analysis of Assay Methodologies

The choice of an analytical method for delavirdine and its metabolite should be guided by the specific requirements of the study, including the need for specificity, sensitivity, throughput, and cost. Here, we compare the two primary analytical approaches: immunoassays and chromatographic methods.

Immunoassays: A High-Throughput Screening Tool with a Caveat

Immunoassays are a cornerstone of clinical and research laboratories due to their high throughput, ease of use, and relatively low cost.[5] These assays utilize the highly specific binding of an antibody to its target antigen.

Given the structural similarity between delavirdine and this compound, there is a high theoretical potential for cross-reactivity in a competitive immunoassay designed for delavirdine. If the antibody's binding epitope does not include the isopropyl group, it is likely to bind to both the parent drug and the metabolite, leading to an overestimation of the delavirdine concentration.

The degree of cross-reactivity would depend on the specific antibody used and the assay format.[6] To our knowledge, there are no commercially available immunoassays specifically for delavirdine, and thus no experimental data on the cross-reactivity of its N-desisopropyl metabolite. However, based on first principles of immunology and assay development, achieving high specificity for delavirdine in the presence of its N-desisopropyl metabolite would be a significant challenge.

Table 1: Hypothetical Performance of a Delavirdine Immunoassay

AnalytePotential for Cross-ReactivityImplication for Results
Delavirdine (Parent Drug)Target AnalyteAccurate measurement in the absence of the metabolite.
This compoundHighPotential for significant overestimation of delavirdine concentration.
Chromatographic Methods: The Gold Standard for Specificity

Liquid chromatography (LC) methods, particularly High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), offer a definitive solution for the selective quantification of delavirdine and its metabolites.[7][8][9][10]

HPLC separates compounds based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent). Coupled with a suitable detector, such as a fluorescence detector, HPLC can provide excellent separation and quantification of delavirdine and this compound.[7][8] The slight difference in polarity and size between the two molecules is sufficient for baseline separation on a reversed-phase column.

LC-MS/MS is the pinnacle of analytical specificity and sensitivity.[10] It combines the separation power of liquid chromatography with the highly selective detection of mass spectrometry. This technique allows for the unambiguous identification and quantification of analytes based on their unique mass-to-charge ratio (m/z) and fragmentation patterns. For delavirdine and its metabolite, LC-MS/MS can easily distinguish between the two, even if they were to co-elute from the chromatography column, by monitoring their distinct molecular ions and fragment ions.

Table 2: Comparison of Analytical Methodologies for Delavirdine and this compound

FeatureImmunoassay (Hypothetical)HPLC with Fluorescence DetectionLC-MS/MS
Specificity Potentially low due to cross-reactivityHighVery High
Sensitivity Moderate to HighHighVery High
Throughput HighModerateModerate
Cost per Sample LowModerateHigh
Development Time Long (for new antibody)ModerateModerate
Instrumentation Plate readerHPLC system, fluorescence detectorLC system, mass spectrometer
Ideal Application High-throughput screening (with caution)Routine therapeutic drug monitoringPharmacokinetic studies, metabolite identification

Experimental Protocols

For researchers seeking to establish a robust analytical method for delavirdine and its N-desisopropyl metabolite, the following protocols provide a starting point based on published methods.

Sample Preparation: Protein Precipitation (for HPLC and LC-MS/MS)

This is a simple and effective method for removing proteins from plasma samples.

  • To 100 µL of plasma, add 200 µL of acetonitrile containing an appropriate internal standard.

  • Vortex for 30 seconds to precipitate the proteins.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube and either inject directly or evaporate to dryness and reconstitute in the mobile phase.

HPLC with Fluorescence Detection Method

This method is adapted from a published procedure for the simultaneous determination of delavirdine and its N-desisopropyl metabolite in human plasma.[7]

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A mixture of acetonitrile and a phosphate buffer (e.g., 10 mM, pH 6.0)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 50 µL

  • Detection: Fluorescence detector with excitation at 302 nm and emission at 425 nm.[7]

  • Quantification: Based on the peak height or area ratio of the analytes to the internal standard.

LC-MS/MS Method

While a specific LC-MS/MS method for delavirdine and its N-desisopropyl metabolite is not detailed in the provided search results, a general approach for antiviral drug analysis can be adapted.[9][10]

  • Column: C18 or similar reversed-phase column.

  • Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of an additive like formic acid to improve ionization.

  • Ionization: Electrospray ionization (ESI) in positive ion mode.

  • Detection: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for delavirdine, this compound, and an internal standard would need to be optimized.

Visualizing the Concepts

To further clarify the concepts discussed, the following diagrams illustrate the metabolic pathway of delavirdine and a comparison of the analytical workflows.

Metabolic Pathway of Delavirdine Delavirdine Delavirdine (C22H28N6O3S) Enzyme CYP3A4 (N-dealkylation) Delavirdine->Enzyme Metabolism in the liver Metabolite This compound (C19H22N6O3S) Enzyme->Metabolite

Caption: Metabolic conversion of delavirdine to this compound.

Comparison of Analytical Workflows cluster_Immunoassay Immunoassay cluster_Chromatography Chromatography (HPLC/LC-MS/MS) IA_Sample Plasma Sample IA_Add_Ab Add Antibody & Labeled Antigen IA_Sample->IA_Add_Ab IA_Incubate Incubate IA_Add_Ab->IA_Incubate IA_Wash Wash IA_Incubate->IA_Wash IA_Detect Detect Signal IA_Wash->IA_Detect IA_Result Result (Potentially Inflated) IA_Detect->IA_Result C_Sample Plasma Sample C_Extract Protein Precipitation C_Sample->C_Extract C_Inject Inject into LC C_Extract->C_Inject C_Separate Chromatographic Separation C_Inject->C_Separate C_Detect Detect (Fluorescence or MS/MS) C_Separate->C_Detect C_Result Specific & Accurate Result C_Detect->C_Result

Caption: Workflow comparison of immunoassay and chromatography methods.

Conclusion and Recommendations

For researchers and clinicians involved in the analysis of delavirdine, the potential for cross-reactivity from its major metabolite, this compound, is a critical consideration.

  • Chromatographic methods , particularly HPLC with fluorescence detection and LC-MS/MS , are the recommended approaches for the accurate and specific quantification of delavirdine and this compound. These techniques provide the necessary selectivity to distinguish between the parent drug and its metabolite, ensuring the integrity of the data.

References

  • Staton, B. A., Johnson, M. G., Friis, J. M., & Adams, W. J. (1995). Simple, Rapid and Sensitive High-Performance Liquid Chromatographic Determination of Delavirdine and Its N-desisopropyl Metabolite in Human Plasma. Journal of Chromatography B: Biomedical Applications, 668(1), 99-106. [Link]

  • Beijnen, J. H., Rosing, H., & Schouwenburg, M. J. (1998). Rapid quantification of delavirdine, a novel non-nucleoside reverse transcriptase inhibitor, in human plasma using isocratic reversed-phase high-performance liquid chromatography with fluorescence detection. Journal of Chromatography B: Biomedical Sciences and Applications, 707(1-2), 231-237. [Link]

  • Stober, P., et al. (2021). Adding a Twist to Lateral Flow Immunoassays: A Direct Replacement of Antibodies with Helical Affibodies, from Selection to Application. ACS Sensors, 6(11), 4018-4027. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 468304, this compound. Retrieved January 12, 2024 from [Link].

  • Assay Guidance Manual (2012). Immunoassay Methods. [Link]

  • Wang, L., et al. (2021). Anti-Metatype Antibody Screening, Sandwich Immunoassay Development, and Structural Insights for β-Lactams Based on Penicillin Binding Protein. Molecules, 26(18), 5583. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 5625, Delavirdine. Retrieved January 12, 2024 from [Link].

  • Klapkova, M., et al. (2020). Determination of Antiviral Drugs and Their Metabolites Using Micro-Solid Phase Extraction and UHPLC-MS/MS in Reversed-Phase and Hydrophilic Interaction Chromatography Modes. Molecules, 25(23), 5727. [Link]

  • Li, Y., et al. (2022). Synthesis, Characterization, and Structural Aspects of a Novel Benzo[b]fluoranthene Hapten for PAHs. Crystal Growth & Design, 22(1), 473-483. [Link]

  • International Journal of Science and Research Archive (2023). Analytical method development and validation of antiviral drugs for HIV. [Link]

  • AdisInsight (2023). Delavirdine. [Link]

  • SciELO (2021). Development and validation of RP-HPLC method for simultaneous determination of lamivudine, stavudine, and zidovudine in perfusat. [Link]

  • Wikipedia (2023). Delavirdine. [Link]

Sources

A Senior Scientist's Guide to the Validation of Analytical Methods for N-Desisopropyl Delavirdine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the validation of analytical methods intended for the quantification of N-Desisopropyl delavirdine, the primary metabolite of the non-nucleoside reverse transcriptase inhibitor, Delavirdine.[1] The principles and experimental designs detailed herein are grounded in the latest international regulatory standards, including the International Council for Harmonisation (ICH) guidelines Q2(R2) and M10.[2][3][4] Our focus is to equip researchers, scientists, and drug development professionals with the scientific rationale and practical methodologies to establish the suitability and reliability of their analytical procedures.

We will objectively compare two common analytical techniques, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Ultra-Performance Liquid Chromatography-tandem Mass Spectrometry (UPLC-MS/MS), for the analysis of this compound. This comparison will be supported by illustrative experimental data and detailed protocols, empowering you to make informed decisions for your specific analytical needs.

The Analytical Challenge: Quantifying this compound

This compound is a significant metabolite in the biotransformation of Delavirdine.[1] Accurate quantification of this metabolite in biological matrices is critical for pharmacokinetic, toxicokinetic, and drug metabolism studies. The analytical method must be able to unequivocally measure the analyte in the presence of the parent drug, other potential metabolites, and endogenous matrix components.

Foundational Pillars of Method Validation

An analytical method is not merely a set of instructions; it is a scientifically validated process that guarantees the reliability of the data it generates. The validation process is a demonstration that the method is fit for its intended purpose.[3] The core validation characteristics we will explore are:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.[5][6][7]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.[8][9][10]

  • Accuracy: The closeness of the test results to the true value.[4][8][11]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[6][8][11]

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.[12][13][14]

Comparative Analysis: HPLC-UV vs. UPLC-MS/MS

The choice of analytical technique is a critical decision in method development. Here, we compare a traditional HPLC-UV method with a more modern UPLC-MS/MS approach for the analysis of this compound.

FeatureHPLC-UVUPLC-MS/MS
Principle Separation based on polarity, detection via UV absorbance.Separation based on polarity, detection via mass-to-charge ratio of fragmented ions.
Specificity Moderate. Susceptible to interference from co-eluting compounds with similar UV spectra.[15][16]High. The use of precursor-to-product ion transitions provides exceptional specificity.[15][17]
Sensitivity Lower. Detection limits are typically in the low ng/mL range.Higher. Capable of achieving sub-pg/mL detection limits.[17]
Speed Slower run times due to larger particle size columns and lower optimal flow rates.Faster run times due to smaller particle size columns and higher pressure tolerance.
Cost Lower initial instrument cost and less complex maintenance.Higher initial instrument cost and more complex maintenance.
Matrix Effects Less prone to ion suppression or enhancement.Can be susceptible to matrix effects that can impact ionization efficiency.[4]

Experimental Protocols for Method Validation

The following protocols provide a step-by-step guide to validating an analytical method for this compound. These protocols are designed to be self-validating, with acceptance criteria rooted in regulatory guidelines.

Forced Degradation Studies: The Foundation of a Stability-Indicating Method

Before embarking on formal validation, it is imperative to conduct forced degradation studies.[18][19][20][21] These studies are designed to intentionally degrade the drug substance to generate potential degradation products and to demonstrate the specificity of the analytical method to separate the analyte from these degradants.[18][19][20][21]

Experimental Workflow for Forced Degradation

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) SamplePrep Sample Preparation Acid->SamplePrep Base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) Base->SamplePrep Oxidation Oxidation (e.g., 3% H2O2, RT) Oxidation->SamplePrep Thermal Thermal Degradation (e.g., 80°C) Thermal->SamplePrep Photolytic Photolytic Degradation (e.g., ICH Q1B light exposure) Photolytic->SamplePrep Analysis Analysis by Proposed Method (e.g., HPLC-UV or UPLC-MS/MS) SamplePrep->Analysis PeakPurity Peak Purity Assessment (for HPLC-UV) Analysis->PeakPurity MassBalance Mass Balance Calculation Analysis->MassBalance DrugSubstance N-Desisopropyl Delavirdine Reference Standard DrugSubstance->Acid Expose to DrugSubstance->Base Expose to DrugSubstance->Oxidation Expose to DrugSubstance->Thermal Expose to DrugSubstance->Photolytic Expose to

Caption: Workflow for Forced Degradation Studies.

Protocol for Forced Degradation:

  • Prepare Stock Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Subject to Stress Conditions:

    • Acid Hydrolysis: Treat the stock solution with 0.1 M HCl and heat at 60°C for a specified time (e.g., 2, 4, 8, 24 hours).

    • Base Hydrolysis: Treat the stock solution with 0.1 M NaOH and heat at 60°C for a specified time.

    • Oxidation: Treat the stock solution with 3% H₂O₂ at room temperature for a specified time.

    • Thermal Degradation: Expose the solid drug substance and a solution to dry heat (e.g., 80°C).

    • Photolytic Degradation: Expose the solid drug substance and a solution to light as per ICH Q1B guidelines.

  • Neutralization: Neutralize the acidic and basic samples before analysis.

  • Analysis: Analyze the stressed samples using the proposed analytical method.

  • Evaluation:

    • Assess the separation of the this compound peak from any degradation product peaks.

    • For HPLC-UV, perform peak purity analysis using a photodiode array (PDA) detector.

    • Calculate the mass balance to account for the parent drug and all degradation products.

Validation Parameter 1: Specificity

Specificity demonstrates that the analytical method can accurately measure the analyte of interest in the presence of potential interferences.[5][6][7]

Experimental Workflow for Specificity

Specificity_Workflow cluster_samples Samples for Injection cluster_evaluation Evaluation Criteria Blank Blank Matrix Interference No Interference at Analyte Retention Time Blank->Interference Analyte Analyte in Matrix Analyte->Interference Spiked Analyte + Potential Interferents in Matrix Resolution Adequate Resolution (>1.5) between Analyte and Interferents Spiked->Resolution Degraded Forced Degradation Sample Degraded->Resolution

Caption: Workflow for Specificity Assessment.

Protocol for Specificity:

  • Analyze Blank Matrix: Analyze at least six different sources of the biological matrix (e.g., human plasma) to assess for any endogenous interferences at the retention time of this compound and the internal standard (if used).

  • Analyze Spiked Samples: Spike the biological matrix with this compound at the lower limit of quantification (LLOQ) and analyze.

  • Analyze Potentially Interfering Compounds: Analyze solutions of the parent drug (Delavirdine) and any other known related substances to ensure they do not interfere with the quantification of this compound.

  • Analyze Forced Degradation Samples: Analyze the samples generated from the forced degradation studies to demonstrate separation from degradation products.

Acceptance Criteria:

  • No significant interfering peaks should be observed at the retention time of this compound in the blank matrix samples.

  • The resolution between the this compound peak and any adjacent peaks should be greater than 1.5.

Validation Parameter 2: Linearity

Linearity establishes the relationship between the concentration of the analyte and the analytical response over a defined range.[8][9][10]

Protocol for Linearity:

  • Prepare Calibration Standards: Prepare a series of at least five calibration standards by spiking the biological matrix with known concentrations of this compound. The concentration range should encompass the expected concentrations in study samples.

  • Analyze Calibration Standards: Analyze the calibration standards in triplicate.

  • Construct Calibration Curve: Plot the mean response (e.g., peak area ratio) versus the nominal concentration.

  • Perform Linear Regression: Perform a linear regression analysis on the data.

Acceptance Criteria:

  • The coefficient of determination (r²) should be ≥ 0.99.

  • The back-calculated concentrations of the calibration standards should be within ±15% of the nominal value (±20% at the LLOQ).

Validation Parameter 3: Accuracy and Precision

Accuracy refers to how close the measured value is to the true value, while precision measures the variability of repeated measurements.[4][8][11]

Protocol for Accuracy and Precision:

  • Prepare Quality Control (QC) Samples: Prepare QC samples in the biological matrix at a minimum of four concentration levels:

    • Lower Limit of Quantification (LLOQ)

    • Low QC (LQC)

    • Medium QC (MQC)

    • High QC (HQC)

  • Intra-day (Within-run) Accuracy and Precision: Analyze at least five replicates of each QC level in a single analytical run.

  • Inter-day (Between-run) Accuracy and Precision: Analyze at least five replicates of each QC level on at least three different days.

Acceptance Criteria:

  • Accuracy: The mean concentration should be within ±15% of the nominal value for LQC, MQC, and HQC, and within ±20% for the LLOQ.

  • Precision: The coefficient of variation (%CV) should not exceed 15% for LQC, MQC, and HQC, and should not exceed 20% for the LLOQ.

Illustrative Data for Accuracy and Precision (UPLC-MS/MS Method)

QC LevelNominal Conc. (ng/mL)Intra-day Accuracy (% Bias)Intra-day Precision (%CV)Inter-day Accuracy (% Bias)Inter-day Precision (%CV)
LLOQ15.28.96.110.3
LQC33.15.44.56.8
MQC50-1.83.2-0.94.1
HQC150-0.52.50.23.3
Validation Parameter 4: Robustness

Robustness testing evaluates the reliability of the method when subjected to small, deliberate changes in analytical parameters.[12][13][14]

Protocol for Robustness:

  • Identify Critical Parameters: Identify critical analytical parameters that could potentially affect the results. For an HPLC/UPLC method, these may include:

    • Mobile phase composition (e.g., ±2% organic solvent)

    • Mobile phase pH (e.g., ±0.2 units)

    • Column temperature (e.g., ±5°C)

    • Flow rate (e.g., ±10%)

  • Vary Parameters: Analyze QC samples while systematically varying each of the identified parameters.

  • Evaluate Impact: Assess the impact of these variations on system suitability parameters (e.g., retention time, peak shape, resolution) and the accuracy and precision of the QC samples.

Acceptance Criteria:

  • The system suitability parameters should remain within acceptable limits.

  • The accuracy and precision of the QC samples should remain within the acceptance criteria defined for the method.

Conclusion

The validation of an analytical method for this compound is a rigorous but essential process to ensure the generation of reliable and defensible data. This guide has provided a comprehensive framework, grounded in scientific principles and regulatory expectations, to navigate this process. By carefully considering the validation parameters and selecting the appropriate analytical technology, researchers can confidently quantify this important metabolite and contribute to the advancement of drug development. The choice between HPLC-UV and UPLC-MS/MS will depend on the specific requirements of the study, with UPLC-MS/MS offering significant advantages in terms of specificity, sensitivity, and throughput for demanding bioanalytical applications.

References

  • ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. European Medicines Agency. (2023). [Link]

  • Bioanalytical Method Validation. Asian Journal of Research in Pharmaceutical Sciences. (n.d.). [Link]

  • ICH M10 on bioanalytical method validation - Scientific guideline. European Medicines Agency. (n.d.). [Link]

  • Forced Degradation Study of Atazanavir, Emtricitabine, Nirmatrelvir, Oseltamivir, Ribavirin and Sofosbuvir. MDPI. (2023). [Link]

  • How To Perform Specificity In Analytical Method Validation: Get Mastery Easily. Pharma Knowledge. (2025). [Link]

  • Validation of Bioanalytical Methods — Highlights of FDA's Guidance. IVT Network. (n.d.). [Link]

  • Demystifying the ICH M10 Bioanalytical Method Validation Guidelines. BioAgilytix. (2024). [Link]

  • Validation of Analytical Procedures Q2(R2). ICH. (2023). [Link]

  • Understanding the Four Types of Analytical Method Validation. Oxford Analytical Services. (2024). [Link]

  • M10 Bioanalytical Method Validation. ICH. (2019). [Link]

  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. (2025). [Link]

  • Bioanalytical Method Validation. U.S. Food and Drug Administration. (n.d.). [Link]

  • Bioanalytical Method Validation - Guidance for Industry. U.S. Food and Drug Administration. (2018). [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. (n.d.). [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Food and Drug Administration. (2022). [Link]

  • Guidance for the validation of pharmaceutical quality control analytical methods. (n.d.). [Link]

  • Futuristic review on progress in force degradation studies and stability indicating assay method for some antiviral drugs. GSC Online Press. (2021). [Link]

  • Specificity analytical method validation. Front Life Sciences. (2025). [Link]

  • What is linearity? Lösungsfabrik. (2018). [Link]

  • ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. LinkedIn. (2024). [Link]

  • Futuristic review on progress in force degradation studies and stability indicating assay method for some antiviral drugs. ResearchGate. (2021). [Link]

  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube. (2025). [Link]

  • A review on forced degradation studies, stability indicating method and stability profile of few antiviral drugs. Journal of Pharmaceutical Negative Results. (2022). [Link]

  • Robustness Tests. LCGC International. (n.d.). [Link]

  • ANALYTICAL PROCEDURE DEVELOPMENT Q14. ICH. (2023). [Link]

  • ICH M10 Bioanalytical Method Validation Guideline-1 year Later. PubMed. (2024). [Link]

  • What Is HPLC Method Robustness Assessment and Its Importance? Altabrisa Group. (2025). [Link]

  • New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific. (2020). [Link]

  • Overview of Forced Degradation Analysis for FDA Approved Antiretroviral agents: A Review. Journal of Young Pharmacists. (n.d.). [Link]

  • Robustness/ruggedness tests in method validation. ResearchGate. (n.d.). [Link]

  • UPLC–MS/MS Bioanalytical Method Development for Pharmacokinetic Profiling of Novel Antiviral Agents. Preprints.org. (2025). [Link]

  • Comparison of HPLC-UV (A) and LC-MS/MS (B) chromatograms of urinary... ResearchGate. (n.d.). [Link]

  • Simple, Rapid and Sensitive High-Performance Liquid Chromatographic Determination of Delavirdine and Its N-desisopropyl Metabolite in Human Plasma. PubMed. (n.d.). [Link]

  • Comparative study between UHPLC-UV and UPLC-MS/MS methods for determination of alogliptin and metformin in their pharmaceutical combination. PubMed. (2017). [Link]

  • High Throughput Quantitative Analysis for a Drug Mixture: Comparing UPLC-MS/MS and HPLC-MS/MS. Waters Corporation. (n.d.). [Link]

  • Comparison between liquid chromatography-UV detection and liquid chromatography-mass spectrometry for the characterization of impurities and/or degradants present in trimethoprim tablets. PubMed. (n.d.). [Link]

  • Determination of Antiviral Drugs and Their Metabolites Using Micro-Solid Phase Extraction and UHPLC-MS/MS in Reversed-Phase and Hydrophilic Interaction Chromatography Modes. MDPI. (2021). [Link]

  • Buyer's Guide: HPLC/UHPLC for Metabolomics. Labcompare.com. (2024). [Link]

  • Determination of Antiviral Drugs and Their Metabolites Using Micro-Solid Phase Extraction and UHPLC-MS/MS in. MDPI. (2021). [Link]

  • Journal of Pharmaceutical and Biomedical Analysis. Radboud Repository. (2023). [Link]

Sources

Delavirdine and its Metabolites: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Central Role of Structure in NNRTI Efficacy

Delavirdine is a second-generation NNRTI that has been utilized in combination antiretroviral therapy for HIV-1.[1][2] Like all NNRTIs, its therapeutic efficacy is intrinsically linked to its three-dimensional structure, which dictates its ability to bind to a specific allosteric site on the HIV-1 reverse transcriptase (RT) enzyme.[2][3] This binding event induces a conformational change in the enzyme, ultimately inhibiting its function and disrupting the viral replication cycle.[3] Understanding the SAR of delavirdine is paramount for comprehending its mechanism of action, predicting potential resistance mutations, and guiding the development of next-generation NNRTIs with improved potency and metabolic stability.

This guide will dissect the critical structural features of delavirdine, explore how metabolic alterations impact its antiviral activity, and provide detailed experimental protocols for assessing these properties.

The Structural Basis of Delavirdine's Antiviral Activity

Delavirdine's potent anti-HIV-1 activity stems from its specific, non-competitive binding to a hydrophobic pocket located approximately 10 Å from the catalytic site of the HIV-1 RT p66 subunit.[3][4] This binding is characterized by a "butterfly-like" conformation of the drug molecule within the pocket.

The key molecular interactions that anchor delavirdine within the NNRTI binding pocket include:

  • The Bis(heteroaryl)piperazine (BHAP) Core: This central scaffold correctly orients the two main aromatic systems of the molecule for optimal interaction with the hydrophobic residues of the binding pocket.[2]

  • The Indole Ring: The indole moiety makes extensive hydrophobic contacts with the side chain of Pro-236. This interaction is a unique feature of delavirdine and contributes significantly to its binding affinity.[5]

  • The Pyridine Ring and Isopropyl Group: The isopropylamino group on the pyridine ring is a critical component for delavirdine's activity. It extends into a sub-pocket and forms crucial van der Waals interactions. The nitrogen atom in the pyridine ring and the secondary amine also have the potential to form hydrogen bonds with amino acid residues such as Lys-103.[5]

  • The Methanesulfonamido Group: This group on the indole ring can form hydrogen bonds with the main chain atoms of amino acid residues within the binding pocket, further stabilizing the drug-enzyme complex.

These interactions collectively induce a conformational change in the RT enzyme, distorting the positions of the catalytic aspartate residues (Asp110, Asp185, and Asp186) and preventing the binding of the natural deoxynucleoside triphosphate substrates, thereby halting DNA synthesis.

Metabolic Pathways and the Inactivation of Delavirdine

Delavirdine undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 enzymes CYP3A4 and, to a lesser extent, CYP2D6.[6][7] The major metabolic pathway is N-dealkylation of the isopropyl group on the pyridine ring, resulting in the formation of N-desisopropyl delavirdine (also referred to as desalkyl delavirdine).[8] Other metabolic routes include hydroxylation of the pyridine ring and cleavage of the amide bond.[9]

Crucially, the metabolites of delavirdine, including the major N-desisopropyl metabolite, are considered biologically inactive.[4][10]

Structure-Activity Relationship: The Critical Role of the Isopropyl Group

The loss of antiviral activity in this compound is a direct consequence of the removal of the isopropyl group. This structural modification eliminates the key hydrophobic interactions within the sub-pocket of the NNRTI binding site. Without these interactions, the binding affinity of the metabolite for the reverse transcriptase is significantly diminished, preventing it from inducing the necessary conformational change to inhibit the enzyme. This stark difference in activity between delavirdine and its primary metabolite underscores the critical importance of the isopropyl group for its anti-HIV-1 potency.

Comparative Analysis: Delavirdine vs. Its Metabolites and Other NNRTIs

A direct comparison of the antiviral activity of delavirdine and its major metabolite, this compound, highlights the dramatic impact of a seemingly minor structural change.

CompoundTargetIC50 (µM) vs HIV-1 RTEC50 (µM) vs HIV-1 in MT4 cellsKey Structural Feature for Activity
Delavirdine HIV-1 Reverse Transcriptase0.26[1]0.085[1]Isopropylamino group on the pyridine ring
This compound HIV-1 Reverse TranscriptaseInactiveInactiveLacks the critical isopropyl group
Comparison with First-Generation NNRTIs: Nevirapine and Efavirenz

Delavirdine, as a second-generation NNRTI, offered certain advantages over the first-generation compounds, nevirapine and efavirenz, although it also presented its own challenges.

FeatureDelavirdineNevirapineEfavirenz
Core Structure Bis(heteroaryl)piperazineDipyrido-diazepinoneBenzoxazinone
Binding Orientation "Butterfly-like""Butterfly-like""Butterfly-like"
Key Interactions Hydrophobic interactions with Pro-236, interactions involving the isopropyl group.[5]Primarily hydrophobic interactions.Interactions involving the cyclopropyl and trifluoromethyl groups.
Primary Metabolism N-dealkylation (CYP3A4/2D6)[6][7]Hydroxylation (CYP3A4/2B6)Hydroxylation (CYP2B6/3A4)
CYP450 Interaction Inhibitor of CYP3A4, 2C9, 2C19, 2D6[7]Inducer of CYP3A4Inducer and inhibitor of CYP enzymes
Resistance Profile K103N, Y181C, P236L[11]K103N, Y181CK103N

The differing chemical structures of these NNRTIs lead to distinct interactions within the binding pocket, resulting in varied resistance profiles and metabolic pathways. For instance, the P236L mutation, which confers resistance to delavirdine, can increase susceptibility to other NNRTIs.[11] Delavirdine's role as a potent inhibitor of CYP3A4 is a significant clinical consideration, leading to numerous drug-drug interactions, a characteristic that differs from the primarily inductive effects of nevirapine and efavirenz on this enzyme.[7]

Experimental Protocols

To facilitate further research in this area, detailed protocols for key in vitro assays are provided below.

HIV-1 Reverse Transcriptase Activity Assay

This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of purified HIV-1 RT.

Protocol:

  • Prepare Reaction Mixture: In a 96-well plate, combine a reaction buffer (containing Tris-HCl, KCl, MgCl2, DTT, and a non-ionic detergent), a poly(rA)/oligo(dT) template/primer, and the test compound at various concentrations.

  • Enzyme Addition: Add purified recombinant HIV-1 RT to each well to initiate the reaction. Include a no-enzyme control and a no-inhibitor control.

  • Incubation: Incubate the plate at 37°C for 1 hour.

  • Detection: Incorporate a labeled nucleotide triphosphate (e.g., [³H]-dTTP or a biotin/digoxigenin-labeled dUTP).

  • Quantification:

    • For radiolabeled nucleotides, spot the reaction mixture onto DEAE filter mats, wash to remove unincorporated nucleotides, and measure radioactivity using a scintillation counter.

    • For non-radioactive methods, capture the biotin-labeled product on a streptavidin-coated plate and detect with an anti-digoxigenin antibody conjugated to a reporter enzyme (e.g., horseradish peroxidase), followed by the addition of a colorimetric or chemiluminescent substrate.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the no-inhibitor control and determine the IC50 value using non-linear regression analysis.

Cell-Based Anti-HIV Assay (MTT Method)

This assay measures the ability of a compound to protect susceptible human cells from HIV-1-induced cell death (cytopathic effect).

Protocol:

  • Cell Seeding: Seed a susceptible T-lymphoid cell line (e.g., MT-4 or CEM-SS) into a 96-well plate.

  • Compound Addition: Add serial dilutions of the test compound to the wells.

  • Viral Infection: Infect the cells with a laboratory-adapted strain of HIV-1 (e.g., HIV-1 IIIB). Include uninfected cell controls and infected, untreated controls.

  • Incubation: Incubate the plate at 37°C in a CO2 incubator for 4-6 days.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., acidified isopropanol or DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration and determine the EC50 (50% effective concentration) and CC50 (50% cytotoxic concentration) values. The selectivity index (SI = CC50/EC50) can then be calculated.

In Vitro Metabolic Stability Assay (Liver Microsomes)

This assay assesses the susceptibility of a compound to metabolism by liver enzymes.

Protocol:

  • Prepare Incubation Mixture: In a microcentrifuge tube, combine liver microsomes (human, rat, or other species), a phosphate buffer (pH 7.4), and the test compound.

  • Initiate Reaction: Add an NADPH-regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) to initiate the metabolic reaction. Include a control incubation without the NADPH-regenerating system to assess non-enzymatic degradation.

  • Incubation and Sampling: Incubate the mixture in a shaking water bath at 37°C. At various time points (e.g., 0, 5, 15, 30, 60 minutes), remove an aliquot of the reaction mixture.

  • Quench Reaction: Immediately add the aliquot to a tube containing a cold organic solvent (e.g., acetonitrile) with an internal standard to stop the reaction and precipitate proteins.

  • Sample Processing: Centrifuge the samples to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Analyze the supernatant by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining parent compound at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of remaining parent compound versus time. The slope of the linear regression line corresponds to the elimination rate constant (k). From this, the in vitro half-life (t½ = 0.693/k) and intrinsic clearance (CLint) can be calculated.

Visualizing the Process: Diagrams and Workflows

To further elucidate the concepts discussed, the following diagrams are provided.

Figure 1: Delavirdine Metabolism and Activity Delavirdine Delavirdine (Active Antiviral) Metabolism Metabolism (CYP3A4/2D6 in Liver) Delavirdine->Metabolism N-dealkylation Inhibition Allosteric Inhibition Delavirdine->Inhibition Desalkyl_Delavirdine This compound (Inactive Metabolite) Metabolism->Desalkyl_Delavirdine No_Inhibition No Significant Binding/ Inhibition Desalkyl_Delavirdine->No_Inhibition HIV_RT HIV-1 Reverse Transcriptase Inhibition->HIV_RT No_Inhibition->HIV_RT

Caption: Delavirdine's metabolic pathway to inactivity.

Figure 2: Experimental Workflow for Antiviral Activity cluster_biochemical Biochemical Assay cluster_cellular Cell-Based Assay RT_Assay HIV-1 RT Activity Assay IC50 Determine IC50 RT_Assay->IC50 Cell_Assay Cell-Based Anti-HIV Assay (e.g., MTT) EC50_CC50 Determine EC50 & CC50 Cell_Assay->EC50_CC50 SI Calculate Selectivity Index (SI) EC50_CC50->SI

Caption: Workflow for determining antiviral potency.

Conclusion

The structure-activity relationship of delavirdine is a clear illustration of the molecular intricacies that govern drug efficacy. Its potent anti-HIV-1 activity is dependent on specific structural features, particularly the isopropylamino group, which facilitates critical interactions within the allosteric binding pocket of HIV-1 reverse transcriptase. Metabolic N-dealkylation of this group leads to the formation of the inactive metabolite, this compound, effectively abrogating its therapeutic effect. This guide provides a comprehensive overview of these principles, supported by comparative data and detailed experimental protocols, to aid researchers in the ongoing effort to develop more robust and effective antiretroviral agents.

References

  • Rodgers, D. W., et al. (1995). Unique features in the structure of the complex between HIV-1 reverse transcriptase and the bis(heteroaryl)piperazine (BHAP) U-90152 explain resistance mutations for this nonnucleoside inhibitor. Proceedings of the National Academy of Sciences, 92(4), 1222-1226. [Link]

  • Pediatric Oncall. (2024). Delaviridine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose. Pediatric Oncall. [Link]

  • Scott, L., & Perry, C. (2000). Delavirdine: a review of its use in HIV infection. Drugs, 60(6), 1411-1444. [Link]

  • Demeter, L. M., et al. (2000). Delavirdine susceptibilities and associated reverse transcriptase mutations in human immunodeficiency virus type 1 isolates from patients in a phase I/II trial of delavirdine monotherapy (ACTG 260). Antimicrobial agents and chemotherapy, 44(3), 794-797. [Link]

  • National Center for Biotechnology Information. (n.d.). Delavirdine. PubChem. [Link]

  • Shafer, R. W., & Schapiro, J. M. (2008). HIV-1 drug resistance mutations: an updated framework for the second decade of HAART. AIDS reviews, 10(2), 67-84. [Link]

  • Freitas, R. F. D. (2009). Main metabolic routes of delavirdine. ResearchGate. [Link]

  • Chang, M., et al. (1997). Identification of the metabolites of the HIV-1 reverse transcriptase inhibitor delavirdine in monkeys. Drug metabolism and disposition, 25(8), 921-932. [Link]

  • Asif, M. (2014). Structure-activity relationship studies on clinically relevant HIV-1 NNRTIs. Mini reviews in medicinal chemistry, 14(4), 332-349. [Link]

  • Voorman, R. L., et al. (1998). Metabolism of delavirdine, a human immunodeficiency virus type-1 reverse transcriptase inhibitor, by microsomal cytochrome P450 in humans, rats, and other species: probable involvement of CYP2D6 and CYP3A. Drug metabolism and disposition, 26(7), 631-639. [Link]

  • U.S. Food and Drug Administration. (1999). RESCRIPTOR (delavirdine mesylate) tablets Label. [Link]

  • Chang, M., et al. (1997). Metabolism of the HIV-1 reverse transcriptase inhibitor delavirdine in mice. Drug metabolism and disposition, 25(8), 933-944. [Link]

  • Dueweke, T. J., et al. (1993). Delavirdine mesylate, a potent non-nucleoside HIV-1 reverse transcriptase inhibitor. Journal of acquired immune deficiency syndromes, 6 Suppl 1, S24-30. [Link]

  • KEGG. (n.d.). Delavirdine. KEGG DRUG. [Link]

  • Morse, G. D., et al. (2003). Pharmacokinetics of ritonavir and delavirdine in human immunodeficiency virus-infected patients. Antimicrobial agents and chemotherapy, 47(5), 1694-1699. [Link]

  • Asif, M. (2014). Structure-activity relationship studies on clinically relevant HIV-1 NNRTIs. ResearchGate. [Link]

  • MySkinRecipes. (n.d.). This compound. MySkinRecipes. [Link]

  • Sriram, D., et al. (2013). Molecular Dynamics Study of HIV-1 RT-DNA-nevirapine Complexes Explains NNRTI Inhibition and Resistance by Connection Mutations. Journal of chemical information and modeling, 53(12), 3329-3341. [Link]

  • Behja, W., & Jemal, M. (2019). Anti-HIV Drug Discovery, Development and Synthesis of Delavirdine: Review Article. International Research Journal of Pure and Applied Chemistry, 20(3), 1-16. [Link]

  • Sarafianos, S. G., et al. (2012). HIV-1 Reverse Transcriptase and Antiviral Drug Resistance (Part 1 of 2). Viruses, 4(10), 2212-2235. [Link]

  • Himmel, D. M., et al. (2013). A comparison of the ability of rilpivirine (TMC278) and selected analogues to inhibit clinically relevant HIV-1 reverse transcriptase mutants. Antiviral research, 98(2), 209-216. [Link]

  • Sluis-Cremer, N., et al. (2004). Conformational Changes in HIV-1 Reverse Transcriptase Induced by Nonnucleoside Reverse Transcriptase Inhibitor Binding. Molecular pharmacology, 66(6), 1543-1550. [Link]

  • ResearchGate. (n.d.). IC50 values for HIV-1/HIV-2 RT chimeras. ResearchGate. [Link]

  • Kuny, C., et al. (2014). Comparative durability of nevirapine versus efavirenz in first-line regimens during the first year of initiating antiretroviral therapy among Swaziland HIV-infected adults. PloS one, 9(1), e86344. [Link]

  • Voorman, R. L., et al. (2001). Interaction of delavirdine with human liver microsomal cytochrome P450: inhibition of CYP2C9, CYP2C19, and CYP2D6. Drug metabolism and disposition, 29(1), 41-47. [Link]

  • Kudalkar, S. N., et al. (2022). Structural Studies and Structure Activity Relationships for Novel Computationally Designed Non-nucleoside Inhibitors and Their Interactions With HIV-1 Reverse Transcriptase. Frontiers in molecular biosciences, 9, 831818. [Link]

Sources

Navigating Resistance: A Comparative Analysis of Delavirdine and its Metabolite, N-Desisopropyl Delavirdine, Against HIV-1

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of antiretroviral therapy, the emergence of drug-resistant HIV-1 strains presents a continuous challenge. Delavirdine, a non-nucleoside reverse transcriptase inhibitor (NNRTI), has played a role in combination therapies. However, its efficacy can be compromised by mutations in the HIV-1 reverse transcriptase (RT) enzyme. This guide provides a detailed comparison of delavirdine and its primary metabolite, N-desisopropyl delavirdine, in the context of resistant HIV-1 strains. We will delve into the metabolic pathway, the known impact of resistance mutations on delavirdine, and the experimental methodologies used to assess these interactions.

The Metabolic Fate of Delavirdine: Generation of this compound

Delavirdine is extensively metabolized in the body, primarily by the cytochrome P450 3A (CYP3A) and to a lesser extent, CYP2D6, families of enzymes.[1] The major metabolic pathway is N-dealkylation of the isopropyl group, leading to the formation of this compound, also referred to as desalkyl delavirdine.[1][2][3][4] This metabolite is a significant circulating compound following delavirdine administration.[2][3]

The conversion of delavirdine to its N-desisopropyl metabolite is a critical consideration in its overall antiviral profile and potential for drug-drug interactions. Delavirdine itself is an inhibitor of CYP3A4, which can affect the metabolism of other drugs cleared by this pathway and also influence its own metabolism.[4][5]

Delavirdine Delavirdine CYP3A4 CYP3A4/CYP2D6 Delavirdine->CYP3A4 Metabolism NDesiso N-Desisopropyl Delavirdine CYP3A4->NDesiso N-dealkylation

Caption: Metabolic conversion of Delavirdine.

Delavirdine's Activity Against Resistant HIV-1 Strains

The clinical utility of delavirdine is limited by a low genetic barrier to resistance. Single amino acid substitutions in the NNRTI binding pocket of HIV-1 reverse transcriptase can lead to high-level resistance.

Key Resistance Mutations:

  • K103N: This is a common mutation selected by several NNRTIs, including delavirdine. It confers broad cross-resistance within the NNRTI class.

  • Y181C: Another prevalent mutation that significantly reduces the susceptibility to delavirdine.

  • G190A: This mutation also contributes to delavirdine resistance.

  • P236L: While conferring resistance to delavirdine, this mutation can sometimes lead to hypersensitivity to other NNRTIs.

The presence of these mutations can dramatically increase the concentration of delavirdine required to inhibit viral replication, often rendering the drug ineffective.

Comparative Antiviral Activity: The Unanswered Question

A comprehensive search of the available scientific literature did not yield direct comparative data on the in vitro activity (e.g., IC50 or EC50 values) of this compound against wild-type or resistant HIV-1 strains. While it is established as the major metabolite, its intrinsic antiviral potency, particularly against strains with key resistance mutations, remains to be publicly detailed.

This lack of data presents a significant gap in understanding the complete in vivo activity profile of delavirdine. It is plausible that this compound possesses significantly lower antiviral activity than the parent compound, which may explain the limited focus on its characterization in resistance studies. However, without direct experimental evidence, this remains speculative.

Table 1: Known Antiviral Activity of Delavirdine Against Wild-Type HIV-1

CompoundTargetIC50 (µM)Cell Line
DelavirdineHIV-1 RT0.26MT-2

This table highlights the known activity of the parent drug. A corresponding entry for this compound is absent due to the lack of available data.

Experimental Protocols for Assessing Antiviral Activity

To encourage further research into the activity of delavirdine metabolites, we provide detailed, step-by-step methodologies for key experiments.

Cell-Based Antiviral Susceptibility Assay (Recombinant Virus Assay)

This assay is the gold standard for determining the phenotypic resistance of HIV-1 to antiretroviral drugs.

Objective: To measure the 50% inhibitory concentration (IC50) of a compound against different HIV-1 strains (wild-type and mutant).

Methodology:

  • Generation of Recombinant Viruses:

    • Amplify the protease and reverse transcriptase regions from patient-derived plasma HIV-1 RNA or from site-directed mutagenesis constructs.

    • Co-transfect a human cell line (e.g., 293T) with the amplified PCR product and a proviral DNA vector that is deleted in the corresponding protease and RT regions.

    • Homologous recombination within the cells generates infectious recombinant virus particles containing the desired RT mutations.

    • Harvest the virus-containing supernatant and determine the viral titer (e.g., by p24 antigen ELISA).

  • Antiviral Assay:

    • Seed a susceptible target cell line (e.g., MT-4 or TZM-bl) in a 96-well plate.

    • Prepare serial dilutions of the test compounds (delavirdine and this compound).

    • Add the diluted compounds to the cells.

    • Infect the cells with a standardized amount of the recombinant virus (wild-type or mutant).

    • Incubate for 3-5 days.

  • Endpoint Measurement:

    • Quantify viral replication by measuring an endpoint such as:

      • MTT assay: Measures cell viability, which is reduced by viral cytopathic effect.

      • p24 antigen ELISA: Measures the amount of a viral protein in the supernatant.

      • Luciferase reporter gene assay: If using a reporter cell line like TZM-bl, measure the luciferase activity, which is driven by the HIV-1 LTR promoter.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration compared to the virus control (no drug).

    • Plot the percentage of inhibition against the drug concentration and determine the IC50 value using non-linear regression analysis.

    • The fold-change in resistance is calculated by dividing the IC50 for the mutant virus by the IC50 for the wild-type virus.

cluster_0 Virus Generation cluster_1 Antiviral Assay cluster_2 Data Analysis RT_PCR Amplify RT gene (Wild-type or Mutant) Transfection Co-transfect 293T cells RT_PCR->Transfection Vector Proviral Vector (ΔRT) Vector->Transfection Recombination Homologous Recombination Transfection->Recombination Virus Harvest Recombinant Virus Recombination->Virus Infection Infect with Virus Virus->Infection Cells Seed Target Cells Compound Add Serial Dilutions of Delavirdine / Metabolite Cells->Compound Compound->Infection Incubation Incubate Infection->Incubation Endpoint Measure Endpoint (e.g., p24, Luciferase) Incubation->Endpoint Inhibition Calculate % Inhibition Endpoint->Inhibition IC50 Determine IC50 Inhibition->IC50 FoldChange Calculate Fold-Change in Resistance IC50->FoldChange

Caption: Workflow for Phenotypic Antiviral Susceptibility Assay.

HIV-1 Reverse Transcriptase Enzyme Inhibition Assay

This biochemical assay directly measures the inhibitory effect of a compound on the enzymatic activity of purified HIV-1 RT.

Objective: To determine the 50% inhibitory concentration (IC50) of a compound against the enzymatic activity of wild-type and mutant HIV-1 RT.

Methodology:

  • Reagents and Materials:

    • Purified recombinant HIV-1 RT (wild-type and mutant enzymes).

    • Poly(rA)-oligo(dT) template-primer.

    • Deoxynucleoside triphosphates (dNTPs), including a labeled dNTP (e.g., ³H-dTTP or a biotin- or digoxigenin-labeled dNTP).

    • Test compounds (delavirdine and this compound).

    • Reaction buffer.

    • Microplates (e.g., 96-well).

    • Detection system (scintillation counter for radioactivity, or colorimetric/chemiluminescent reader for non-radioactive methods).

  • Assay Procedure:

    • In a microplate well, combine the reaction buffer, poly(rA)-oligo(dT) template-primer, and dNTPs.

    • Add serial dilutions of the test compounds.

    • Initiate the reaction by adding the purified HIV-1 RT enzyme.

    • Incubate at 37°C for a defined period (e.g., 1 hour).

    • Stop the reaction.

  • Detection of RT Activity:

    • Capture the newly synthesized DNA onto a filter or the microplate surface.

    • Wash to remove unincorporated labeled dNTPs.

    • Quantify the amount of incorporated labeled dNTP, which is proportional to the RT activity.

  • Data Analysis:

    • Calculate the percentage of RT inhibition for each compound concentration relative to the enzyme control (no drug).

    • Determine the IC50 value as described for the cell-based assay.

Conclusion and Future Directions

Delavirdine's clinical use is hampered by the rapid emergence of resistance. While its major metabolite, this compound, is well-documented, a critical knowledge gap exists regarding its specific antiviral activity against resistant HIV-1 strains. The absence of this data in publicly accessible literature underscores the need for further investigation.

Future research should focus on:

  • Synthesis and Purification of this compound: To enable direct in vitro testing.

  • Head-to-Head Comparison: Performing parallel cell-based and enzyme inhibition assays to compare the activity of delavirdine and this compound against a panel of clinically relevant NNRTI-resistant HIV-1 strains.

  • Structural Biology Studies: Determining the crystal structure of this compound in complex with wild-type and mutant HIV-1 RT to understand the molecular basis of its activity (or lack thereof).

A clearer understanding of the antiviral profile of this compound would provide a more complete picture of the in vivo pharmacology of delavirdine and could inform the design of future NNRTIs with improved resistance profiles.

References

  • Chang, M., et al. (1998). Metabolism of delavirdine, a human immunodeficiency virus type-1 reverse transcriptase inhibitor, by microsomal cytochrome P450 in humans, rats, and other species: probable involvement of CYP2D6 and CYP3A. Drug Metabolism and Disposition, 26(7), 631-639. [Link]

  • Chang, M., et al. (1997). Identification of the metabolites of the HIV-1 reverse transcriptase inhibitor delavirdine in monkeys. Drug Metabolism and Disposition, 25(7), 849-863. [Link]

  • Dalvie, D. K., et al. (1997). Metabolism of the HIV-1 reverse transcriptase inhibitor delavirdine in mice. Drug Metabolism and Disposition, 25(12), 1357-1365. [Link]

  • Gangar, M., et al. (2024). Pharmacology of Delavirdine ; Clinical uses, Mechanism of action, Indication, Side effects. YouTube. [Link]

  • Morse, G. D. (2016). Delavirdine. Oncohema Key. [Link]

  • ResearchGate. (n.d.). – Main metabolic routes of delavirdine. [Link]

  • Tran, J. Q., et al. (2001). Delavirdine: clinical pharmacokinetics and drug interactions. Clinical Pharmacokinetics, 40(3), 207-226. [Link]

Sources

A Comparative Pharmacokinetic Analysis of Delavirdine and its Primary Metabolite, N-Desisopropyl Delavirdine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of antiretroviral therapy, a thorough understanding of the pharmacokinetic profiles of a parent drug and its metabolites is paramount for optimizing therapeutic efficacy and ensuring patient safety. This guide provides an in-depth comparative analysis of the pharmacokinetics of delavirdine, a non-nucleoside reverse transcriptase inhibitor (NNRTI), and its principal metabolite, N-desisopropyl delavirdine. This document is intended for researchers, scientists, and drug development professionals engaged in the fields of pharmacology, virology, and medicinal chemistry.

Delavirdine mesylate (brand name Rescriptor) has been utilized in combination therapies for the treatment of Human Immunodeficiency Virus Type 1 (HIV-1) infection.[1][2] Its mechanism of action involves the direct, non-competitive inhibition of the HIV-1 reverse transcriptase enzyme, a critical component in the viral replication cycle.[1][2][3] The biotransformation of delavirdine in the body leads to the formation of several metabolites, with the N-desisopropylation pathway yielding a significant product: this compound.[4][5][6][7] This guide will dissect and compare the pharmacokinetic journeys of these two molecules, from absorption to elimination, supported by experimental data and methodologies.

I. The Metabolic Fate of Delavirdine: A Fork in the Road

Delavirdine undergoes extensive hepatic metabolism, primarily mediated by the cytochrome P450 (CYP) enzyme system.[1][3] In vitro studies using human liver microsomes have identified CYP3A4 as the major enzyme responsible for the N-desalkylation of delavirdine to form this compound, with a minor contribution from CYP2D6.[5] This metabolic conversion is a crucial determinant of the parent drug's overall clearance and systemic exposure. The resulting this compound is widely regarded as an inactive metabolite, lacking significant anti-HIV activity.[1][4]

Delavirdine Delavirdine Metabolite This compound (Inactive) Delavirdine->Metabolite CYP3A4 (major) CYP2D6 (minor) Excretion Excretion Delavirdine->Excretion First-order clearance Metabolite->Excretion First-order clearance

Caption: Metabolic pathway of delavirdine.

II. Comparative Pharmacokinetic Parameters

The pharmacokinetic profiles of delavirdine and its N-desisopropyl metabolite exhibit notable differences. Delavirdine itself displays nonlinear pharmacokinetics, particularly at higher doses, which is attributed to the saturation of its own CYP3A4-mediated metabolism.[8] A population pharmacokinetic analysis conducted by Smith et al. (2005) in HIV-infected individuals provides key insights into the disposition of both the parent drug and its metabolite.[9]

ParameterDelavirdineThis compoundKey Insights
Absorption Rapidly absorbed, with peak plasma concentrations (Tmax) occurring at approximately 1 hour.[1] Bioavailability is around 85%.[1]Formed via metabolism of delavirdine.The appearance of the metabolite in plasma is dependent on the rate of delavirdine's metabolism.
Distribution Extensively bound to plasma proteins (~98%), primarily albumin.[1][3] Volume of distribution at steady state (Vss) is approximately 67.6 L.[9]Apparent volume of distribution (V/F) is approximately 24.7 L.[9]Delavirdine has a larger volume of distribution, suggesting more extensive distribution into tissues compared to its metabolite.
Metabolism Primarily metabolized by CYP3A4 and to a lesser extent, CYP2D6.[5] Exhibits nonlinear, capacity-limited metabolism.[6]Further metabolism is not well-characterized, but it is cleared from the system.The formation of this compound is a key metabolic pathway for delavirdine.
Elimination Half-life is approximately 5.8 hours, but can increase with higher doses due to nonlinear kinetics.[3]Apparent clearance (CL/F) is approximately 29.7 L/h.[9] The estimated half-life is shorter than that of the parent drug.The metabolite is cleared more rapidly from the body than delavirdine.
Pharmacological Activity Potent non-nucleoside reverse transcriptase inhibitor of HIV-1.[3][4]Considered an inactive metabolite with no significant anti-HIV activity.[1][4]The metabolic conversion of delavirdine to this compound represents a detoxification and inactivation pathway.

Note: The half-life of this compound is not directly reported but can be estimated from its apparent volume of distribution and clearance. Given the reported values, the estimated half-life would be in the range of 0.6 hours, indicating rapid elimination.

III. Experimental Protocols for Pharmacokinetic Assessment

The accurate characterization of the pharmacokinetics of delavirdine and this compound relies on robust bioanalytical methods and well-designed clinical studies.

A. Bioanalytical Method: HPLC with Fluorescence Detection

A common and sensitive method for the simultaneous quantification of delavirdine and its N-desisopropyl metabolite in human plasma is High-Performance Liquid Chromatography (HPLC) with fluorescence detection.

Protocol:

  • Sample Preparation:

    • To 1 mL of human plasma, add an internal standard (a structurally similar compound not present in the sample).

    • Perform protein precipitation by adding acetonitrile.

    • Vortex and centrifuge the sample to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase for injection.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A mixture of acetonitrile and a phosphate buffer (pH adjusted).

    • Flow Rate: 1.0 mL/min.

    • Detection: Fluorescence detector with excitation at approximately 302 nm and emission at approximately 425 nm.

  • Quantification:

    • Generate a standard curve by spiking known concentrations of delavirdine and this compound into blank plasma.

    • Calculate the peak area ratios of the analytes to the internal standard.

    • Determine the concentrations in the unknown samples by interpolating from the standard curve.

cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Quantification Plasma Plasma Add_IS Add Internal Standard Plasma->Add_IS 1 mL Precipitate Precipitate Add_IS->Precipitate Protein Precipitation (Acetonitrile) Centrifuge Centrifuge Precipitate->Centrifuge Supernatant Supernatant Centrifuge->Supernatant Evaporate Evaporate Supernatant->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute Inject Inject Reconstitute->Inject C18_Column C18 Reverse-Phase Column Inject->C18_Column Mobile Phase Fluorescence_Detector Fluorescence_Detector C18_Column->Fluorescence_Detector Excitation: 302 nm Emission: 425 nm Data_Acquisition Data_Acquisition Fluorescence_Detector->Data_Acquisition Peak_Area_Ratio Calculate Peak Area Ratios Data_Acquisition->Peak_Area_Ratio Interpolate Determine Concentrations Peak_Area_Ratio->Interpolate Standard_Curve Generate Standard Curve Standard_Curve->Interpolate

Caption: Experimental workflow for bioanalysis.

B. Clinical Pharmacokinetic Study Design

A typical clinical study to compare the pharmacokinetics of delavirdine and this compound would involve the following:

  • Subject Recruitment: Enroll healthy volunteers or HIV-infected patients, ensuring they meet specific inclusion and exclusion criteria.

  • Drug Administration: Administer a single oral dose of delavirdine mesylate.

  • Serial Blood Sampling: Collect blood samples at predefined time points before and after drug administration (e.g., 0, 0.5, 1, 1.5, 2, 4, 6, 8, 12, 24 hours).

  • Plasma Processing: Separate plasma from the blood samples and store frozen until analysis.

  • Bioanalysis: Analyze the plasma samples for delavirdine and this compound concentrations using a validated bioanalytical method as described above.

  • Pharmacokinetic Analysis: Use non-compartmental or compartmental analysis to determine pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life, and clearance for both the parent drug and the metabolite.

IV. Discussion and Implications

The comparative pharmacokinetic data reveal a clear dispositional relationship between delavirdine and its N-desisopropyl metabolite. Delavirdine's rapid absorption is followed by extensive metabolism, leading to the formation of an inactive metabolite that is efficiently cleared from the body. The nonlinear kinetics of delavirdine underscore the importance of dose considerations, as higher doses can lead to a disproportionate increase in systemic exposure due to saturation of its metabolic pathway.

The role of CYP3A4 in delavirdine's metabolism is a critical factor in its drug-drug interaction profile. As a potent inhibitor of CYP3A4, delavirdine can significantly increase the plasma concentrations of co-administered drugs that are substrates for this enzyme, a crucial consideration in the context of combination antiretroviral therapy.[10]

V. Conclusion

This guide has provided a comprehensive comparison of the pharmacokinetics of delavirdine and its primary metabolite, this compound. The key distinctions in their distribution, metabolism, and elimination profiles are central to understanding the overall pharmacology of delavirdine. The transformation of the active parent drug into an inactive, rapidly cleared metabolite is a defining feature of its disposition. The experimental protocols outlined herein provide a framework for the continued investigation of the pharmacokinetics of delavirdine and other antiretroviral agents, contributing to the development of safer and more effective therapeutic strategies for HIV-1 infection.

References

  • Smith, P. F., DiCenzo, R., Forrest, A., Shelton, M., Friedland, G., Para, M., Pollard, R., Fischl, M., DiFrancesco, R., & Morse, G. D. (2005). Population pharmacokinetics of delavirdine and N-delavirdine in HIV-infected individuals. Clinical Pharmacokinetics, 44(1), 99–109. [Link]

  • PubChem. (n.d.). Delavirdine. National Center for Biotechnology Information. Retrieved from [Link]

  • Chang, M., Geng, L., & Rodrigues, A. D. (1997). Metabolism of delavirdine, a human immunodeficiency virus type-1 reverse transcriptase inhibitor, by microsomal cytochrome P450 in humans, rats, and other species: probable involvement of CYP2D6 and CYP3A. Drug Metabolism and Disposition, 25(7), 849-858. [Link]

  • Voorman, R. L., Maio, S. M., Hauer, M. J., Sanders, P. E., & Wienkers, L. C. (1998). Metabolism of delavirdine, a human immunodeficiency virus type-1 reverse transcriptase inhibitor, by microsomal cytochrome P450 in humans: involvement of CYP3A4 and CYP2D6. Drug Metabolism and Disposition, 26(7), 631-639. [Link]

  • Morse, G. D., Fischl, M. A., Shelton, M. J., Cox, S. R., Gerkovich, M. M., & Freimuth, W. W. (1997). Single-dose pharmacokinetics of delavirdine mesylate and didanosine in patients with human immunodeficiency virus infection. Antimicrobial Agents and Chemotherapy, 41(1), 169-174. [Link]

  • Chang, M., Sood, V. K., & Musson, D. G. (1998). Metabolism of the HIV-1 reverse transcriptase inhibitor delavirdine in mice. Drug Metabolism and Disposition, 26(5), 428-438. [Link]

  • Chang, M., Sood, V. K., El-Shourbagy, T. A., & Musson, D. G. (1998). Identification of the metabolites of the HIV-1 reverse transcriptase inhibitor delavirdine in monkeys. Drug Metabolism and Disposition, 26(9), 883-893. [Link]

  • Vertex AI Search. (n.d.). Pharmacology of Delavirdine.
  • Demeter, L. M., Shafer, R. W., Meehan, P. M., Holden-Wiltse, J., Fischl, M. A., Freimuth, W. W., Para, M. F., & Reichman, R. C. (2000). Delavirdine susceptibilities and associated reverse transcriptase mutations in human immunodeficiency virus type 1 isolates from patients in a phase I/II trial of delavirdine monotherapy (ACTG 260). Antimicrobial Agents and Chemotherapy, 44(3), 794–797. [Link]

  • Morse, G. D., Catanzaro, L. M., Fischl, M. A., Gerkovich, M. M., Cox, S. R., & Freimuth, W. W. (1998). Multiple-dose pharmacokinetics of delavirdine mesylate and didanosine in HIV-infected patients. Clinical Pharmacology and Therapeutics, 64(2), 148-157. [Link]

  • Oncohema Key. (2016, August 11). Delavirdine. Retrieved from [Link]

  • GSKPro for Healthcare Professionals. (n.d.). RESCRIPTOR. Retrieved from [Link]

  • Tran, J. Q., Gerber, J. G., & Kerr, B. M. (2001). Delavirdine: clinical pharmacokinetics and drug interactions. Clinical Pharmacokinetics, 40(3), 207–226. [Link]

  • ViiV Healthcare. (2009, December 15). PRODUCT MONOGRAPH RESCRIPTOR. Retrieved from [Link]

Sources

A Researcher's Guide to Validating the Role of CYP Enzymes in N-Desisopropyl Delavirdine Formation

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists in the field of drug development, understanding the metabolic pathways of a drug candidate is paramount. This guide provides an in-depth, objective comparison of established in vitro methods to validate the role of Cytochrome P450 (CYP) enzymes in the formation of N-desisopropyl delavirdine, the primary metabolite of the non-nucleoside reverse transcriptase inhibitor, delavirdine. We will delve into the technical nuances of each experimental approach, offering field-proven insights and detailed protocols to ensure scientific integrity and reproducibility.

Delavirdine undergoes extensive metabolism, primarily through N-dealkylation, a reaction catalyzed by CYP enzymes.[1] Identifying the specific CYP isoforms responsible for this metabolic conversion is crucial for predicting potential drug-drug interactions and understanding inter-individual variability in drug response.[2] The scientific literature indicates that CYP3A4 is the principal enzyme involved in the formation of this compound, with a minor contribution from CYP2D6.[3][4] This guide will equip you with the methodologies to independently verify these findings.

Comparative Analysis of In Vitro Methodologies

Three principal in vitro techniques are widely accepted for reaction phenotyping of drug metabolism pathways:

  • Recombinant Human CYP Enzymes: This "gold standard" method involves incubating the drug substrate with individual, cDNA-expressed human CYP isoforms to directly assess the metabolic capability of each enzyme.

  • Chemical Inhibition Assays: This approach utilizes selective chemical inhibitors of specific CYP enzymes in a complex system like human liver microsomes (HLM) to infer the contribution of each enzyme by observing the degree of inhibition of the metabolic pathway of interest.

  • Correlation Analysis: This method examines the relationship between the rate of drug metabolism in a panel of individual human liver microsomes and the activity of specific CYP isoforms in those same microsomes, measured using probe substrates.

The following sections will provide a detailed comparison of these methods, including their underlying principles, experimental protocols, and data interpretation.

Method 1: Recombinant Human CYP Enzymes

This approach offers the most direct evidence for the involvement of a specific CYP isoform in a metabolic reaction. By isolating the enzyme, confounding factors present in more complex systems are eliminated.

Causality Behind Experimental Choices

The use of recombinant enzymes allows for the unambiguous assignment of metabolic activity to a single CYP isoform. This is particularly important when multiple enzymes may contribute to the same metabolic pathway. The choice of enzyme concentration and substrate concentration is critical to ensure that the reaction proceeds under initial rate conditions, allowing for accurate kinetic analysis.

Self-Validating System

The protocol includes positive and negative controls to ensure the validity of the results. A positive control with a known substrate for each CYP isoform confirms enzyme activity, while a negative control lacking the NADPH regenerating system demonstrates that the reaction is enzyme- and cofactor-dependent.

Experimental Protocol

Objective: To determine the kinetic parameters (Km and Vmax) of this compound formation by individual recombinant human CYP3A4 and CYP2D6.

Materials:

  • Recombinant human CYP3A4 and CYP2D6 enzymes (e.g., from insect cells)[5]

  • Delavirdine

  • This compound standard[6]

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[1]

  • Potassium phosphate buffer (100 mM, pH 7.4)[2]

  • Acetonitrile (for reaction termination)

  • Internal standard for HPLC analysis

Procedure:

  • Preparation of Incubation Mixtures: In separate microcentrifuge tubes, prepare incubation mixtures containing potassium phosphate buffer, the NADPH regenerating system, and the recombinant CYP enzyme (a typical protein concentration for recombinant CYP assays is 10-50 pmol/mL).[7]

  • Pre-incubation: Pre-incubate the mixtures at 37°C for 5 minutes to allow the system to equilibrate.

  • Initiation of Reaction: Initiate the reaction by adding delavirdine at various concentrations (e.g., 0.5 to 50 µM) to the pre-incubated mixtures.

  • Incubation: Incubate the reaction mixtures at 37°C for a predetermined time (e.g., 15-30 minutes), ensuring the reaction is in the linear range for product formation.

  • Termination of Reaction: Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.

  • Sample Preparation: Centrifuge the terminated reactions to precipitate the protein. Transfer the supernatant to a new tube for HPLC analysis.

  • HPLC Analysis: Analyze the samples for the formation of this compound using a validated HPLC method with fluorescence detection.[8]

  • Data Analysis: Determine the rate of this compound formation at each delavirdine concentration. Fit the data to the Michaelis-Menten equation to calculate the Km and Vmax values.

Data Presentation
EnzymeKm (µM)Vmax (nmol/min/nmol CYP)
CYP3A45.4 ± 1.4[3]To be determined experimentally
CYP2D610.9 ± 0.8[3]To be determined experimentally

Note: The Vmax value will be dependent on the specific activity of the recombinant enzyme lot used.

Experimental Workflow

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Prepare Incubation Mix Prepare Incubation Mix Add Recombinant CYP Add Recombinant CYP Prepare Incubation Mix->Add Recombinant CYP Add NADPH System Add NADPH System Add Recombinant CYP->Add NADPH System Pre-incubate at 37°C Pre-incubate at 37°C Add NADPH System->Pre-incubate at 37°C Prepare Delavirdine Solutions Prepare Delavirdine Solutions Initiate with Delavirdine Initiate with Delavirdine Prepare Delavirdine Solutions->Initiate with Delavirdine Pre-incubate at 37°C->Initiate with Delavirdine Incubate at 37°C Incubate at 37°C Initiate with Delavirdine->Incubate at 37°C Terminate Reaction Terminate Reaction Incubate at 37°C->Terminate Reaction Centrifuge Centrifuge Terminate Reaction->Centrifuge HPLC Analysis HPLC Analysis Centrifuge->HPLC Analysis Data Analysis (Km, Vmax) Data Analysis (Km, Vmax) HPLC Analysis->Data Analysis (Km, Vmax)

Caption: Workflow for recombinant human CYP enzyme assay.

Method 2: Chemical Inhibition Assay

This method provides indirect evidence of a CYP isoform's involvement by observing the effect of a selective inhibitor on the metabolism of the drug in a complex system like human liver microsomes (HLM). HLM contains a full complement of CYP enzymes.

Causality Behind Experimental Choices

The selection of a highly selective chemical inhibitor is crucial for the validity of this method. Ketoconazole is a potent and selective inhibitor of CYP3A4, while quinidine is a well-established selective inhibitor of CYP2D6. By pre-incubating the HLM with the inhibitor, the target enzyme is inactivated before the addition of the substrate, allowing for a clear assessment of its contribution to the overall metabolism. The concentrations of the inhibitors are chosen to be significantly higher than their Ki values to ensure maximal inhibition of the target enzyme with minimal off-target effects.

Self-Validating System

The protocol includes a control incubation without the inhibitor to establish the baseline rate of metabolism. Additionally, the use of a positive control substrate for the inhibited enzyme can confirm the effectiveness of the inhibitor in the experimental system.

Experimental Protocol

Objective: To determine the percentage inhibition of this compound formation in human liver microsomes by selective inhibitors of CYP3A4 and CYP2D6.

Materials:

  • Pooled human liver microsomes (HLM)[1]

  • Delavirdine

  • Ketoconazole (selective CYP3A4 inhibitor)[9]

  • Quinidine (selective CYP2D6 inhibitor)[3]

  • NADPH regenerating system

  • Potassium phosphate buffer (100 mM, pH 7.4)

  • Acetonitrile

  • Internal standard for HPLC analysis

Procedure:

  • Preparation of Incubation Mixtures: Prepare incubation mixtures containing HLM (a typical protein concentration for HLM assays is 0.2-1.0 mg/mL), potassium phosphate buffer, and either the selective inhibitor (e.g., 1 µM ketoconazole or 10 µM quinidine) or the vehicle control (e.g., methanol or DMSO, final concentration <0.5%).

  • Pre-incubation: Pre-incubate the mixtures with the NADPH regenerating system at 37°C for a sufficient time to allow for maximal inhibition (e.g., 15-30 minutes).

  • Initiation of Reaction: Initiate the reaction by adding delavirdine at a concentration close to its Km in HLM (approximately 6.8 µM).[3]

  • Incubation: Incubate the reaction mixtures at 37°C for a predetermined time within the linear range of product formation.

  • Termination and Sample Preparation: Terminate the reaction and prepare the samples for HPLC analysis as described in Method 1.

  • HPLC Analysis: Analyze the samples for the formation of this compound.

  • Data Analysis: Calculate the percentage inhibition of this compound formation in the presence of each inhibitor compared to the vehicle control.

Data Presentation
InhibitorTarget EnzymeConcentration (µM)% Inhibition of this compound Formation
KetoconazoleCYP3A41To be determined experimentally
QuinidineCYP2D610Approximately 20%[3]
Experimental Workflow

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Prepare HLM Incubation Mix Prepare HLM Incubation Mix Add Inhibitor (or Vehicle) Add Inhibitor (or Vehicle) Prepare HLM Incubation Mix->Add Inhibitor (or Vehicle) Add NADPH System Add NADPH System Add Inhibitor (or Vehicle)->Add NADPH System Pre-incubate at 37°C Pre-incubate at 37°C Add NADPH System->Pre-incubate at 37°C Prepare Delavirdine Solution Prepare Delavirdine Solution Initiate with Delavirdine Initiate with Delavirdine Prepare Delavirdine Solution->Initiate with Delavirdine Pre-incubate at 37°C->Initiate with Delavirdine Incubate at 37°C Incubate at 37°C Initiate with Delavirdine->Incubate at 37°C Terminate Reaction Terminate Reaction Incubate at 37°C->Terminate Reaction Centrifuge Centrifuge Terminate Reaction->Centrifuge HPLC Analysis HPLC Analysis Centrifuge->HPLC Analysis Calculate % Inhibition Calculate % Inhibition HPLC Analysis->Calculate % Inhibition

Caption: Workflow for chemical inhibition assay.

Method 3: Correlation Analysis

This statistical approach leverages the natural inter-individual variability in CYP enzyme expression and activity in a population. A strong correlation between the rate of delavirdine metabolism and the activity of a specific CYP isoform across a panel of HLM samples provides compelling evidence for that enzyme's involvement.

Causality Behind Experimental Choices

The use of a panel of individual donor HLM samples is essential to capture the genetic and physiological variability in CYP expression. Testosterone 6β-hydroxylation is a well-established and specific marker for CYP3A4 activity.[10][11] By measuring both the rate of this compound formation and testosterone 6β-hydroxylase activity in the same set of microsomes, a direct correlation can be assessed.

Self-Validating System

The validity of the correlation is dependent on the quality and characterization of the HLM panel. It is important to use a panel that has been well-characterized for the activity of a range of CYP isoforms. The statistical significance of the correlation (p-value) and the strength of the correlation (correlation coefficient, r) provide a quantitative measure of the association.

Experimental Protocol

Objective: To determine the correlation between the rate of this compound formation and the rate of testosterone 6β-hydroxylation in a panel of individual human liver microsomes.

Materials:

  • A panel of individual human liver microsomes (at least 10-15 different donors)[12]

  • Delavirdine

  • Testosterone

  • 6β-hydroxytestosterone standard

  • NADPH regenerating system

  • Potassium phosphate buffer (100 mM, pH 7.4)

  • Acetonitrile

  • Internal standards for HPLC analysis

Procedure:

  • Incubation for Delavirdine Metabolism: For each individual HLM sample, perform incubations with delavirdine as described in Method 2 (without the inhibitor).

  • Incubation for Testosterone Metabolism: In parallel, for each individual HLM sample, perform incubations with testosterone (a typical concentration is 50-100 µM) under similar conditions.

  • Sample Preparation and HPLC Analysis: Terminate the reactions and prepare the samples for HPLC analysis. Analyze the delavirdine incubations for this compound formation and the testosterone incubations for 6β-hydroxytestosterone formation.

  • Data Analysis: For each HLM sample, calculate the rate of this compound formation and the rate of testosterone 6β-hydroxylation. Plot the rate of this compound formation (y-axis) against the rate of testosterone 6β-hydroxylation (x-axis). Perform a linear regression analysis to determine the correlation coefficient (r) and the p-value.

Data Presentation

A scatter plot of the rate of this compound formation versus the rate of testosterone 6β-hydroxylation should be generated. The results of the linear regression analysis should be reported. A strong positive correlation (r > 0.8, p < 0.05) would indicate a significant role for CYP3A4 in delavirdine N-desisopropylation.[3]

Experimental Workflow

G cluster_incubation Incubation (for each HLM sample) cluster_analysis Analysis cluster_correlation Correlation Incubate with Delavirdine Incubate with Delavirdine HPLC Analysis (this compound) HPLC Analysis (this compound) Incubate with Delavirdine->HPLC Analysis (this compound) Incubate with Testosterone Incubate with Testosterone HPLC Analysis (6β-hydroxytestosterone) HPLC Analysis (6β-hydroxytestosterone) Incubate with Testosterone->HPLC Analysis (6β-hydroxytestosterone) Calculate Formation Rates Calculate Formation Rates HPLC Analysis (this compound)->Calculate Formation Rates HPLC Analysis (6β-hydroxytestosterone)->Calculate Formation Rates Plot Data Plot Data Calculate Formation Rates->Plot Data Linear Regression Analysis (r, p-value) Linear Regression Analysis (r, p-value) Plot Data->Linear Regression Analysis (r, p-value)

Caption: Workflow for correlation analysis.

Conclusion

References

  • Staton, B. A., Johnson, M. G., Friis, J. M., & Adams, W. J. (1995). Simple, rapid and sensitive high-performance liquid chromatographic determination of delavirdine and its N-desisopropyl metabolite in human plasma. Journal of Chromatography B: Biomedical Applications, 668(1), 99-106. [Link]

  • Voorman, R. L., Maio, S. M., Hauer, M. J., Sanders, P. E., & Woolf, T. F. (1998). Metabolism of delavirdine, a human immunodeficiency virus type-1 reverse transcriptase inhibitor, by microsomal cytochrome P450 in humans, rats, and other species: probable involvement of CYP2D6 and CYP3A. Drug Metabolism and Disposition, 26(7), 631-639. [Link]

  • Sketchviz. (n.d.). Graphviz Examples and Tutorial. Retrieved January 12, 2026, from [Link]

  • Voorman, R. L., Maio, S. M., & Hauer, M. J. (2001). Interaction of delavirdine with human liver microsomal cytochrome P450: inhibition of CYP2C9, CYP2C19, and CYP2D6. Drug Metabolism and Disposition, 29(1), 41-47. [Link]

  • Perloff, E. S., Collins, J. M., & Furlong, M. S. (2001). Inhibition of cytochrome P-450 3A (CYP3A) in human intestinal and liver microsomes: comparison of Ki values and impact of CYP3A5 expression. Drug Metabolism and Disposition, 29(10), 1339-1346. [Link]

  • Graphviz. (2024). DOT Language. Retrieved January 12, 2026, from [Link]

  • Staton, B. A., Johnson, M. G., Friis, J. M., & Adams, W. J. (1995). Simple, rapid and sensitive high-performance liquid chromatographic determination of delavirdine and its N-desisopropyl metabolite in human plasma. Journal of Chromatography B: Biomedical Applications, 668(1), 99-106. [Link]

  • Kenworthy, K. E., Bloomer, J. C., Clarke, S. E., & Houston, J. B. (1999). CYP3A4 drug interactions: correlation of 10 in vitro probe substrates. British Journal of Clinical Pharmacology, 48(5), 716–727. [Link]

  • Lin, J. H. (2006). The conduct of drug metabolism studies considered good practice (II): in vitro experiments. Current Drug Metabolism, 7(8), 815-830. [Link]

  • Zhou, S. F., Xue, C. C., Yu, X. Q., Li, C., & Wang, G. (2007). The conduct of drug metabolism studies considered good practice (II): in vitro experiments. Current drug metabolism, 8(7), 665-691. [Link]

  • Walsky, R. L., & Obach, R. S. (2004). Selective mechanism-based inactivation of CYP3A4 by CYP3cide (PF-04981517) and its utility as an in vitro tool for differentiating CYP3A4-versus CYP3A5-dependent metabolism. Drug Metabolism and Disposition, 32(12), 1357-1366. [Link]

  • Guengerich, F. P. (2009). Measurement of cytochrome P450 and NADPH–cytochrome P450 reductase. Current protocols in toxicology, Chapter 4, Unit 4.8. [Link]

  • de Oliveira, V., & de Freitas, L. M. (2011). Main metabolic routes of delavirdine. ResearchGate. [Link]

  • Tran, J. Q., & Gerber, J. G. (2001). Delavirdine: clinical pharmacokinetics and drug interactions. Clinical pharmacokinetics, 40(3), 207-220. [Link]

  • Sekisui XenoTech. (n.d.). In Vitro Inhibition Data for CYP3A4, CYP2C9, CYP2C19, and CYP2D6 for 20 Compounds. Retrieved January 12, 2026, from [Link]

  • Voorman, R. L., Maio, S. M., Hauer, M. J., Sanders, P. E., & Woolf, T. F. (1998). Metabolism of delavirdine, a human immunodeficiency virus type-1 reverse transcriptase inhibitor, by microsomal cytochrome P450 in humans, rats, and other species: probable involvement of CYP2D6 and CYP3A. Drug Metabolism and Disposition, 26(7), 631-639. [Link]

  • BioIVT. (n.d.). Recombinant Cytochrome P450 (rCYP) Enzymes | BACTOSOMES®. Retrieved January 12, 2026, from [Link]

  • Stresser, D. M., Blanchard, A. P., Turner, S. D., Erve, J. C., Dandeneau, A. A., & Miller, V. P. (2000). Expression and purification of the recombinant cytochrome P450 CYP141 protein of Mycobacterium tuberculosis as a diagnostic tool and vaccine production. Drug Metabolism and Disposition, 28(11), 1314-1321. [Link]

Sources

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of N-Desisopropyl Delavirdine

Author: BenchChem Technical Support Team. Date: January 2026

For the dedicated researcher, scientist, and drug development professional, the lifecycle of a compound extends beyond its synthesis and application. Responsible disposal is the critical final step in ensuring laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of N-Desisopropyl delavirdine, a known human metabolite of the non-nucleoside reverse transcriptase inhibitor, Delavirdine.[1][2]

The principles of chemical safety dictate that in the absence of specific data, a metabolite should be handled with the same precautions as its parent compound. Delavirdine is classified as a hazardous substance, harmful if swallowed, inhaled, or in contact with skin, and is known to cause skin and serious eye irritation.[3][4] Furthermore, some data indicates that Delavirdine is very toxic to aquatic life with long-lasting effects.[5] Therefore, this compound must be treated as hazardous chemical waste.

Core Principles of Chemical Waste Management

The disposal of any laboratory chemical is governed by a framework of regulations and best practices designed to protect both the handler and the environment. The U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) provide guidelines that form the basis of institutional chemical hygiene plans.[6][7][8][9][10] Key tenets include:

  • Waste Minimization: Reduce the generation of chemical waste whenever possible by carefully planning experiments and using only the necessary amount of material.[6]

  • Segregation: Never mix incompatible waste streams.[6] this compound waste should be collected separately from other chemical and biological waste.

  • Proper Labeling: All waste containers must be clearly and accurately labeled with their contents and associated hazards.[11][12][13]

  • Use of a Certified Disposal Service: The final disposal of hazardous chemical waste must be handled by a licensed and certified hazardous waste disposal company.[7][14]

Hazard Assessment and Personal Protective Equipment (PPE)

Given the hazardous nature of the parent compound, Delavirdine, appropriate PPE is mandatory when handling this compound in any form, including waste.

Required PPE Specification
Gloves Chemically resistant, disposable gloves (e.g., nitrile).
Eye Protection Safety glasses with side shields or chemical splash goggles.
Lab Coat Standard laboratory coat.
Respiratory Protection If handling the powder outside of a fume hood, a NIOSH-approved respirator is recommended.

All handling of solid this compound should ideally be performed within a chemical fume hood to minimize inhalation risk.[3]

Step-by-Step Disposal Protocol for this compound

This protocol is a general guideline and must be adapted to comply with your institution's specific policies and local, state, and federal regulations. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance.[15][16]

Step 1: Waste Collection and Segregation
  • Solid Waste:

    • Collect pure this compound powder, contaminated spatulas, weigh boats, and other solid materials in a dedicated, properly labeled hazardous waste container.

    • The container must be made of a compatible material (e.g., high-density polyethylene) and have a secure, sealable lid.[6]

    • Label the container "Hazardous Waste" and list the full chemical name: "this compound".[11]

  • Liquid Waste:

    • Solutions containing this compound should be collected in a separate, dedicated liquid hazardous waste container.

    • The container must be leak-proof and made of a compatible material.

    • Label the container "Hazardous Waste" and list all chemical constituents, including solvents, with their approximate concentrations.

  • Contaminated Sharps:

    • Needles, syringes, and other sharps contaminated with this compound must be disposed of in a designated sharps container.[9]

    • The sharps container should be clearly labeled as containing chemically contaminated sharps.

Step 2: Waste Storage
  • Store the sealed and labeled hazardous waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[11][13]

  • The SAA must be under the control of the laboratory personnel and located at or near the point of generation.[13]

  • Ensure the storage area is away from sources of heat, ignition, and incompatible chemicals.[6]

Step 3: Arranging for Disposal
  • Contact your Institutional EHS Office: Once the waste container is full or is ready for disposal, contact your institution's Environmental Health and Safety (EHS) department.

  • Schedule a Pickup: The EHS department will arrange for the collection of the hazardous waste by a certified hazardous waste disposal vendor.[7]

  • Documentation: Ensure all necessary paperwork, such as a hazardous waste manifest, is completed as required by your institution and the disposal vendor.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

cluster_0 Waste Generation cluster_1 Segregation & Collection cluster_2 Storage & Disposal start Generate N-Desisopropyl delavirdine Waste waste_type Identify Waste Type start->waste_type solid Solid Waste (powder, contaminated consumables) waste_type->solid Solid liquid Liquid Waste (solutions) waste_type->liquid Liquid sharps Contaminated Sharps (needles, syringes) waste_type->sharps Sharps collect_solid Collect in Labeled Hazardous Waste Container solid->collect_solid collect_liquid Collect in Labeled Liquid Waste Container liquid->collect_liquid collect_sharps Collect in Labeled Sharps Container sharps->collect_sharps store Store in Designated Satellite Accumulation Area collect_solid->store collect_liquid->store collect_sharps->store contact_ehs Contact Institutional EHS for Pickup store->contact_ehs disposal Disposal by Certified Hazardous Waste Vendor contact_ehs->disposal

Caption: Decision workflow for the disposal of this compound.

Spill Response

In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Don PPE: Before attempting to clean the spill, don the appropriate PPE as outlined in the table above.

  • Containment: For a solid spill, gently cover the powder with absorbent pads to prevent it from becoming airborne. For a liquid spill, surround the area with absorbent material.

  • Cleanup:

    • Solid Spill: Carefully collect the material using a scoop or other appropriate tool and place it in a labeled hazardous waste container.

    • Liquid Spill: Absorb the spill with an inert absorbent material (e.g., vermiculite, sand) and place it in a labeled hazardous waste container.

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and institutional EHS department.

By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, upholding their commitment to a safe laboratory environment and the protection of our ecosystem.

References

  • Benchchem. (n.d.). Safeguarding Health and Environment: Proper Disposal of Delavirdine.
  • Benchchem. (n.d.). Navigating the Safe Disposal of Novel Antiviral Compounds: A Procedural Guide.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem.
  • Cayman Chemical. (2025). Delavirdine (mesylate) - Safety Data Sheet.
  • US Bio-Clean. (n.d.). OSHA Compliance For Laboratories.
  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
  • ChemicalBook. (2025). DELAVIRDINE - Safety Data Sheet.
  • Environmental Marketing Services. (2025). Safe Chemical Waste Disposal in Labs.
  • Easy RX Cycle. (n.d.). Medical & Pharmaceutical Waste Disposal for Research Labs.
  • Rx Destroyer. (2022). Proper Disposal in Pharmaceutical Research is Extremely Important.
  • Toronto Research Chemicals. (n.d.). This compound.
  • DC Chemicals. (n.d.). Delavirdine (mesylate) MSDS.
  • U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document.
  • Lab Manager. (n.d.). Managing Hazardous Chemical Waste in the Lab.
  • American Chemical Society. (n.d.). Regulation of Laboratory Waste.
  • Vision Environmental. (2022). What to Know Before Pharmaceutical Waste Disposal.
  • Are You In Compliance With Proper Lab Waste Disposal Regulations? (n.d.).
  • Benchchem. (n.d.). Navigating the Disposal of Desciclovir: A Guide for Laboratory Professionals.
  • MCF Environmental Services. (2023). Proper Hazardous Waste Disposal in a Laboratory Setting.
  • U.S. Environmental Protection Agency. (n.d.). Management of Hazardous Waste Pharmaceuticals.
  • U.S. Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance.
  • Washington University in St. Louis. (2011). Guidance for Disposal of Drugs Used in Clinical Research.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Desisopropyl delavirdine
Reactant of Route 2
Reactant of Route 2
N-Desisopropyl delavirdine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.